molecular formula C12H24O12 B134456 D-(+)-Maltose monohydrate CAS No. 6363-53-7

D-(+)-Maltose monohydrate

Cat. No.: B134456
CAS No.: 6363-53-7
M. Wt: 360.31 g/mol
InChI Key: HBDJFVFTHLOSDW-DNDLZOGFSA-N
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Description

Maltose is a disaccharide found in plants and bacteria. It is a degradation product of starch in plants that accumulates in a circadian rhythm-, day length-, and temperature-dependent manner. Maltose is formed from starch by the action of β-amylase and is a source of glucose in bacteria and mammals.>Maltose monohydrate is commonly used as a tablet filler or excipient in pharmaceutical industry.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
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InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJFVFTHLOSDW-DNDLZOGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Maltose monohydrate
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CAS No.

6363-53-7
Record name Maltose, monohydrate
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Record name Maltose monohydrate
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Record name D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1)
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Record name MALTOSE MONOHYDRATE
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Foundational & Exploratory

What are the chemical properties of D-(+)-Maltose monohydrate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of D-(+)-Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, key chemical reactions, and stability of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Physicochemical Properties

This compound is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1][2] It is a white crystalline powder.[3] As a reducing sugar, it possesses a hemiacetal functional group, which allows it to undergo mutarotation in solution.[1][2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O[1]
Molecular Weight 360.31 g/mol [4][5]
Melting Point 102-103 °C[1]
119-121 °C (decomposes)[2][5]
120 °C[6]
Specific Rotation, [α]²⁰_D +130.4° ± 1.3° (c=4 in H₂O)[1]
+130° ± 2° (c=4% in H₂O, 24 hr)[5]
Water Solubility 50 mg/mL[1][2][7]
1080 g/L (20 °C)[5]
pH (0.5M in H₂O, 25°C) 5.0-7.0[5]
Experimental Protocols for Physicochemical Properties

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741>.[8][9][10]

Objective: To determine the melting range of this compound.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (closed at one end, 0.8-1.2 mm internal diameter).

  • Thermometer calibrated against a certified standard.

Procedure:

  • Sample Preparation: Finely powder the dry this compound. Introduce the powder into a capillary tube to a packed height of 2.5-3.5 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block to a temperature approximately 10°C below the expected melting point.

  • Measurement: Insert the capillary tube and begin heating at a rate of 1 ± 0.5 °C per minute.

  • Observation: Record the temperature at which the substance is first observed to collapse against the side of the tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

This protocol is based on the principles outlined in USP <781> Optical Rotation.[3][4]

Objective: To measure the specific rotation of this compound.

Apparatus:

  • Calibrated polarimeter.

  • Polarimeter tube (1.0 dm).

  • Sodium lamp (589 nm).

  • Volumetric flask and analytical balance.

Procedure:

  • Solution Preparation: Accurately weigh approximately 4.0 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask. Ensure the solution is brought to volume at 20°C.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, using a solvent blank (deionized water).

  • Measurement: Rinse the polarimeter tube with the prepared maltose (B56501) solution and then fill it, ensuring no air bubbles are present. Place the tube in the polarimeter.

  • Observation: Measure the optical rotation of the solution at 20°C using the sodium D-line (589 nm). Allow the solution to stand for 30 minutes before measurement to account for mutarotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = (100 * α) / (l * c) where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/100 mL.

This protocol is based on the OECD Guideline 105 for testing of chemicals.[1][5][6]

Objective: To determine the saturation solubility of this compound in water.

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks with stoppers.

  • Analytical balance.

  • Centrifuge.

  • Analytical method for quantification of maltose (e.g., HPLC with a refractive index detector).

Procedure:

  • Equilibration: Add an excess amount of this compound to a flask containing a known volume of deionized water.

  • Agitation: Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, allow the solution to stand to let undissolved solids settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of maltose in the aliquot using a validated analytical method.

  • Calculation: Express the solubility in g/L or mg/mL.

Chemical Reactivity

This compound undergoes several key chemical reactions, primarily involving its glycosidic linkage and the hemiacetal group.

Hydrolysis

The α(1→4) glycosidic bond in maltose can be cleaved through hydrolysis to yield two molecules of D-glucose.[11][12][13] This can be achieved through both acid catalysis and enzymatic action.

Objective: To hydrolyze this compound to D-glucose using an acid catalyst.

Materials:

  • This compound.

  • Dilute hydrochloric acid (e.g., 2 M HCl).

  • Sodium hydroxide (B78521) solution for neutralization.

  • Heating apparatus (e.g., water bath).

  • Reaction vessel.

  • Analytical method to monitor the reaction (e.g., TLC or HPLC).

Procedure:

  • Reaction Setup: Prepare an aqueous solution of this compound (e.g., 1% w/v). Add dilute HCl to the solution.

  • Heating: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 80-100°C) for a specified time.

  • Monitoring: Periodically take samples from the reaction mixture and neutralize them. Analyze the samples to monitor the disappearance of maltose and the appearance of glucose.

  • Completion and Work-up: Once the reaction is complete (as determined by the analytical method), cool the solution and neutralize it with a sodium hydroxide solution.

Enzymatic hydrolysis is catalyzed by α-glucosidase enzymes, commonly known as maltase.[1][11][14][15] This is the primary mechanism of maltose digestion in biological systems.

Hydrolysis_Pathway Maltose D-(+)-Maltose Enzyme α-Glucosidase (Maltase) + H₂O Maltose->Enzyme Glucose1 D-Glucose Glucose2 D-Glucose Enzyme->Glucose1 Enzyme->Glucose2

Enzymatic hydrolysis of maltose.
Maillard Reaction

As a reducing sugar, this compound can participate in the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, or proteins upon heating.[3] This complex series of reactions leads to the formation of a wide range of products that contribute to color, flavor, and aroma in food and can also occur during pharmaceutical processing. The reactivity of maltose in the Maillard reaction has been compared to that of glucose, with differences in the formation of intermediates.[16][17]

The following diagram illustrates a general workflow for studying the Maillard reaction of this compound.

Maillard_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants This compound + Amino Acid Solution Heating Controlled Heating (Temperature, Time, pH) Reactants->Heating Sampling Aliquots taken at time intervals Heating->Sampling Analysis HPLC-UV/MS Analysis (Quantification of reactants and products) Sampling->Analysis Characterization Spectrophotometry (Browning Index) Sampling->Characterization

Workflow for Maillard reaction study.

Stability and Storage

This compound is stable under recommended storage conditions, which are typically at room temperature in a dry, well-ventilated place.[18] It is incompatible with strong oxidizing agents.[18]

Stability Testing Protocol Outline

A stability testing program for this compound, based on ICH guidelines, would involve the following.[19][20][21][22]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Methodology:

  • Batch Selection: Use at least three primary batches of the substance.

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the substance should be tested for:

    • Appearance (color, physical form).

    • Purity (e.g., by HPLC to detect degradation products).

    • Water content.

    • Melting point.

    • Specific rotation.

Conclusion

This technical guide has provided a detailed examination of the chemical properties of this compound. The tabulated data, experimental protocols, and reaction pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important disaccharide. A thorough understanding of these properties is crucial for its application in research, formulation development, and quality control.

References

D-(+)-Maltose monohydrate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-(+)-Maltose Monohydrate

Introduction

This compound is a disaccharide of significant importance in various scientific and industrial fields, including biochemistry, drug development, and food technology. It is commonly known as malt (B15192052) sugar and is a key component of starch and glycogen.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its analysis.

Molecular Structure and Formula

D-(+)-Maltose is a reducing disaccharide composed of two α-D-glucose units. These units are linked by an α(1→4) glycosidic bond, meaning the anomeric carbon of the first glucose molecule is bonded to the hydroxyl group on the fourth carbon of the second glucose molecule.[1][2] The presence of a free hemiacetal group in the second glucose unit gives maltose (B56501) its reducing properties and allows it to undergo mutarotation in solution.[1][2] The "D-(+)-" designation indicates that it is dextrorotatory, rotating plane-polarized light to the right.

The chemical formula for this compound is C₁₂H₂₂O₁₁·H₂O.[1][3]

Physicochemical Properties

This compound presents as a white or almost white crystalline powder.[1][4] Its quantitative properties are summarized in the table below, which is crucial for its application in research and pharmaceutical formulations.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₁₁·H₂O[1][3]
Molecular Weight 360.31 g/mol [3][5][6][7]
CAS Number 6363-53-7[1][5]
Appearance White to off-white crystalline powder[1][4]
Melting Point 119-121 °C (decomposes)[1][4][5]
Solubility in Water 50 mg/mL[1][2][8]
Specific Rotation [α]²⁰/D +130 ± 2° (c = 4% in H₂O)[5]
pH 5.0-7.0 (0.5M in H₂O at 25°C)[5]

Applications in Research and Drug Development

This compound serves multiple functions in professional settings:

  • Nutrient in Culture Media: It is used as a carbon source in cell and tissue culture media for both mammalian and insect cells.[1][2][4]

  • Pharmaceutical Formulations: It is utilized as a parenteral supplement of sugar and as an excipient in various pharmaceutical preparations.[1][2][9]

  • Enzyme Substrate: It is a standard substrate for the identification, differentiation, and characterization of α-glucosidase (maltase) and other related enzymes like α-amylase.[1][4]

  • Biochemical Research: It is employed in studies of disaccharide transport systems and maltose-binding proteins.[4]

Experimental Protocols

Accurate quantification and analysis of maltose are critical. Below are summaries of key experimental methodologies.

Enzymatic Assay for Maltose and Glucose Determination

This method allows for the sensitive and accurate measurement of maltose levels. Maltose is hydrolyzed to D-glucose by α-D-glucosidase, and the resulting glucose is then specifically measured.

Methodology:

  • Sample Preparation: Prepare samples in a 96-well plate with a suitable assay buffer. For specific maltose detection, prepare two wells per sample: one with and one without α-D-Glucosidase.[10]

  • Standard Curve Preparation: Prepare a standard curve using a maltose standard of known concentration (e.g., 0 to 5 nmol/well for a colorimetric assay).[10]

  • Enzymatic Reaction:

    • To the wells designated for total glucose (free glucose + glucose from maltose), add α-D-Glucosidase and incubate to convert maltose to glucose.[10]

    • Add a reaction mix containing glucose oxidase and a probe to all wells. Glucose oxidase specifically oxidizes the free glucose, producing a product that reacts with the probe to generate a colorimetric or fluorometric signal.[10]

  • Measurement: Incubate the reaction for 60 minutes at 37°C, protected from light. Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm.[10]

  • Calculation: The maltose concentration is determined by subtracting the free glucose concentration (from the well without α-D-Glucosidase) from the total glucose concentration.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of maltose, particularly in quality control settings, as specified by the United States Pharmacopeia (USP).[11][12]

Methodology:

  • Column: Use a column with L58 packing material, such as a SUGAR KS-801 column.[11][12]

  • Mobile Phase: Typically, highly purified water is used as the eluent.

  • Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.

  • Column Temperature: The column is maintained at an elevated temperature, for instance, 80°C, to ensure sharp peaks and good resolution.[12]

  • Detector: A Refractive Index (RI) detector is commonly used for sugar analysis.

  • System Suitability: The system must meet specific criteria, such as a resolution of ≥ 1.6 between maltose and maltotriose, and a relative standard deviation (RSD) of the maltose peak area of ≤ 2.0%.[11]

Polarimetric and Titrimetric Determination

These classical methods are often used for determining maltose content in raw materials like malting barley.

Methodology:

  • Sample Extraction: An extract of the sample (e.g., barley flour) is prepared using an acetate (B1210297) buffer solution after wetting with alcohol. Proteins are precipitated using a sodium tungstate (B81510) solution, and the mixture is filtered.

  • Polarimetry: The optical rotation of the clear filtrate is measured using a polarimeter. The concentration of maltose is calculated from the observed rotation and the known specific rotation of maltose.

  • Titrimetry: The reducing sugar content of the extract is determined by titration, for example, using Fehling's solution. This method measures all reducing sugars, including maltose.

Visualizations

The following diagram illustrates the enzymatic hydrolysis of D-(+)-Maltose, a fundamental biochemical reaction.

Maltose_Hydrolysis Maltose D-(+)-Maltose (C₁₂H₂₂O₁₁) Glucose1 α-D-Glucose (C₆H₁₂O₆) Maltose->Glucose1 Hydrolysis of α(1→4) bond Glucose2 α-D-Glucose (C₆H₁₂O₆) Maltose->Glucose2 Water Water (H₂O) Water->Maltose Enzyme α-Glucosidase (Maltase) Enzyme->Maltose  Catalyzes

Caption: Enzymatic hydrolysis of D-(+)-Maltose into two α-D-Glucose units.

References

A Comprehensive Technical Guide to D-(+)-Maltose Monohydrate: Synonyms, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-(+)-Maltose monohydrate, a disaccharide of significant interest in various scientific and industrial fields, including pharmaceutical development and biotechnology. This document outlines its chemical synonyms, physicochemical properties, and detailed experimental protocols for its quantification and use in enzymatic assays. Furthermore, it visually represents the relationships between its various names and its central role in bacterial metabolism through logical and pathway diagrams.

Chemical Synonyms and Nomenclature

This compound is known by a variety of names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication. The following table summarizes the most common synonyms and identifiers.

Synonym TypeName
Common Names Maltose (B56501) monohydrate, Malt sugar, Maltobiose
Systematic IUPAC Name 4-O-α-D-glucopyranosyl-D-glucose monohydrate
Other Systematic Names D-Glucose, 4-O-alpha-D-glucopyranosyl-, monohydrate
CAS Registry Number 6363-53-7
Molecular Formula C₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol

A logical diagram illustrating the relationship between these synonyms is presented below.

Synonyms This compound This compound Maltose monohydrate Maltose monohydrate This compound->Maltose monohydrate is a form of 4-O-α-D-glucopyranosyl-D-glucose monohydrate 4-O-α-D-glucopyranosyl-D-glucose monohydrate This compound->4-O-α-D-glucopyranosyl-D-glucose monohydrate systematic name CAS: 6363-53-7 CAS: 6363-53-7 This compound->CAS: 6363-53-7 identified by Malt Sugar Malt Sugar Maltose monohydrate->Malt Sugar also known as Maltobiose Maltobiose Maltose monohydrate->Maltobiose also known as

A diagram illustrating the synonymous relationship of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in research and development. The following table provides a summary of its key properties.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol [1]
Melting Point 102-103 °C[2][3]
Specific Rotation [α]D²⁰ +130.4° (c=4 in H₂O)[2]
Solubility in Water 1080 g/L at 20 °C
Density 1.518 g/cm³[4]
Appearance White crystalline powder
Purity Typically ≥90% to ≥99% depending on the grade

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Enzymatic Assay of α-Glucosidase Activity

This protocol describes the determination of α-glucosidase activity using this compound as a substrate. The reaction measures the amount of glucose produced, which is proportional to the enzyme's activity.

Principle: α-Glucosidase hydrolyzes maltose into two molecules of D-glucose. The resulting glucose is then phosphorylated by hexokinase (HK) and subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase enzyme sample

  • 100 mM Sodium Acetate Buffer, pH 6.0

  • ATP (Adenosine 5'-triphosphate)

  • NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) enzyme mixture

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Water bath maintained at 25°C

Procedure:

  • Reagent Preparation:

    • Prepare a 200 mg/mL solution of this compound in purified water.[5]

    • Prepare the reaction buffer (100 mM Sodium Acetate, pH 6.0).

    • Prepare a solution containing ATP and NADP+ in the reaction buffer.

    • Prepare a solution of the HK/G6PDH enzyme mixture in the reaction buffer.

  • Assay:

    • Pipette the following into a cuvette: reaction buffer, ATP/NADP+ solution, and the maltose solution.

    • Add the α-glucosidase enzyme sample to the cuvette and mix gently.

    • Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., by boiling or adding a specific inhibitor).

    • Add the HK/G6PDH enzyme mixture.

    • Monitor the increase in absorbance at 340 nm until the reaction is complete.

  • Calculation:

    • Calculate the change in absorbance (ΔA340).

    • Use the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹) to determine the concentration of NADPH produced.

    • Calculate the α-glucosidase activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of D-glucose from maltose per minute at 25°C and pH 6.0.

Quantification of Maltose using a Commercial Assay Kit

This protocol outlines the general steps for quantifying maltose in various samples using a commercially available colorimetric or fluorometric assay kit.

Principle: Maltose is hydrolyzed by α-D-glucosidase to two molecules of glucose. Glucose is then oxidized by glucose oxidase to produce a product that reacts with a probe to generate color (absorbance at ~570 nm) or fluorescence (Ex/Em = 535/587 nm).[6][7] The signal is directly proportional to the amount of maltose in the sample.

Materials:

  • Maltose Assay Kit (containing Maltose Assay Buffer, Probe, α-D-Glucosidase, Enzyme Mix, and Maltose Standard)

  • Sample (e.g., serum, plasma, food extract)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

  • Pipettes and tips

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of maltose standards by diluting the provided Maltose Standard with the Maltose Assay Buffer to known concentrations.

    • Add the standards to separate wells of the 96-well plate.

  • Sample Preparation:

    • Dilute the samples as necessary with the Maltose Assay Buffer.

    • Add the prepared samples to separate wells of the 96-well plate.

  • Reaction:

    • Prepare a Reaction Mix according to the kit's instructions, typically containing the Maltose Assay Buffer, Probe, and Enzyme Mix.

    • Add the α-D-Glucosidase to each standard and sample well to convert maltose to glucose.

    • Add the Reaction Mix to each well.

    • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measurement:

    • Measure the absorbance at ~570 nm for the colorimetric assay or the fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the standard curve of signal versus maltose concentration.

    • Determine the maltose concentration in the samples from the standard curve.

Biological Significance and Signaling Pathways

Maltose is a key carbohydrate in various biological systems. In bacteria such as Escherichia coli, the uptake and metabolism of maltose are tightly regulated by the mal regulon. This system serves as a model for understanding gene regulation and active transport.

The maltose transport system in E. coli involves a periplasmic maltose-binding protein (MBP) and a membrane-associated ABC transporter complex (MalF, MalG, and MalK). The binding of maltose to MBP induces a conformational change that allows it to interact with the MalFGK2 complex, triggering ATP hydrolysis by MalK and subsequent translocation of maltose across the cytoplasmic membrane.[8][9]

The following diagram illustrates the simplified workflow of maltose uptake and metabolism in E. coli.

Maltose_Metabolism cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Maltose_out Maltose MBP Maltose-Binding Protein (MBP) Maltose_out->MBP binds MBP_Maltose MBP-Maltose Complex MalFGK2 MalFGK2 Transporter MBP_Maltose->MalFGK2 interacts with Maltose_in Maltose MalFGK2->Maltose_in translocates Amylomaltase Amylomaltase Maltose_in->Amylomaltase substrate for Maltodextrin_phosphorylase Maltodextrin phosphorylase Maltose_in->Maltodextrin_phosphorylase substrate for Glucose Glucose Amylomaltase->Glucose produces Glycolysis Glycolysis Glucose->Glycolysis Glucose_1P Glucose-1-phosphate Maltodextrin_phosphorylase->Glucose_1P produces Glucose_1P->Glycolysis

Simplified workflow of maltose uptake and initial metabolism in E. coli.

This guide provides a foundational understanding of this compound for scientific professionals. The compiled data and protocols are intended to facilitate further research and development in areas where this important disaccharide plays a role.

References

A Comprehensive Technical Guide to the Physical Characteristics of D-(+)-Maltose Monohydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond, is a fundamental carbohydrate with wide-ranging applications in the pharmaceutical, biotechnological, and food industries.[1][2] In pharmaceutical formulations, it serves as a sweetener, a nutrient in culture media, and a parenteral supplement of sugar for individuals with diabetes.[1][2] Its physical characteristics are critical determinants of its behavior in various applications, from dissolution rates in drug delivery systems to its role as a substrate in enzymatic assays. This technical guide provides an in-depth analysis of the core physical properties of this compound powder, complete with detailed experimental protocols and visual representations of relevant biological and analytical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound powder are summarized in the table below. These parameters are essential for its identification, characterization, and application in research and development.

PropertyValueReferences
Chemical Name 4-O-α-D-Glucopyranosyl-D-glucose monohydrate[2][3]
Synonyms Malt sugar, Maltobiose[2][4]
CAS Number 6363-53-7[1][2][3]
Molecular Formula C₁₂H₂₂O₁₁·H₂O[2][5]
Molecular Weight 360.31 g/mol [2][3][5][6]
Appearance White to off-white crystalline powder[1][3][7]
Odor Odorless[7][8]
Taste Sweet (approximately 30% that of sucrose)[7][9]
Melting Point 102-103 °C (monohydrate)[2][9]
119-121 °C[1][3][10]
130 °C[8]
Solubility in Water 50 mg/mL[1][2][3]
1080 g/L (20 °C)[10]
Solubility in Other Solvents Slightly soluble in alcohol, insoluble in ether[10]
pH (in aqueous solution) 4.0 - 6.5[3]
5.0 - 7.0 (25 °C, 0.5M in H₂O)[11]
Specific Rotation [α]D²⁰ +130.4° ± 1.3° (c=40 mg/mL in H₂O)[2]
+128.0° to +132.0° (c=4% w/v in water + trace NH₄OH)[12]
Density 1.518 g/cm³[13][14]
1.768 g/cm³[10]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are outlined below. These protocols are based on established pharmacopeial and standard testing methods.

Determination of Melting Range

The melting range of this compound powder can be determined using the capillary tube method as described in standard pharmacopeias and ASTM E324.[1][3][15][16][17]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[16][17]

  • Capillary tubes (sealed at one end)[15][16]

  • Thermometer calibrated against certified standards

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is introduced into a capillary tube and packed to a height of 2-4 mm.[16][17]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[15] For the final determination, the heating rate is slowed to 1-2 °C per minute within 10 °C of the expected melting point.[15]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range.[1][15]

Determination of Solubility

The solubility of this compound powder in water can be determined by preparing a saturated solution at a specific temperature. The following protocol is a general method for determining solubility.

Apparatus:

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, refractometer)

Procedure:

  • Equilibrium Saturation: An excess amount of this compound powder is added to a known volume of distilled water in a sealed container.

  • Agitation: The mixture is agitated in a thermostatically controlled water bath at a specified temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.

  • Quantification: The concentration of maltose (B56501) in the filtered saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[18][19]

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/kg).

A simpler qualitative assessment of "completeness of solution" can be performed according to USP <641>, where a specified amount of the substance is dissolved in a specified volume of solvent and visually inspected for clarity.[5][20][21][22]

Determination of Specific Rotation

The specific rotation of this compound is a measure of its optical activity and is determined using a polarimeter, following the general principles outlined in USP <781>.[7][8][9][23][24]

Apparatus:

  • Polarimeter

  • Sodium D line light source (589 nm)

  • Polarimeter cell (typically 1 dm path length)

  • Volumetric flask and analytical balance

Procedure:

  • Solution Preparation: A precise concentration of this compound is prepared by accurately weighing the powder and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask.[10]

  • Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.

  • Sample Measurement: The polarimeter cell is rinsed and filled with the prepared maltose solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.[13]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[25][26]

    [α] = (100 × α) / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/100 mL.[23]

Mandatory Visualizations

Maltose Metabolism Pathway

D-(+)-Maltose is a key intermediate in the metabolism of starch and glycogen. Its breakdown into glucose is a fundamental biochemical process.

Maltose_Metabolism Metabolic Pathway of D-(+)-Maltose Starch Starch / Glycogen Maltose D-(+)-Maltose Starch->Maltose Hydrolysis Glucose α-D-Glucose Maltose->Glucose Hydrolysis Metabolism Cellular Respiration (Glycolysis) Glucose->Metabolism Amylase α-Amylase Amylase->Starch Maltase α-Glucosidase (Maltase) Maltase->Maltose

Caption: Enzymatic hydrolysis of starch to maltose and subsequent breakdown to glucose.

Experimental Workflow for Maltose Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of maltose in various samples.[18][19]

HPLC_Workflow Workflow for Quantification of Maltose by HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weighing of Maltose Powder Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection by Refractive Index Detector Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Maltose Concentration Calibration->Quantification

Caption: A typical experimental workflow for the quantification of maltose using HPLC.

Particle Size Distribution

The particle size and its distribution are critical physical attributes of powders, influencing properties such as flowability, dissolution rate, and content uniformity in solid dosage forms. For a specific commercial spray-dried crystalline maltose (Advantose 100), a particle size distribution has been reported as 15-20% greater than 300 µm and 70-75% greater than 150 µm.[27]

The particle size analysis of this compound powder can be performed using various techniques as guided by ASTM E2651.[28][29][30][31] Common methods include:

  • Sieve Analysis: Suitable for larger particles, this technique separates particles based on size by passing them through a series of sieves with progressively smaller mesh sizes.

  • Laser Diffraction: This is a widely used method where a laser beam is passed through a dispersion of the powder, and the particle size distribution is calculated from the resulting light scattering pattern.

  • Dynamic Light Scattering (DLS): This technique is suitable for sub-micron particles and measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a liquid suspension.

Conclusion

This technical guide has provided a comprehensive overview of the key physical characteristics of this compound powder. The presented quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding and control of these physical properties are paramount for the successful application of this compound in various scientific and industrial endeavors.

References

A Comprehensive Technical Guide to D-(+)-Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a fundamental carbohydrate with wide-ranging applications in research, pharmaceutical development, and biotechnology. This technical guide provides an in-depth overview of its chemical and physical properties, safety data, and relevant experimental protocols. The information is presented to support its use in laboratory and manufacturing settings, ensuring safe handling and effective application.

Chemical and Physical Properties

This compound is a white crystalline powder. Key quantitative data regarding its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 6363-53-7[1][2][3]
Molecular Formula C₁₂H₂₂O₁₁·H₂O[1]
Molecular Weight 360.31 g/mol [1]
Appearance White crystalline powder
Melting Point 102-103 °C[4]
Solubility in Water 50 mg/mL[4]
Optical Activity [α]20/D +128.0 to +132.0° (c=4 in water + trace NH₄OH)[4]
pH 5.0-7.0 (180 g/L at 25°C)[4]
Table 2: Toxicological and Ecological Data
EndpointResultReference
Acute Toxicity Not classified as acutely toxic.[5][6]
Skin Corrosion/Irritation Not classified as a skin irritant.[5][6]
Serious Eye Damage/Irritation Not classified as an eye irritant.[5][6]
Respiratory or Skin Sensitization Not classified as a sensitizer.[5][6]
Germ Cell Mutagenicity Not classified as a mutagen.[5][6]
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5]
Reproductive Toxicity Not classified as a reproductive toxicant.[5][6]
Ecological Toxicity No data available.[5]
Persistence and Degradability No data available.[5]
Bioaccumulative Potential No data available.[5]

Safety Data Sheet (SDS) Summary

According to the available Safety Data Sheets, this compound is not classified as a hazardous substance.[1][5][6] However, standard laboratory safety practices should always be observed.

  • Hazards Identification: Not a hazardous substance or mixture.[1]

  • First Aid Measures:

    • Inhalation: Move person into fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water.[1]

  • Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Handling and Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses.

    • Skin Protection: Handle with gloves.

    • Respiratory Protection: Not required under normal use.[1]

Experimental Protocols

This section details methodologies for key experiments involving the identification and quantification of D-(+)-Maltose.

Qualitative Test for Reducing Sugars (Benedict's Test)

This test is used to identify the presence of reducing sugars, such as maltose (B56501).

Methodology:

  • Add 1 mL of the sample solution to a test tube.

  • Add 2 mL of Benedict's reagent to the test tube.

  • Heat the test tube in a boiling water bath for 3-5 minutes.

  • Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color can give a semi-quantitative indication of the concentration of the reducing sugar.[7]

Enzymatic Quantification of Maltose

This protocol describes a common method for the quantitative determination of maltose using an enzymatic assay kit.

Methodology:

  • Sample Preparation: Prepare samples and standards in a 96-well plate.

  • Enzymatic Conversion: Add α-D-Glucosidase to each sample and standard well to convert maltose to glucose.

  • Reaction Mixture: Prepare a reaction mix containing a glucose probe and enzyme mix. Add this to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The concentration of maltose in the sample is proportional to the signal generated.[6][8]

Diagrams

The following diagrams illustrate key experimental workflows related to the analysis of D-(+)-Maltose.

G cluster_qualitative Qualitative Analysis Workflow A Sample Solution (containing Maltose) B Add Benedict's Reagent A->B C Heat in Water Bath B->C D Observe Color Change (Blue -> Green/Yellow/Orange/Red) C->D

Caption: Workflow for the qualitative detection of maltose using Benedict's Test.

G cluster_quantitative Quantitative Enzymatic Assay Workflow E Sample/Standard Preparation (in 96-well plate) F Add α-D-Glucosidase (Maltose -> 2 Glucose) E->F G Add Reaction Mix (Glucose Probe + Enzyme Mix) F->G H Incubate at 37°C G->H I Measure Absorbance/ Fluorescence H->I J Calculate Maltose Concentration I->J

Caption: Workflow for the quantitative determination of maltose via an enzymatic assay.

References

A Technical Guide to the Natural Sources and Derivation of D-(+)-Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a naturally occurring sugar with significant applications in the food, pharmaceutical, and biotechnology sectors. This technical guide provides an in-depth overview of its natural sources and the prevalent methods for its derivation, with a focus on enzymatic hydrolysis of starch. Detailed experimental protocols, quantitative data, and a visual representation of the derivation process are presented to support research and development activities.

Natural Sources of this compound

D-(+)-Maltose, often referred to as malt (B15192052) sugar, is found in a variety of natural sources, typically as a result of starch breakdown.[1] While not always present in high quantities in its free form, its prevalence increases significantly during germination and cooking processes.

Key Natural Sources:

  • Germinating Grains: The process of malting, where grains like barley, wheat, and rice are sprouted, activates endogenous enzymes that break down starch into maltose (B56501).[2][3] This is a cornerstone of the brewing and distilling industries.

  • Sweet Potatoes: Cooked sweet potatoes are a notable source of maltose, which contributes to their characteristic sweet flavor. The heating process facilitates the enzymatic conversion of starch into maltose.[1][4] Different cultivars exhibit varying maltose content upon cooking.

  • Honey: Honey contains a mixture of sugars, including maltose, although its concentration can vary depending on the floral source.[5][6]

  • Fruits: Certain fruits, such as peaches and pears, naturally contain maltose.[2]

  • Other Food Products: Maltose is also found in a range of manufactured foods, including bread, breakfast cereals, and various syrups.[4]

Derivation of this compound: Enzymatic Hydrolysis of Starch

The primary industrial and laboratory-scale method for producing this compound is the enzymatic hydrolysis of starch.[7] Starch, a polysaccharide of glucose, is broken down into smaller sugar units by specific enzymes.[8] The most common sources of starch for this process include corn, potato, wheat, and cassava.[9][10]

The enzymatic process typically involves two key stages: liquefaction and saccharification.

  • Liquefaction: In this initial step, the starch slurry is treated with α-amylase . This enzyme randomly cleaves the α-1,4 glycosidic bonds within the starch molecules, reducing the viscosity of the slurry and producing shorter-chain dextrins.[8]

  • Saccharification: The dextrin (B1630399) solution is then treated with β-amylase . This enzyme hydrolyzes the α-1,4 glycosidic bonds from the non-reducing ends of the dextrin chains, releasing maltose units.[8] To achieve a higher maltose yield, a debranching enzyme such as pullulanase may also be used to cleave the α-1,6 glycosidic branch points in amylopectin.[11]

The resulting syrup is a mixture of maltose, glucose, and other oligosaccharides. To obtain pure this compound, further purification and crystallization steps are necessary.

Quantitative Data on Maltose Content

The following tables summarize the quantitative data for maltose content in various natural sources and the yields from enzymatic hydrolysis of different starches.

Table 1: Maltose Content in Natural Sources

Natural SourceVariety/TypeMaltose Content (% Fresh Weight)Reference
Sweet Potato (Cooked) Commercial Varieties10.26 - 15.60[1][4]
White-fleshed Hybrids (mean)7.65[1][4]
Orange-fleshed Hybrids (mean)8.53[1][4]
Purple-fleshed Hybrids (mean)11.98[1][4]
Honey Multi-floral (accepted samples)1.55[5]
Multi-floral (unaccepted samples)1.49[5]
Egyptian Clover (accepted samples)1.50[5]

Table 2: Yield of Maltose from Enzymatic Hydrolysis of Starch

Starch SourceEnzyme(s) UsedMaltose Content in Syrup (%)YieldReference
Sweet Potatoα-amylase, pullulanase, β-amylase81.50.8 g syrup / g dry sweet potato[11]
Rice (germinated)α-amylase, pullulanase, Bacillus cereus β-amylase62.8 - 78.40.6 - 0.72 g syrup / g dry rice[11]
Cassava Bagasse Starchα-amylase, β-amylase~70 (conversion)Not specified[7]
Corn, Potato, Wheat, etc.High-temp α-amylase, β-amylase, pullulanase, malt trisaccharide hydrolysis enzyme, medium-temp α-amylase>90Not specified[9]

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale production and purification of this compound from a starch source.

Enzymatic Hydrolysis of Starch

Objective: To hydrolyze starch into a maltose-rich syrup using α-amylase and β-amylase.

Materials:

  • Starch (e.g., soluble potato starch, corn starch)

  • Thermostable α-amylase (e.g., from Bacillus licheniformis)

  • β-amylase (e.g., from barley)

  • Pullulanase (optional, for higher yield)

  • Sodium phosphate (B84403) buffer (pH 6.9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Reaction vessel with temperature and pH control

  • Water bath

Procedure:

  • Starch Slurry Preparation: Prepare a 10-20% (w/v) starch slurry in sodium phosphate buffer.

  • Liquefaction:

    • Adjust the pH of the starch slurry to 6.0-7.0.

    • Heat the slurry to 90-95°C with constant stirring.

    • Add thermostable α-amylase (e.g., 0.1% w/w of starch).

    • Maintain the temperature and stirring for 1-2 hours to allow for liquefaction.

  • Saccharification:

    • Cool the liquefied starch solution to 55-60°C.

    • Adjust the pH to 4.5-5.5.

    • Add β-amylase (e.g., 0.2% w/w of starch) and pullulanase (if used).

    • Incubate at the optimal temperature for β-amylase (typically 55-60°C) for 24-48 hours with gentle agitation.

  • Enzyme Inactivation: Heat the resulting syrup to 85-95°C for 10-15 minutes to inactivate the enzymes.

  • Clarification: Centrifuge or filter the syrup to remove any insoluble material.

Purification of Maltose by Chromatography

Objective: To separate maltose from other sugars and oligosaccharides in the hydrolysate.

Materials:

  • Maltose-rich syrup from hydrolysis

  • Chromatography column packed with a suitable resin (e.g., activated charcoal, ion-exchange resin)

  • Elution solvents (e.g., deionized water, aqueous ethanol (B145695) solutions of increasing concentrations)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Preparation: Pack the chromatography column with the chosen resin and equilibrate with deionized water.

  • Sample Loading: Load the clarified maltose-rich syrup onto the top of the column.

  • Elution:

    • Begin elution with deionized water to remove monosaccharides like glucose.

    • Gradually increase the ethanol concentration in the mobile phase (e.g., 5%, 10%, 15% ethanol in water) to elute oligosaccharides of increasing size. Maltose will typically elute at a specific ethanol concentration.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the fractions for maltose content using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing pure maltose and concentrate the solution using a rotary evaporator to obtain a viscous syrup.

Crystallization of this compound

Objective: To obtain solid, crystalline this compound from the purified syrup.

Materials:

  • Concentrated, purified maltose syrup

  • Ethanol or Isopropanol (B130326)

  • Seed crystals of this compound (optional)

  • Crystallization vessel

  • Refrigerator or cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Syrup Concentration: Further concentrate the purified maltose syrup to a high solids content (e.g., 70-80%).[4]

  • Inducing Crystallization:

    • Solvent Addition: Slowly add ethanol or isopropanol to the warm, concentrated syrup with stirring until the solution becomes slightly cloudy.[4]

    • Seeding (optional): Add a small amount of this compound seed crystals to initiate crystallization.

  • Cooling and Crystal Growth:

    • Slowly cool the solution to room temperature, and then transfer to a refrigerator (2-8°C).

    • Allow the solution to stand undisturbed for 24-72 hours to allow for crystal growth.[4]

  • Crystal Harvesting:

    • Separate the maltose crystals from the mother liquor by filtration under vacuum.

    • Wash the crystals with a small amount of cold ethanol or isopropanol to remove any remaining impurities.

  • Drying: Dry the crystals in an oven at a moderate temperature (e.g., 40-50°C) to a constant weight to obtain this compound.

Visualization of the Derivation Process

The following diagram illustrates the workflow for the enzymatic derivation of this compound from starch.

Maltose_Derivation Starch Starch Slurry (e.g., Corn, Potato) Liquefaction Liquefaction Starch->Liquefaction  α-amylase  Heat Saccharification Saccharification Liquefaction->Saccharification  β-amylase  (Pullulanase) Purification Purification (Chromatography) Saccharification->Purification  Crude Maltose Syrup Crystallization Crystallization Purification->Crystallization  Purified Maltose Solution Maltose D-(+)-Maltose Monohydrate Crystals Crystallization->Maltose  Cooling  Drying

Caption: Enzymatic derivation of this compound from starch.

References

The Biochemical Role of D-(+)-Maltose Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Disaccharide's Structure, Metabolism, and Applications in Scientific Research and Drug Development

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a fundamental carbohydrate in biochemistry. Formed primarily from the enzymatic hydrolysis of starch, it serves as a crucial energy source for various organisms, including humans and microorganisms. Its unique biochemical properties, including its reducing nature and specific metabolic pathways, make it a subject of significant interest in various fields of research and development, from food science and brewing to pharmaceuticals and biotechnology. This technical guide provides a comprehensive overview of the core biochemical aspects of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a white crystalline powder with a mildly sweet taste. Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O[1]
Molecular Weight 360.31 g/mol [1][2]
Melting Point 102-103 °C[3]
Solubility in Water 1.080 g/mL (at 20 °C)[4]
Glycemic Index (GI) 105[5][6][7]
Sweetness (relative to sucrose) ~30-60%
Appearance White crystalline powder
Reducing Sugar Yes[4]

Biochemical Structure and Function

D-(+)-Maltose is a disaccharide composed of two D-glucose units linked by an α(1→4) glycosidic bond. This linkage is formed between the anomeric carbon of one glucose molecule and the hydroxyl group on the fourth carbon of the second glucose molecule.[4][8] The presence of a free hemiacetal group in one of the glucose residues gives maltose (B56501) its reducing properties, allowing it to react with oxidizing agents in biochemical assays.[4]

In biological systems, the primary function of maltose is to serve as a readily available source of glucose. Following ingestion or cellular uptake, it is hydrolyzed into two glucose molecules, which can then enter glycolysis to produce ATP, the primary energy currency of the cell.

Digestion and Metabolism in Humans

The digestion of maltose in humans begins in the small intestine. The enzyme maltase-glucoamylase, located in the brush border of the intestinal epithelium, catalyzes the hydrolysis of the α(1→4) glycosidic bond, releasing two molecules of glucose.[9] These glucose molecules are then absorbed into the bloodstream via sodium-glucose cotransporter 1 (SGLT1).

Once in the bloodstream, the glucose derived from maltose can be utilized by various tissues for energy or stored as glycogen (B147801) in the liver and muscles for later use. The metabolism of intravenously administered maltose has been shown to be efficient, with the disaccharide being hydrolyzed to glucose by maltase in the renal tubules and subsequently reabsorbed.

Metabolism in Microorganisms: The Case of Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, a model organism for biochemical research, maltose metabolism is a well-characterized process of significant industrial relevance, particularly in brewing. Maltose is actively transported into the yeast cell by a specific maltose permease.[10] Once inside the cell, the intracellular enzyme maltase hydrolyzes maltose into two glucose molecules.[10] These glucose molecules then enter the glycolytic pathway to be fermented into ethanol (B145695) and carbon dioxide.

The regulation of maltose metabolism in yeast is complex, involving induction by maltose and repression by glucose. The presence of glucose in the growth medium represses the expression of the genes encoding maltose permease and maltase, ensuring that the preferred sugar, glucose, is consumed first.

Experimental Protocols

Enzymatic Hydrolysis of Starch to Maltose

This protocol describes the laboratory-scale production of maltose from starch using the enzyme β-amylase.

Materials:

  • Soluble starch

  • β-amylase solution

  • 0.016 M Sodium acetate (B1210297) buffer, pH 4.8

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a 1% (w/v) starch solution in 0.016 M sodium acetate buffer (pH 4.8).

  • Equilibrate the starch solution and β-amylase solution to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of β-amylase to the starch solution.

  • At specific time intervals, withdraw aliquots of the reaction mixture and add them to a tube containing DNS reagent to stop the reaction.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Determine the concentration of maltose produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose.[4]

Quantification of Maltose using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of maltose in a sample using HPLC with a Refractive Index Detector (RID).

Materials:

  • HPLC system equipped with a Refractive Index Detector (RID)

  • Amino-based or ion-exchange chromatography column suitable for carbohydrate analysis

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Maltose standard solutions

  • Sample containing maltose, appropriately diluted and filtered

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[11] Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C) until a stable baseline is achieved on the RID.[11]

  • Standard Curve Generation: Inject a series of maltose standard solutions of known concentrations to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system under the same conditions as the standards.

  • Quantification: Identify the maltose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of maltose in the sample by interpolating its peak area on the standard curve.[12]

Qualitative Detection of Maltose

This test is a qualitative method for the detection of lactose (B1674315) and maltose.

Materials:

Procedure:

  • To 2 mL of the sample solution in a test tube, add 2 mL of 10% ammonia solution and 3 drops of 1 M potassium hydroxide solution.

  • Mix the solution thoroughly.

  • Place the test tube in a 70°C water bath for at least 15 minutes.

  • A red or pink color indicates the presence of maltose or lactose.[13]

This test is another qualitative method for detecting maltose and lactose.

Materials:

Procedure:

  • To 4 mL of the sample solution, add 3-4 drops of 5% methylamine hydrochloride solution.

  • Boil the mixture for approximately 30 seconds.

  • Remove from heat and immediately add 3-5 drops of 20% sodium hydroxide solution.

  • A yellow color that slowly turns to a carmine (B74029) or violet-carmine color indicates the presence of maltose or lactose.

Preparation of Maltose-Containing Culture Medium

This protocol describes the preparation of a general-purpose microbiological culture medium containing maltose as the primary carbon source.

Materials:

  • Yeast extract

  • Peptone

  • This compound

  • Agar (B569324) (for solid medium)

  • Distilled water

Procedure:

  • Dissolve the desired amounts of yeast extract, peptone, and agar (if making plates) in distilled water by heating with agitation.

  • Separately prepare a concentrated maltose solution (e.g., 40% w/v) in distilled water.

  • Sterilize the two solutions separately by autoclaving at 121°C for 15 minutes. Note: Do not autoclave maltose with peptone and yeast extract, as this can lead to Maillard browning.

  • Aseptically cool both solutions to approximately 50°C.

  • Aseptically combine the sterile maltose solution with the sterile medium base to the desired final concentration.

  • Mix well and dispense into sterile petri dishes or tubes.[5]

Signaling Pathways and Experimental Workflows

Maltose Metabolism and Glycolysis

The breakdown of maltose and its entry into the central metabolic pathway of glycolysis can be visualized as follows:

Maltose_Metabolism Maltose D-(+)-Maltose Maltase Maltase Maltose->Maltase Glucose1 Glucose Maltase->Glucose1 Hydrolysis Glucose2 Glucose Maltase->Glucose2 Glycolysis Glycolysis Glucose1->Glycolysis Glucose2->Glycolysis ATP ATP Glycolysis->ATP

Caption: Hydrolysis of Maltose and entry into Glycolysis.

Experimental Workflow for Maltose Quantification by HPLC

A typical workflow for the quantitative analysis of maltose in a sample using HPLC is depicted below.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Dilution and Filtration Injection Inject into HPLC System Sample_Prep->Injection Standard_Prep Preparation of Maltose Standards Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Maltose Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for Maltose Quantification via HPLC.

Simplified Glucose Sensing and Signaling in Yeast Triggered by Maltose Metabolism

The metabolism of maltose to glucose in yeast activates glucose sensing pathways that regulate gene expression. A simplified representation of this process is shown below.

Yeast_Signaling Maltose_ext Extracellular Maltose Maltose_perm Maltose Permease Maltose_ext->Maltose_perm Maltose_int Intracellular Maltose Maltose_perm->Maltose_int Maltase Maltase Maltose_int->Maltase Glucose_int Intracellular Glucose Maltase->Glucose_int Glucose_sensors Glucose Sensors Glucose_int->Glucose_sensors Signaling_cascade Signaling Cascade Glucose_sensors->Signaling_cascade Gene_expression Regulation of Gene Expression Signaling_cascade->Gene_expression

Caption: Glucose Sensing in Yeast via Maltose Metabolism.

Applications in Research and Drug Development

This compound is utilized in a wide array of applications within the scientific and pharmaceutical industries.

  • Microbiology and Cell Culture: It serves as a fermentable carbohydrate source in culture media for the growth of various microorganisms, including yeasts and bacteria.[5]

  • Enzyme Characterization: Maltose is a key substrate for the characterization of α-glucosidases and other carbohydrate-metabolizing enzymes.

  • Pharmaceutical Formulations: It is used as an excipient in pharmaceutical preparations, acting as a binder, diluent, and sweetener. It can also be used as a parenteral supplement of sugar for diabetic patients.

  • Biotechnology: In biotechnology, maltose is employed in fermentation processes for the production of biofuels and other biochemicals.

  • Drug Development: The study of maltose metabolism and its inhibition is relevant to the development of drugs for managing diabetes and other metabolic disorders. For instance, acarbose, an antidiabetic drug, functions by inhibiting the enzymes that digest disaccharides like maltose, thereby slowing down glucose absorption.[5]

Conclusion

This compound is a disaccharide of fundamental importance in biochemistry. Its well-defined structure, metabolism, and physicochemical properties make it an invaluable tool in research and a versatile component in various industrial applications. A thorough understanding of its biochemical role, from its digestion and metabolism to its function in cellular processes, is essential for professionals in the fields of biochemistry, microbiology, and pharmaceutical sciences. This guide provides a foundational resource to aid in the design and execution of research involving this key carbohydrate.

References

An In-depth Technical Guide to the Anomeric Forms of D-(+)-Maltose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose, a disaccharide composed of two α-D-glucose units linked by an α-(1→4) glycosidic bond, is a fundamental carbohydrate in various biological and industrial processes.[1][2][3] As a reducing sugar, the second glucose unit possesses a free anomeric carbon, allowing it to exist in two distinct stereoisomeric forms: α-D-maltose and β-D-maltose.[1][2] These anomers, while chemically similar, exhibit different physical properties and can interconvert in aqueous solutions through a process known as mutarotation.[1] A thorough understanding of these anomeric forms is critical for researchers in fields ranging from biochemistry and enzymology to food science and pharmaceutical development, where the specific stereochemistry of maltose (B56501) can influence reaction kinetics, product stability, and biological activity.

The Anomeric Forms of D-(+)-Maltose: Structure and Equilibrium

The structural difference between α- and β-maltose lies in the configuration of the hydroxyl group on the anomeric carbon (C1) of the second glucose residue. In α-maltose, this hydroxyl group is in an axial position, while in β-maltose, it occupies an equatorial position. In aqueous solution, these two anomers are in equilibrium with each other and a small amount of the open-chain aldehyde form. This dynamic interconversion, termed mutarotation, results in a gradual change in the optical rotation of a freshly prepared maltose solution until a stable equilibrium is reached.[1] The equilibrium mixture in water is composed predominantly of the β-anomer, with a ratio similar to that of D-glucose, which is approximately 36% α-anomer and 64% β-anomer.[4][5][6]

Quantitative Properties of D-(+)-Maltose Anomers

A summary of the key quantitative data for the anomeric forms of D-(+)-maltose is presented in the table below. It is important to note that the melting points can vary depending on the crystalline form (monohydrate vs. anhydrous).

Propertyα-D-Maltoseβ-D-MaltoseEquilibrium Mixture
Melting Point (°C) 102-103 (monohydrate)[7][8]160-165 (anhydrous)[3][7]102-103 (monohydrate)[7][8]
Specific Rotation ([α]D) Data not definitively availableData not definitively available+130.4° to +140.7°[9]
Equilibrium Composition ~36%[4][6][10]~64%[4][6][10]100%

Mutarotation of D-(+)-Maltose

The interconversion between the α and β anomers of D-(+)-maltose proceeds through the transient formation of the open-chain aldehyde structure. This process is catalyzed by both acid and base.

Mutarotation alpha α-D-Maltose open_chain Open-chain (aldehyde) form alpha->open_chain Ring Opening open_chain->alpha Ring Closing beta β-D-Maltose open_chain->beta Ring Closing beta->open_chain Ring Opening

Caption: Mutarotation of D-(+)-Maltose.

Experimental Protocols for Anomer Analysis

The differentiation and quantification of α- and β-maltose can be achieved through several analytical techniques. Detailed methodologies for the key experiments are provided below.

Polarimetry

Polarimetry is the classical method for observing mutarotation by measuring the change in optical rotation of a sugar solution over time.

Methodology:

  • Instrument Preparation: Calibrate a polarimeter using a standard quartz plate or a solvent blank (e.g., deionized water). Ensure the sodium lamp (589 nm) is warmed up and stable.

  • Sample Preparation:

    • Accurately weigh a sample of pure α- or β-D-maltose (if available) or D-(+)-maltose monohydrate.

    • Dissolve the sample in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 1-5 g/100 mL).

    • Start a timer immediately upon dissolution.

  • Measurement:

    • Quickly rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the optical rotation at time zero.

    • Continue to record the optical rotation at regular intervals (e.g., every 1-5 minutes) until the reading becomes constant, indicating that equilibrium has been reached.

  • Data Analysis:

    • Plot the observed optical rotation (α) as a function of time.

    • The initial reading corresponds to the specific rotation of the starting anomer (or a mixture close to it), and the final, stable reading corresponds to the specific rotation of the equilibrium mixture.

    • The specific rotation [α] can be calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful technique for the direct observation and quantification of the anomeric forms of maltose in solution. The anomeric protons of the α and β forms have distinct chemical shifts.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of D-(+)-maltose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube. D₂O is used as the solvent to avoid a large water signal that can obscure the sugar protons.

    • Allow the solution to stand for several hours at room temperature to ensure it has reached anomeric equilibrium.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters for a 1D proton spectrum include:

      • Pulse sequence: Standard 1D proton experiment (e.g., zg30).

      • Number of scans: 16-64 (depending on concentration).

      • Solvent suppression: Use a presaturation pulse sequence to suppress the residual HOD signal.

      • Temperature: 25 °C.

  • Data Analysis:

    • Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Identify the signals corresponding to the anomeric protons. For maltose, the anomeric proton of the non-reducing glucose unit appears around δ 5.40 ppm. The anomeric protons of the reducing glucose unit appear at approximately δ 5.28 ppm for the α-anomer and δ 4.69 ppm for the β-anomer.[10]

    • Integrate the signals corresponding to the α- and β-anomeric protons.

    • Calculate the percentage of each anomer using the following formulas:

      • % α-anomer = [Integral(α) / (Integral(α) + Integral(β))] * 100

      • % β-anomer = [Integral(β) / (Integral(α) + Integral(β))] * 100

Enzymatic Assay

An enzymatic assay provides a highly specific method for the quantification of α- and β-maltose, leveraging the anomeric specificity of certain enzymes.

Methodology:

This protocol is adapted from the method described for distinguishing between the two anomers using maltose phosphorylase, which is specific for α-maltose.

  • Reagents and Buffers:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Enzymes:

      • Maltose phosphorylase (specific for α-maltose).

      • Maltose epimerase (interconverts α- and β-maltose).

      • Phosphoglucomutase.

      • Glucose-6-phosphate dehydrogenase.

    • Substrates and Cofactors:

  • Assay Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer, NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

    • Add the maltose-containing sample to the cuvette.

    • To measure α-maltose, add maltose phosphorylase to the reaction mixture. The reaction cascade will lead to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm. The initial increase in absorbance corresponds to the amount of α-maltose in the sample.

    • Once the reaction rate slows, add maltose epimerase to the cuvette. This will convert the β-maltose in the sample to α-maltose, which will then be consumed by maltose phosphorylase. The subsequent increase in absorbance at 340 nm corresponds to the amount of β-maltose originally present in the sample.

  • Data Analysis:

    • Quantify the amounts of α- and β-maltose by comparing the change in absorbance at 340 nm to a standard curve prepared with known concentrations of maltose.

Workflow for Anomeric Analysis

The following diagram illustrates a general workflow for the analysis of the anomeric forms of D-(+)-maltose.

Anomeric_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Acquisition and Analysis cluster_results Results sample D-(+)-Maltose Sample dissolve Dissolve in appropriate solvent (e.g., H₂O for Polarimetry, D₂O for NMR) sample->dissolve polarimetry Polarimetry dissolve->polarimetry nmr ¹H-NMR Spectroscopy dissolve->nmr enzymatic Enzymatic Assay dissolve->enzymatic polar_data Measure optical rotation over time polarimetry->polar_data nmr_data Acquire ¹H-NMR spectrum nmr->nmr_data enz_data Monitor absorbance change at 340 nm enzymatic->enz_data polar_analysis Plot rotation vs. time polar_data->polar_analysis nmr_analysis Integrate anomeric proton signals nmr_data->nmr_analysis enz_analysis Quantify based on absorbance change enz_data->enz_analysis results Determination of anomeric composition and mutarotation kinetics polar_analysis->results nmr_analysis->results enz_analysis->results

Caption: Workflow for Anomeric Analysis.

Conclusion

The anomeric forms of D-(+)-maltose, α- and β-maltose, are in a dynamic equilibrium in solution, a phenomenon that has significant implications for its chemical and biological properties. The ability to accurately characterize and quantify these anomers is essential for researchers and professionals in various scientific disciplines. The experimental protocols detailed in this guide—polarimetry, ¹H-NMR spectroscopy, and enzymatic assays—provide robust methods for investigating the anomeric composition and the process of mutarotation. A comprehensive understanding of these techniques and the underlying principles will enable more precise control and interpretation of experiments involving D-(+)-maltose.

References

A Technical Guide to the Solubility of D-(+)-Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-(+)-Maltose monohydrate in water and other common solvents. The information herein is intended to support research, development, and formulation activities where maltose (B56501) monohydrate is utilized as an excipient, stabilizer, or a key component in various scientific applications.

Executive Summary

This compound, a disaccharide composed of two α-D-glucose units, is a white crystalline powder widely used in the pharmaceutical and biotechnology industries. Its solubility is a critical physical property influencing its behavior in formulations, dissolution rates, and its utility in various experimental systems. This document details the solubility of this compound in aqueous and organic media, provides standardized experimental protocols for solubility determination, and outlines a typical workflow for these procedures.

Solubility Profile of this compound

This compound is highly soluble in water and exhibits limited solubility in most organic solvents. Its solubility is significantly influenced by temperature and the composition of the solvent system.

Aqueous Solubility

The solubility of this compound in water is high, a characteristic attributed to its numerous hydroxyl groups which readily form hydrogen bonds with water molecules. The aqueous solubility is temperature-dependent, increasing as the temperature rises.

Table 1: Quantitative Solubility of this compound in Water

Temperature (°C)SolubilitySource
10~63.4 - 66.8 g/100 mL[1]
20108 g/100 mL (1080 g/L)[2]
2047.02 g/100 mL (470.2 g/L)[3]
Not Specified50 mg/mL[4]
Not Specified122.5 mg/mL (requires sonication and heating)[5]

Note: Discrepancies in reported solubilities can arise from differences in experimental methodologies, equilibrium time, and analytical techniques.

Solubility in Organic Solvents and Mixtures

The solubility of this compound in non-polar organic solvents is generally poor. Its solubility in polar organic solvents is limited but can be influenced by the presence of water.

Table 2: Solubility of this compound in Other Solvents

SolventSolubilitySource
Ethanol (B145695)Slightly soluble / Very slightly soluble
EthanolInsoluble[6]
EtherInsoluble / Practically insoluble
Dimethyl Sulfoxide (DMSO)72 mg/mL (Fresh DMSO recommended)[6]

In ethanol-water mixtures, the solubility of maltose monohydrate generally decreases as the mass fraction of ethanol increases up to 0.9.[7] However, increasing the temperature can enhance solubility in these mixed solvent systems.[7]

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental methodology for determining the equilibrium solubility of this compound. This protocol is based on the widely used shake-flask method.

Materials and Reagents
  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-RI, UV-Vis Spectrophotometer with DNS reagent)

Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established experimentally.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid and liquid phases, centrifuge the samples at a controlled temperature.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot gravimetrically or volumetrically with the solvent.

  • Quantification: Analyze the concentration of maltose in the diluted sample using a validated analytical method.

Analytical Methods for Quantification

The accurate determination of maltose concentration is crucial for solubility measurement. Common methods include:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This is a highly specific and accurate method for quantifying carbohydrates. A column suitable for sugar analysis (e.g., an amino or ligand-exchange column) should be used with an isocratic mobile phase, typically an acetonitrile/water mixture.

  • DNS (3,5-Dinitrosalicylic Acid) Method: This colorimetric method is suitable for quantifying reducing sugars like maltose. The DNS reagent reacts with the aldehyde group of maltose upon heating, forming 3-amino-5-nitrosalicylic acid, which can be measured spectrophotometrically. A standard curve of known maltose concentrations must be prepared.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess Maltose Monohydrate to a known volume of solvent B Agitate in a thermostatically controlled shaker (e.g., 24-48h) A->B Seal container C Allow suspension to settle B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw clear supernatant D->E F Filter and dilute the sample E->F G Quantify Maltose concentration (e.g., HPLC-RI, DNS Method) F->G H Calculate Solubility G->H

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Core Differences Between Maltose and Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between anhydrous maltose (B56501) and maltose monohydrate. Understanding these differences is critical for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and optimal performance of pharmaceutical formulations and other scientific applications. This guide delves into their chemical structures, physicochemical properties, and the analytical techniques used for their characterization.

Chemical Structure and Fundamental Properties

Maltose is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1][2] The presence or absence of a water molecule in its crystalline structure gives rise to two distinct forms: anhydrous maltose (C₁₂H₂₂O₁₁) and maltose monohydrate (C₁₂H₂₂O₁₁·H₂O).[1] This single water molecule significantly influences the physical and chemical properties of the sugar.

The key distinction lies in the crystalline structure. Maltose monohydrate incorporates a water molecule into its crystal lattice through hydrogen bonding.[3] This water of hydration is an integral part of the crystal structure and is not merely adsorbed moisture. Anhydrous maltose, on the other hand, lacks this integrated water molecule, resulting in a different crystal packing and, consequently, different physical properties.

Quantitative Physicochemical Properties

The presence of the water of crystallization in maltose monohydrate leads to measurable differences in several key physicochemical parameters. These are summarized in the table below for easy comparison.

PropertyMaltose (Anhydrous)Maltose Monohydrate
Chemical Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁·H₂O
Molecular Weight ( g/mol ) 342.30360.31[4]
Melting Point (°C) 160-165[5]102-103[5]
Density (g/cm³) 1.54[1][5]Not readily available
Water Content (%) ≤ 1.5[6]4.5 - 6.5[6]
Specific Rotation [α]D (H₂O) +136° to +142° (calculated on anhydrous basis)+126° to +131°[7]
Solubility in water Very soluble[8]Very soluble[7]
pH (10% w/v aqueous solution) 3.7 - 4.7[6]4.0 - 5.5[6]

Hydration and Dehydration Dynamics

The interconversion between anhydrous maltose and maltose monohydrate is a critical aspect of their behavior, particularly in pharmaceutical processing and storage.

Dehydration of Maltose Monohydrate:

Maltose monohydrate can be dehydrated to its anhydrous form through the application of heat. This process is an endothermic transition that can be readily observed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The dehydration process typically begins at temperatures above 95°C. The activation energy for the dehydration of maltose monohydrate has been determined to be approximately 364.9 ± 49.8 kJ/mol.

Hydration of Anhydrous Maltose:

Anhydrous maltose is hygroscopic and will readily absorb moisture from the environment to form maltose monohydrate, especially under conditions of high humidity.[3] This transformation is an exothermic process and is enthalpy-driven. The enthalpy of hydration for α-maltose has been reported to be -15.3 kJ/mol.[9] The activation energy for the crystal transformation from anhydrous α-maltose to hydrous β-maltose is 79 kJ/mol.[10] This hygroscopic nature is a critical consideration in the handling and storage of anhydrous maltose to prevent unwanted phase transitions.

Impact on Pharmaceutical Formulations

The choice between maltose and maltose monohydrate as an excipient in drug development is dictated by the specific requirements of the formulation.

  • Stability: Maltose monohydrate is generally the more stable form under ambient conditions. Anhydrous maltose, due to its hygroscopicity, can be prone to physical changes if not stored under controlled low-humidity conditions.

  • Lyophilization: Both forms of maltose are used as lyoprotectants to stabilize proteins, vaccines, and other biologics during freeze-drying. They form a glassy matrix that protects the active ingredient from degradation.

  • Drug Delivery: The hydration state of maltose can influence the solubility and bioavailability of drugs.[3] The choice of form can therefore impact the dissolution profile of the final drug product.

  • Protein Stabilization: Maltose is known to stabilize proteins in solution and in the solid state, preventing aggregation.[11] This is a crucial function in the formulation of biopharmaceuticals, such as intravenous immunoglobulin (IVIG) solutions.[11][12]

Experimental Protocols for Differentiation

Several analytical techniques can be employed to differentiate between anhydrous maltose and maltose monohydrate.

Thermal Analysis (DSC and TGA)
  • Objective: To determine the dehydration and melting points of the samples.

  • Methodology:

    • Accurately weigh 3-5 mg of the sample into an aluminum pan.

    • Place the pan in the DSC or TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • For DSC, an endothermic peak corresponding to the loss of water will be observed for maltose monohydrate, followed by a melting endotherm at a higher temperature for the resulting anhydrous form. Anhydrous maltose will only show a melting endotherm at its characteristic temperature.

    • For TGA, a weight loss corresponding to one mole of water (approximately 5%) will be observed for maltose monohydrate, which is absent in the anhydrous form.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the presence of water of hydration through characteristic vibrational bands.

  • Methodology:

    • Prepare a solid sample by mixing a small amount of the maltose form with dry potassium bromide (KBr) and pressing it into a pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Maltose monohydrate will exhibit a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the water molecule, and a peak around 1640 cm⁻¹ corresponding to the H-O-H bending vibration. These features will be absent or significantly reduced in the spectrum of anhydrous maltose.

X-Ray Powder Diffraction (XRPD)
  • Objective: To distinguish between the different crystalline structures.

  • Methodology:

    • Place a small amount of the powdered sample onto the sample holder.

    • Acquire the XRPD pattern over a suitable range of 2θ angles (e.g., 5-40°).

    • The resulting diffraction patterns will be unique for anhydrous maltose and maltose monohydrate due to their different crystal lattices. The presence of characteristic peaks at specific 2θ angles allows for unambiguous identification of each form.

Dynamic Vapor Sorption (DVS)
  • Objective: To assess the hygroscopicity and the kinetics of water sorption.

  • Methodology:

    • Place a known mass of the sample in the DVS instrument.

    • Expose the sample to a programmed series of increasing and then decreasing relative humidity (RH) steps at a constant temperature.

    • The instrument measures the change in mass as a function of time and RH.

    • Anhydrous maltose will show a significant mass increase as it absorbs water to form the monohydrate. Maltose monohydrate will show minimal mass change at RH levels below those that would cause deliquescence, but may lose its water of hydration at very low RH.

Visualizations

Manufacturing Process of Maltose Monohydrate

G Starch Starch Liquefaction Liquefaction Starch->Liquefaction Saccharification Saccharification Liquefaction->Saccharification Filtration Filtration Saccharification->Filtration Decolorization Decolorization Filtration->Decolorization Ion_Exchange1 Ion Exchange Decolorization->Ion_Exchange1 Concentration Concentration Ion_Exchange1->Concentration Crystallization Crystallization Concentration->Crystallization Separation Separation Crystallization->Separation Drying Drying Separation->Drying Maltose_Monohydrate Maltose Monohydrate Drying->Maltose_Monohydrate

Caption: Manufacturing workflow for maltose monohydrate.

Hydration of Anhydrous Maltose

G cluster_conditions Anhydrous_Maltose Anhydrous Maltose (C12H22O11) Maltose_Monohydrate Maltose Monohydrate (C12H22O11.H2O) Anhydrous_Maltose->Maltose_Monohydrate Hydration Water_Vapor Water Vapor (H2O) Water_Vapor->Maltose_Monohydrate Maltose_Monohydrate->Anhydrous_Maltose Dehydration Maltose_Monohydrate->Water_Vapor High_Humidity High Relative Humidity Heat Heat (>95°C)

Caption: Reversible hydration and dehydration of maltose.

Maltose in Protein Stabilization

G Unfolded_Protein Unfolded/Aggregated Protein Native_Protein Native Protein Unfolded_Protein->Native_Protein Folding Native_Protein->Unfolded_Protein Unfolding/ Aggregation Stabilized_Protein Stabilized Protein (Hydration Shell) Native_Protein->Stabilized_Protein Stabilization Maltose Maltose Maltose->Stabilized_Protein

Caption: Mechanism of protein stabilization by maltose.

References

Methodological & Application

Application Notes and Protocols for Utilizing D-(+)-Maltose Monohydrate in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of D-(+)-Maltose monohydrate as a primary carbon source for the fermentation of Saccharomyces cerevisiae. This document outlines the fundamental metabolic pathways, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for optimizing yeast-based production processes in research and industrial settings.

Introduction

D-(+)-Maltose, a disaccharide composed of two α-D-glucose units, is a significant fermentable sugar in various industrial processes, including brewing, baking, and biofuel production. In Saccharomyces cerevisiae, the metabolism of maltose (B56501) is a well-regulated process involving specific transport and enzymatic machinery encoded by the MAL genes. Understanding and controlling the dynamics of maltose utilization is critical for maximizing the yield and efficiency of yeast fermentations.

Maltose is transported into the yeast cell by a specific maltose-proton symporter.[1] Once inside, it is hydrolyzed by the enzyme α-glucosidase (maltase) into two molecules of glucose, which then enter the glycolytic pathway to produce ethanol (B145695) and carbon dioxide under anaerobic conditions. The expression of the genes encoding maltose permease and maltase is induced by maltose and repressed by the presence of glucose, a phenomenon known as catabolite repression.

Data Presentation: Quantitative Fermentation Parameters

The following table summarizes typical quantitative data obtained from Saccharomyces cerevisiae fermentations using this compound as the sole carbon source. These values can serve as a benchmark for experimental design and process optimization.

ParameterValueStrain/ConditionsReference
Ethanol Yield ~0.45 g ethanol / g maltoseS. cerevisiae[2]
Biomass Yield ~0.15 g dry cell weight / g maltoseS. cerevisiae-
Specific Growth Rate (μ) 0.25 - 0.35 h⁻¹S. cerevisiae in batch culture-
Maltose Uptake Rate 1.5 - 2.5 mmol / g DCW / hS. cerevisiae in chemostat culture-
Ethanol Production up to 74 g/LS. cerevisiae swd1 and swd3 deletion strains in 22% maltose medium[1]

Signaling and Metabolic Pathways

The utilization of maltose in Saccharomyces cerevisiae is tightly regulated at the genetic level. The presence of maltose in the medium induces the expression of the MAL genes, which encode the necessary proteins for its transport and metabolism. Conversely, the presence of glucose represses the expression of these genes.

Maltose_Metabolism cluster_extracellular Extracellular Space cluster_cell Yeast Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_regulation Gene Regulation Maltose_ext D-(+)-Maltose MaltosePermease Maltose Permease (MALx1) Maltose_ext->MaltosePermease Transport Maltose_int Intracellular Maltose Maltase Maltase (MALx2) Maltose_int->Maltase Hydrolysis MAL_activator MAL Activator (MALx3) Maltose_int->MAL_activator Induces Glucose Glucose (x2) Glycolysis Glycolysis Glucose->Glycolysis Ethanol Ethanol Glycolysis->Ethanol MaltosePermease->Maltose_int Maltase->Glucose MAL_genes MAL Genes (MALx1, MALx2, MALx3) MAL_activator->MAL_genes Activates Transcription Glucose_repression Glucose Repression Glucose_repression->MAL_genes Inhibits Transcription

Maltose metabolism and regulation in S. cerevisiae.

Experimental Protocols

The following protocols provide a detailed methodology for conducting yeast fermentation experiments using this compound.

Preparation of Yeast Fermentation Medium

This protocol describes the preparation of a standard yeast fermentation medium with maltose as the carbon source. A common medium used is YPM (Yeast Extract Peptone Maltose).

Materials:

  • This compound

  • Yeast Extract

  • Peptone

  • Deionized water

  • Autoclave-safe flask or bottle

  • Stir plate and stir bar

  • pH meter

Procedure:

  • For 1 liter of YPM medium, weigh out:

    • 10 g of Yeast Extract

    • 20 g of Peptone

    • 20 g of this compound (or desired concentration)

  • Dissolve the components in 800 mL of deionized water in an autoclave-safe flask.

  • Use a stir plate to ensure all components are fully dissolved.

  • Adjust the volume to 1 liter with deionized water.

  • Check the pH and adjust to 5.0-5.5 using HCl or NaOH if necessary.

  • Sterilize the medium by autoclaving at 121°C for 15-20 minutes.[3]

  • Allow the medium to cool to room temperature before inoculation.

Yeast Inoculum Preparation and Fermentation

This protocol outlines the steps for preparing a yeast inoculum and initiating the fermentation process.

Materials:

  • Prepared sterile YPM medium

  • Active Saccharomyces cerevisiae culture (from a plate or slant)

  • Sterile inoculation loop or pipette tips

  • Incubator shaker

  • Fermentation vessel (e.g., Erlenmeyer flask with an airlock)

Procedure:

  • Inoculum Culture:

    • Aseptically transfer a single colony of S. cerevisiae into a flask containing 25-50 mL of sterile YPM medium.

    • Incubate at 30°C in a shaker at 150-200 rpm for 18-24 hours, or until the culture is turbid.

  • Main Fermentation:

    • Measure the optical density (OD) of the inoculum culture at 600 nm (OD₆₀₀).

    • Calculate the volume of inoculum needed to achieve a starting OD₆₀₀ of 0.1-0.2 in the main fermentation vessel.

    • Aseptically transfer the calculated volume of the inoculum culture to the main fermentation vessel containing the sterile YPM medium.[1]

    • Incubate the fermentation culture at the desired temperature (typically 30°C) with or without agitation, depending on the experimental requirements (for anaerobic conditions, minimal agitation is preferred).

Monitoring Yeast Growth

Yeast growth can be monitored by measuring the optical density of the culture over time.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Sterile pipette tips

  • Sterile YPM medium (for blanking)

Procedure:

  • At regular time intervals (e.g., every 2-4 hours), aseptically remove a small aliquot (e.g., 1 mL) of the fermentation culture.

  • Use sterile YPM medium as a blank to zero the spectrophotometer at 600 nm.

  • Measure the OD₆₀₀ of the culture sample. If the OD₆₀₀ is above 1.0, dilute the sample with sterile medium to bring it within the linear range of the spectrophotometer and multiply the reading by the dilution factor.

  • Plot the OD₆₀₀ values against time to generate a yeast growth curve.

Analysis of Metabolites

The concentration of ethanol and residual maltose in the fermentation broth can be determined using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Appropriate HPLC column for sugar and alcohol analysis (e.g., Bio-Rad Aminex HPX-87H)

  • Syringe filters (0.22 µm)

  • HPLC vials

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • At desired time points, withdraw a sample (e.g., 1-2 mL) from the fermentation broth.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the yeast cells.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • HPLC Analysis:

    • Prepare standard solutions of maltose and ethanol of known concentrations to generate a calibration curve.

    • Set up the HPLC method with the appropriate mobile phase (e.g., dilute sulfuric acid), flow rate, and column temperature as recommended for the specific column.[4][5][6]

    • Run the standards and the prepared samples.

    • Quantify the concentration of ethanol and residual maltose in the samples by comparing their peak areas to the calibration curves.[4][5][6][7]

Experimental Workflow

The following diagram illustrates the overall workflow for a typical yeast fermentation experiment using this compound.

Fermentation_Workflow Media_Prep 1. Media Preparation (YPM Medium) Fermentation 3. Fermentation Media_Prep->Fermentation Inoculum_Prep 2. Inoculum Preparation (S. cerevisiae) Inoculum_Prep->Fermentation Monitoring 4. Monitoring Growth (OD600) Fermentation->Monitoring Sampling 5. Sampling Fermentation->Sampling Data_Analysis 7. Data Analysis Monitoring->Data_Analysis Analysis 6. Metabolite Analysis (HPLC) Sampling->Analysis Analysis->Data_Analysis

Yeast fermentation experimental workflow.

References

Application Notes and Protocols for D-(+)-Maltose Monohydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is emerging as a valuable alternative carbohydrate source to glucose in mammalian and insect cell culture.[1] Its slower metabolism can lead to reduced lactate (B86563) accumulation, a common issue in high-density cultures that can negatively impact cell growth and productivity.[2] These application notes provide a comprehensive overview of the use of this compound in cell culture, including its physicochemical properties, comparative performance against glucose, and detailed protocols for its preparation and use.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in cell culture applications.

PropertyValueReferences
Molecular Formula C₁₂H₂₂O₁₁·H₂O[1]
Molecular Weight 360.31 g/mol
Appearance White crystalline powder[3]
Solubility in Water 470.2 g/L at 20°C[4]
Stability Stable under normal ambient and anticipated storage and handling conditions.[4]
Sterilization Solutions are heat-labile and should be filter-sterilized.[5][6]

Comparative Performance: D-(+)-Maltose vs. D-Glucose in CHO Cell Culture

Studies have demonstrated that while maltose (B56501) can support cell growth, its metabolic rate differs from that of glucose, leading to distinct cellular responses. The following tables summarize key performance indicators from a comparative study using CHO-K1 cells.[2]

Table 1: Cell Growth and Viability

ParameterD-Glucose (3.6 g/L)D-Maltose (3.6 g/L)
Maximum Viable Cell Density 5.9 x 10⁶ cells/mL1.4 x 10⁶ cells/mL
Doubling Time 22.3 hours53.7 hours
Culture Viability Maintained >80% for a shorter durationMaintained >80% for a longer duration

Table 2: Metabolite Production

MetaboliteD-Glucose CultureD-Maltose Culture
Lactate Production HigherLower
Ammonium Production Similar specific production rateSimilar specific production rate

Table 3: Impact of Maltose Concentration on CHO-K1 Cell Growth [7]

Maltose Concentration (g/L)Maximum Viable Cell Density (x 10⁶ cells/mL)Specific Growth Rate (h⁻¹)
3.61.60.0040
10~1.60.0101
20>1.60.0140
30>1.60.0139
40~1.60.0107

Experimental Protocols

1. Protocol for Preparing a Sterile 100 g/L (10% w/v) this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be aseptically added to a basal cell culture medium.

Materials:

  • This compound (cell culture grade)

  • High-purity water (e.g., Milli-Q® or WFI)

  • Sterile 0.22 µm syringe filter or bottle-top filter unit

  • Sterile conical tubes or bottles for storage

  • Analytical balance

  • Stir plate and magnetic stir bar

Procedure:

  • Weighing: Accurately weigh 10 g of this compound powder.

  • Dissolving: In a sterile beaker or flask, add the powder to approximately 80 mL of high-purity water while stirring with a sterile magnetic stir bar.

  • Complete Dissolution: Continue stirring until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to 100 mL with high-purity water.

  • Sterile Filtration: Aseptically filter the solution through a 0.22 µm filter into a sterile storage container.[5][6]

  • Storage: Store the sterile stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.

2. Protocol for Supplementing Cell Culture Medium with D-(+)-Maltose

This protocol outlines the steps for adding the sterile maltose stock solution to a basal medium to achieve a desired final concentration.

Materials:

  • Sterile 100 g/L this compound stock solution

  • Basal cell culture medium (e.g., DMEM, CHO-SFM)

  • Sterile serological pipettes

  • Cell culture flasks or plates

Procedure:

  • Determine Required Volume: Calculate the volume of the sterile maltose stock solution needed to reach the desired final concentration in your cell culture medium. For example, to prepare 100 mL of medium with a final maltose concentration of 3.6 g/L, you would add 3.6 mL of the 100 g/L stock solution.

  • Aseptic Addition: In a sterile environment (e.g., a biological safety cabinet), aseptically add the calculated volume of the sterile maltose stock solution to the basal medium.

  • Mixing: Gently mix the supplemented medium by swirling or inverting the container to ensure homogeneity.

  • Equilibration: Before use, equilibrate the supplemented medium to the appropriate temperature and pH in a cell culture incubator (typically 37°C and 5% CO₂).

  • Cell Seeding: The medium is now ready for cell seeding.

Visualizations

Experimental_Workflow Experimental Workflow for Maltose Supplementation cluster_prep Stock Solution Preparation cluster_media Media Supplementation cluster_culture Cell Culture weigh Weigh this compound dissolve Dissolve in High-Purity Water weigh->dissolve 10 g adjust_vol Adjust Final Volume dissolve->adjust_vol to 100 mL filter Sterile Filter (0.22 µm) adjust_vol->filter store Store at 2-8°C or -20°C filter->store calculate Calculate Required Volume of Stock store->calculate add_stock Aseptically Add Stock to Basal Medium calculate->add_stock mix Mix Gently add_stock->mix equilibrate Equilibrate Medium mix->equilibrate seed Seed Cells equilibrate->seed incubate Incubate (37°C, 5% CO₂) seed->incubate monitor Monitor Cell Growth and Metabolites incubate->monitor

Caption: Workflow for preparing and using D-(+)-Maltose in cell culture.

Signaling_Pathway Simplified Glucose vs. Maltose Metabolism cluster_glucose Glucose Metabolism cluster_maltose Maltose Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate High Rate Maltose Maltose Maltase Maltase (intracellular) Maltose->Maltase Slower Uptake Glucose_from_Maltose 2x Glucose Maltase->Glucose_from_Maltose Glucose_from_Maltose->Glycolysis Lower Flux

Caption: Contrasting metabolic pathways of glucose and maltose in cells.

References

D-(+)-Maltose monohydrate as a substrate for α-glucosidase enzyme assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing D-(+)-Maltose monohydrate as a natural substrate for α-glucosidase enzyme assays. This approach is crucial for studying enzyme kinetics, screening for inhibitors, and understanding the metabolic pathways relevant to conditions like diabetes.[1][2] D-(+)-Maltose, a disaccharide composed of two α-D-glucose units, serves as a biologically relevant substrate for α-glucosidase, which catalyzes its hydrolysis into glucose.[3] The resulting glucose can be quantified using various methods, each offering distinct advantages for specific research applications.

Principle of the Assay

The fundamental principle involves the enzymatic hydrolysis of this compound by α-glucosidase to produce two molecules of D-glucose. The rate of glucose production is directly proportional to the α-glucosidase activity. This activity can be quantified by measuring the amount of glucose generated over time. Several detection methods can be employed for this purpose, including coupled enzymatic assays and colorimetric detection of reducing sugars.

dot

Enzymatic_Reaction Maltose (B56501) This compound Alpha_Glucosidase α-Glucosidase Maltose->Alpha_Glucosidase H2O H₂O H2O->Alpha_Glucosidase Glucose 2x D-Glucose Alpha_Glucosidase->Glucose

Caption: Enzymatic hydrolysis of D-(+)-Maltose by α-glucosidase.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various α-glucosidase assay protocols using this compound as the substrate.

Table 1: General Assay Conditions

ParameterRecommended ValueReference(s)
pH 5.0 - 7.0[4][5][6]
Temperature (°C) 25 - 50[4][5]
Maltose Concentration (mM) 2.0 - 10.0[5]
Enzyme Concentration Dependent on specific activity[4][5]

Table 2: Michaelis-Menten Constants (Km)

Enzyme SourceKm (mM) for MaltoseReference(s)
Soil Maltase0.8 - 6.5[6]

Table 3: Inhibitor Screening Data (Personal Glucose Meter Method)

CompoundFinal Concentration (mM)% InhibitionReference(s)
Acarbose (Positive Control)5.031.5 ± 2.5[1][5]
Lithospermic acid5.052.5 ± 3.0[1][5]
Protocatechualdehyde5.036.8 ± 2.8[1][5]
Lemon Extract0.2 g/mL43.3 ± 3.5[1][5]

Experimental Protocols

Three distinct protocols for measuring α-glucosidase activity using this compound are detailed below.

Protocol 1: Coupled Spectrophotometric Assay

This method involves a series of coupled enzymatic reactions where the glucose produced from maltose hydrolysis is ultimately linked to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.[4][7]

Coupled_Assay_Workflow cluster_step1 Step 1: Primary Reaction cluster_step2 Step 2: Coupled Reactions cluster_step3 Step 3: Detection Maltose Maltose + H₂O Alpha_Glucosidase α-Glucosidase Maltose->Alpha_Glucosidase Glucose 2x Glucose Alpha_Glucosidase->Glucose Glucose2 Glucose + ATP Glucose->Glucose2 Hexokinase Hexokinase Glucose2->Hexokinase G6P G-6-P + ADP Hexokinase->G6P G6P_NADP G-6-P + NADP⁺ G6PDH G-6-PDH G6P_NADP->G6PDH NADPH 6-Phosphogluconate + NADPH G6PDH->NADPH Spectrophotometer Measure Absorbance at 340 nm NADPH->Spectrophotometer

Caption: Workflow for the coupled spectrophotometric α-glucosidase assay.

  • Reagent Preparation:

    • Buffer: 100 mM Sodium Acetate, pH 6.0 at 25°C.[4]

    • Substrate Solution: 20% (w/v) this compound in purified water.[4]

    • Coupled Enzyme Reagent: Prepare a solution containing ATP, NADP+, Hexokinase, and Glucose-6-Phosphate Dehydrogenase (G-6-PDH) as per commercial kit instructions (e.g., Sigma-Aldrich Product Number G3293).[4]

    • Enzyme Solution: Prepare a solution of α-glucosidase in cold purified water to achieve a concentration of 3-5 units/mL immediately before use.[4]

  • Assay Procedure:

    • Pipette the buffer, substrate solution, and coupled enzyme reagent into a cuvette.

    • Allow the mixture to equilibrate to 25°C in a thermostatted spectrophotometer.[4]

    • Record the initial absorbance at 340 nm.

    • Initiate the reaction by adding the α-glucosidase enzyme solution.

    • Mix by inversion and monitor the increase in absorbance at 340 nm until a stable rate is achieved.[4]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH formation, which is stoichiometric to the glucose produced.

Protocol 2: Personal Glucose Meter (PGM) Assay for Inhibitor Screening

This rapid and cost-effective method utilizes a commercially available personal glucose meter to directly measure the glucose produced by the α-glucosidase reaction.[1][5] It is particularly well-suited for high-throughput screening of enzyme inhibitors.

PGM_Workflow cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection Enzyme_Inhibitor α-Glucosidase + Inhibitor Pre_incubation Pre-incubate at 50°C for 5 min Enzyme_Inhibitor->Pre_incubation Add_Maltose Add Maltose Solution Pre_incubation->Add_Maltose Reaction_incubation Incubate at 50°C for 5 min Add_Maltose->Reaction_incubation PGM Measure Glucose with PGM Reaction_incubation->PGM

Caption: Workflow for α-glucosidase inhibitor screening using a PGM.

  • Reagent Preparation:

    • Buffer: 10.0 mM Phosphate-Buffered Saline (PBS), pH 5.0.[5]

    • Substrate Solution: 24.0 mM this compound solution.[5]

    • Enzyme Solution: α-glucosidase (enzyme activity ≥ 7 x 10⁵ U/mL).[5]

    • Inhibitor Solutions: Prepare stock solutions of potential inhibitors at the desired concentrations.

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate 1.0 µL of α-glucosidase with 1.0 µL of the inhibitor solution (or buffer for control) at 50°C for 5 minutes.[5]

    • Initiate the enzymatic reaction by adding 1.0 µL of the 24.0 mM maltose solution.[5]

    • Incubate the reaction mixture at 50°C for 5 minutes.[5]

    • Directly apply a small volume of the reaction mixture to the test strip of a personal glucose meter and record the reading.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Glucose_control - Glucose_inhibitor) / Glucose_control] x 100

Protocol 3: 3,5-Dinitrosalicylic Acid (DNSA) Colorimetric Assay

This method relies on the reaction of 3,5-dinitrosalicylic acid (DNSA) with the reducing sugars (glucose) produced from maltose hydrolysis.[8] The reaction forms 3-amino-5-nitrosalicylic acid, a colored compound that can be quantified spectrophotometrically at 540 nm.[9]

DNSA_Workflow cluster_reaction Enzymatic Reaction cluster_color_dev Color Development cluster_detection Detection Enzyme_Maltose α-Glucosidase + Maltose Incubation Incubate at specified temp/time Enzyme_Maltose->Incubation Add_DNSA Add DNSA Reagent Incubation->Add_DNSA Boil Boil for 5-15 min Add_DNSA->Boil Cool Cool to Room Temp Boil->Cool Spectrophotometer Measure Absorbance at 540 nm Cool->Spectrophotometer

Caption: Workflow for the DNSA colorimetric α-glucosidase assay.

  • Reagent Preparation:

    • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and dissolve completely. Adjust the final volume to 100 mL with distilled water.[10]

    • Buffer and Substrate: Prepare as per the requirements of the specific α-glucosidase being studied (e.g., 100 mM Sodium Acetate, pH 6.0; 20% w/v Maltose).[4]

    • Glucose Standard Curve: Prepare a series of glucose standards of known concentrations.

  • Assay Procedure:

    • Incubate the α-glucosidase enzyme with the maltose substrate solution in the appropriate buffer for a defined period.

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

    • Dilute the reaction mixture with distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the glucose standards against their concentrations.

    • Determine the concentration of glucose produced in the enzymatic reaction by interpolating the absorbance values from the standard curve.

    • Calculate the α-glucosidase activity based on the amount of glucose produced per unit of time.

Concluding Remarks

This compound is a versatile and physiologically relevant substrate for the characterization of α-glucosidase activity. The choice of assay protocol depends on the specific research goals, available equipment, and desired throughput. The coupled spectrophotometric assay provides detailed kinetic data, the PGM method is ideal for rapid inhibitor screening, and the DNSA assay offers a classic colorimetric approach for quantifying reducing sugars. Each of these methods, when properly implemented, can yield reliable and reproducible data for advancing research and drug development in related fields.

References

Application of D-(+)-Maltose monohydrate in microbial growth studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-glucose units, serves as a crucial carbon and energy source for a wide variety of microorganisms. Its utilization is fundamental to numerous biological processes and industrial applications, ranging from brewing and baking to the production of biofuels and pharmaceuticals. In the laboratory, this compound is extensively used in microbial growth studies to investigate metabolic pathways, gene regulation, and the production of valuable metabolites. Its transport and metabolism are tightly regulated processes in many microorganisms, making it an excellent model substrate for studying carbon source preference and catabolite repression.

These application notes provide an overview of the use of this compound in microbial research, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data on microbial growth and substrate utilization on maltose (B56501) compared to glucose, a commonly used monosaccharide carbon source.

Table 1: Growth and Substrate Consumption Rates of Corynebacterium glutamicum on Different Carbon Sources

Carbon Source(s) (2% w/v each)Specific Growth Rate (h⁻¹)Final Optical Density (OD)Substrate Consumption Rate (mmol g⁻¹ h⁻¹)
Glucose0.35 ± 0.0225 ± 22.5 ± 0.2
Maltose0.35 ± 0.0225 ± 21.3 ± 0.1
Glucose + Maltose0.42 ± 0.0230 ± 2Glucose: 3.0 ± 0.2, Maltose: 1.3 ± 0.1
Glucose + Acetate0.25 ± 0.0220 ± 2Glucose: 1.2 ± 0.1, Acetate: 3.5 ± 0.3
Glucose + Acetate + Maltose0.38 ± 0.0228 ± 2Glucose: 2.8 ± 0.2, Acetate: 3.0 ± 0.3, Maltose: 1.2 ± 0.1

Data adapted from a study on Corynebacterium glutamicum, demonstrating the effect of maltose on glucose utilization.[1]

Table 2: Biomass Yield of Saccharomyces cerevisiae on Different Sugars under Anaerobic Conditions

Carbon SourceBiomass Yield (g cells / g sugar)Percent Decrease from Glucose
Glucose0.080%
Maltose0.0625%

This data highlights the difference in biomass yield for Saccharomyces cerevisiae when grown anaerobically on glucose versus maltose, attributed to the energy required for maltose transport.[2][3]

Experimental Protocols

Protocol 1: Preparation of Maltose-Containing Microbial Growth Media

This protocol describes the preparation of a general-purpose liquid medium and a solid medium containing this compound as the primary carbon source.

Materials:

  • This compound

  • Yeast Extract

  • Peptone

  • Agar (B569324) (for solid medium)

  • Distilled or deionized water

  • Autoclave

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile flasks and petri dishes

Liquid Medium (per 1 Liter):

  • Weigh out 10 g of yeast extract and 20 g of peptone and dissolve in 800 mL of distilled water in a 1 L flask.

  • Autoclave the solution at 121°C for 15 minutes.

  • In a separate sterile container, dissolve 20 g of this compound in 200 mL of distilled water.

  • Sterilize the maltose solution by passing it through a 0.22 µm filter. Note: Autoclaving maltose with other media components can lead to caramelization.

  • Aseptically add the sterile maltose solution to the cooled, autoclaved yeast extract-peptone medium.

  • Mix gently and dispense into sterile culture vessels as required.

Solid Medium (per 1 Liter):

  • Follow steps 1 and 2 for the liquid medium preparation, adding 15-20 g of agar to the yeast extract-peptone solution before autoclaving.

  • Prepare and filter-sterilize the maltose solution as described in steps 3 and 4 for the liquid medium.

  • Cool the autoclaved agar medium to approximately 50-60°C in a water bath.

  • Aseptically add the sterile maltose solution to the molten agar.

  • Mix gently to avoid introducing air bubbles and pour into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

Protocol 2: Quantification of Microbial Growth by Spectrophotometry

This protocol outlines the measurement of microbial growth in liquid culture by monitoring changes in optical density (OD).

Materials:

  • Spectrophotometer

  • Cuvettes (sterile, disposable or quartz)

  • Microbial culture grown in maltose-containing medium

  • Sterile medium (for blanking)

Procedure:

  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes. Set the wavelength to 600 nm (OD₆₀₀).

  • Use a sterile cuvette filled with the sterile growth medium (without microbial cells) to blank the spectrophotometer. This sets the baseline absorbance to zero.

  • Aseptically remove a sample from your microbial culture. For dense cultures, it may be necessary to dilute the sample with sterile medium to obtain a reading within the linear range of the spectrophotometer (typically 0.1 to 0.8).

  • Transfer the sample (or diluted sample) to a clean cuvette.

  • Place the cuvette in the spectrophotometer and record the absorbance reading.

  • If a dilution was made, multiply the recorded OD by the dilution factor to obtain the actual OD of the culture.

  • Repeat measurements at regular time intervals to generate a growth curve.

Protocol 3: Determination of Specific Growth Rate

The specific growth rate (µ) is a measure of the rate of increase in biomass per unit of biomass concentration. It is typically determined from the exponential phase of the growth curve.

Procedure:

  • Plot the natural logarithm (ln) of the optical density (OD) values obtained from Protocol 2 against time (in hours).

  • Identify the linear portion of the graph, which corresponds to the exponential growth phase.

  • Perform a linear regression on the data points within this exponential phase.

  • The slope of the resulting line is the specific growth rate (µ) in units of h⁻¹.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow for microbial growth studies using this compound.

Maltose_Metabolism_Ecoli cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltose_out Maltose MBP MalE (MBP) Maltose_out->MBP Binds Transporter MalF/MalG MBP->Transporter Delivers Maltose_in Maltose Transporter->Maltose_in Transports MalQ MalQ (Amylomaltase) Maltose_in->MalQ MalK MalK (ATPase) MalK->Transporter Associates with ADP_Pi ADP + Pi MalK->ADP_Pi Hydrolyzes ATP ATP ATP->MalK Glucose Glucose MalQ->Glucose Maltodextrin Maltodextrin MalQ->Maltodextrin Glycolysis Glycolysis Glucose->Glycolysis MalP MalP (Maltodextrin phosphorylase) Maltodextrin->MalP G1P Glucose-1-P MalP->G1P G1P->Glycolysis

Caption: Maltose transport and metabolism pathway in Escherichia coli.

Maltose_Metabolism_Yeast cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Maltose_out Maltose Permease Maltose Permease (e.g., Mal61) Maltose_out->Permease Proton_out H+ Proton_out->Permease Maltose_in Maltose Permease->Maltose_in Symport Proton_in H+ Permease->Proton_in Maltase Maltase (e.g., Mal62) Maltose_in->Maltase Hydrolyzed by Glucose1 Glucose Maltase->Glucose1 Glucose2 Glucose Maltase->Glucose2 Glycolysis Glycolysis Glucose1->Glycolysis Glucose2->Glycolysis

Caption: Maltose utilization pathway in Saccharomyces cerevisiae.

Experimental_Workflow A Prepare Maltose-Containing Growth Medium B Inoculate with Microorganism of Interest A->B C Incubate under Controlled Conditions (Temperature, Shaking, etc.) B->C D Monitor Growth (e.g., OD600 Measurement) C->D E Collect Samples at Time Points C->E G Data Analysis: - Calculate Growth Rate - Determine Yields - Statistical Analysis D->G F Analyze Samples for: - Biomass (Dry Weight) - Metabolite Production (HPLC) - Gene Expression (RT-qPCR) E->F F->G H Results and Interpretation G->H

Caption: General experimental workflow for microbial growth studies.

References

Application Notes: D-(+)-Maltose Monohydrate for Protein Stabilization in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based biopharmaceuticals is a critical quality attribute that directly impacts their safety and efficacy. Proteins are susceptible to various degradation pathways, including aggregation, denaturation, and chemical modification, which can be triggered by environmental stresses such as temperature fluctuations, agitation, and freeze-thawing. Excipients are therefore essential components of biopharmaceutical formulations, added to protect the protein from degradation and maintain its native conformation and biological activity.

D-(+)-Maltose monohydrate, a disaccharide composed of two α-glucose units, has emerged as an effective stabilizer for a range of protein therapeutics. Its utility is particularly notable in both liquid and lyophilized formulations. This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound for protein stabilization.

Mechanism of Action

The stabilizing effect of maltose (B56501) is attributed to several mechanisms, primarily revolving around the "preferential exclusion" model. In an aqueous environment, maltose is preferentially excluded from the surface of the protein. This phenomenon increases the chemical potential of the protein, making the unfolded state, which has a larger surface area, thermodynamically unfavorable. Consequently, the equilibrium shifts towards the more compact, native conformation.

Additionally, during lyophilization, maltose acts as a lyoprotectant by forming a rigid, amorphous glassy matrix.[1] This matrix immobilizes the protein, restricting its molecular mobility and preventing unfolding and aggregation.[1] The hydrogen bonding between maltose and the protein can also replace the water molecules that are removed during drying, thereby preserving the protein's native structure.[1]

Applications in Biopharmaceutical Formulations

This compound is a versatile excipient with several key applications in biopharmaceutical formulations:

  • Stabilization in Liquid Formulations: Maltose can be used to inhibit protein aggregation and maintain the stability of liquid protein formulations during storage and shipping.

  • Lyophilization/Freeze-Drying: As a lyoprotectant, maltose is crucial for protecting proteins from the stresses of freezing and drying, ensuring the stability and easy reconstitution of the lyophilized cake.[1][2]

  • High-Concentration Formulations: In high-concentration protein formulations, which are prone to increased viscosity and aggregation, maltose can help to maintain stability and acceptable viscosity levels.

Data on Protein Stabilization with this compound

The effectiveness of maltose in stabilizing proteins has been demonstrated through various studies. The following tables summarize quantitative data from the literature, showcasing the impact of maltose on key stability parameters.

Table 1: Effect of Maltose on the Thermal Stability of Maltose Binding Protein (MBP)

ProteinExcipientpHMelting Temperature (Tm) Increase (°C)Reference
Maltose Binding Protein (MBP)MaltoseNeutral8 - 15[3][4]
Maltose Binding Protein (MBP)MaltoseLowStabilized, but no merging of domains[3]
MBP-fused hST3Gal1-WTMaltoseNot Specified6.3[5]

Table 2: Lyoprotective Effect of Maltose on Lactate Dehydrogenase (LDH) Activity

ExcipientConcentrationActivity Recovery (%)Reference
MaltoseNot specifiedComparable to or better than sucrose[2]

Experimental Protocols

Detailed protocols for key experiments to evaluate the stabilizing effect of this compound are provided below.

Protocol 1: Formulation Preparation

Objective: To prepare protein formulations with varying concentrations of this compound for stability testing.

Materials:

  • Purified protein stock solution of known concentration

  • This compound powder

  • Formulation buffer (e.g., phosphate, histidine, or citrate (B86180) buffer at the desired pH)

  • Sterile, low-protein-binding vials

  • 0.22 µm sterile filters

Procedure:

  • Prepare a stock solution of the formulation buffer.

  • Prepare a stock solution of this compound in the formulation buffer. The concentration should be high enough to achieve the desired final concentrations upon dilution.

  • In sterile vials, combine the protein stock solution, maltose stock solution, and formulation buffer to achieve the target final concentrations of protein and maltose. A typical concentration range for maltose to be evaluated is 1% to 10% (w/v).

  • As a control, prepare a formulation of the protein in the buffer without maltose.

  • Gently mix the formulations by inverting the vials. Avoid vigorous shaking or vortexing to prevent protein denaturation.

  • Sterile-filter the final formulations using a 0.22 µm filter into sterile, low-protein-binding vials.

Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermal stability (melting temperature, Tm) of the protein.

Materials:

  • Protein formulations prepared as in Protocol 1

  • Differential Scanning Calorimeter (DSC)

  • Appropriate sample and reference pans

Procedure:

  • Turn on the DSC instrument and allow it to equilibrate.

  • Load the protein formulation into the sample pan and the corresponding formulation buffer (without protein) into the reference pan. Ensure both pans are properly sealed.

  • Place the sample and reference pans in the DSC cells.

  • Set the experimental parameters. A typical scan would range from 20°C to 100°C at a scan rate of 1°C/min.[6]

  • Initiate the temperature scan.

  • After the scan is complete, analyze the resulting thermogram to determine the melting temperature (Tm), which corresponds to the peak of the endothermic transition.

  • Compare the Tm of the protein in formulations with and without maltose. An increase in Tm indicates enhanced thermal stability.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep_Protein Prepare Protein Formulation (with and without Maltose) Load_Sample Load Sample and Reference into DSC Pans Prep_Protein->Load_Sample Prep_Buffer Prepare Reference Buffer Prep_Buffer->Load_Sample Run_Scan Run Temperature Scan (e.g., 20-100°C at 1°C/min) Load_Sample->Run_Scan Acquire_Data Acquire Thermogram Run_Scan->Acquire_Data Determine_Tm Determine Melting Temperature (Tm) Acquire_Data->Determine_Tm Compare_Tm Compare Tm Values Determine_Tm->Compare_Tm

Caption: Workflow for DSC Analysis.
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the formation of soluble aggregates in protein formulations with and without this compound under stress conditions.

Materials:

  • Protein formulations prepared as in Protocol 1

  • Size-Exclusion Chromatography (SEC) system with a UV detector

  • Appropriate SEC column for the protein of interest

  • Mobile phase (typically the formulation buffer)

  • Autosampler vials

Procedure:

  • Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.

  • Subject the protein formulations to a stress condition (e.g., thermal stress at an elevated temperature for a defined period, or mechanical stress by agitation).

  • At various time points during the stress study, withdraw an aliquot of each formulation.

  • If necessary, dilute the samples with the mobile phase to fall within the linear range of the detector.

  • Inject the samples onto the SEC system.

  • Elute the proteins with the mobile phase at a constant flow rate.

  • Monitor the eluate using a UV detector, typically at 280 nm.

  • Integrate the peak areas corresponding to the monomer, aggregates, and any fragments.

  • Calculate the percentage of monomer loss and aggregate formation over time for each formulation. A lower rate of aggregation in the presence of maltose indicates a stabilizing effect.

SEC_Workflow cluster_stress Stress Application cluster_sec SEC Analysis cluster_data Data Analysis Stress Apply Stress to Formulations (e.g., Thermal, Mechanical) Sample Take Aliquots at Time Points Stress->Sample Inject Inject Sample into SEC System Sample->Inject Separate Separate by Size Inject->Separate Detect Detect by UV (280 nm) Separate->Detect Integrate Integrate Peak Areas (Monomer, Aggregates) Detect->Integrate Calculate Calculate % Aggregation Integrate->Calculate

Caption: Workflow for SEC Analysis.
Protocol 4: Lyophilization Cycle for Protein Stabilization

Objective: To develop a lyophilization cycle for a protein formulation containing this compound as a lyoprotectant.

Materials:

  • Protein formulation containing maltose (prepared as in Protocol 1)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials and stoppers

Procedure:

  • Freezing:

    • Place the vials containing the protein formulation onto the lyophilizer shelf.

    • Cool the shelves to a temperature below the glass transition temperature (Tg') of the formulation, typically -40°C to -50°C.[7]

    • Hold at this temperature for a sufficient time to ensure complete freezing of the product.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber, typically in the range of 50-200 mTorr.

    • Increase the shelf temperature to a point below the collapse temperature of the formulation to provide the energy for sublimation. A temperature of -10°C to -25°C is common.

    • Hold these conditions until all the ice has sublimated. This is the longest phase of the cycle.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature further, often to 20-30°C, to remove residual bound water.

    • Maintain a low pressure.

    • Hold these conditions for several hours until the desired low moisture content is achieved.

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas like nitrogen.

    • Stopper the vials under vacuum or partial vacuum.

    • Remove the vials from the lyophilizer and seal with crimp caps.

Lyophilization_Cycle Start Start: Liquid Formulation in Vials Freezing Freezing (-40°C to -50°C) Start->Freezing Primary_Drying Primary Drying (Sublimation) (Vacuum, -10°C to -25°C) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption) (Vacuum, 20-30°C) Primary_Drying->Secondary_Drying Stoppering Stoppering and Sealing Secondary_Drying->Stoppering End End: Lyophilized Product Stoppering->End Maltose_Stabilization cluster_unfolded Unfolded State (High Energy) cluster_native Native State (Low Energy) Unfolded Unfolded Protein Aggregated Aggregated Protein Unfolded->Aggregated Aggregation Native Native Protein Unfolded->Native Folding Native->Unfolded Unfolding (Stress) Maltose Maltose (Preferential Exclusion) Maltose->Unfolded Increases Free Energy of Unfolded State Maltose->Native Favors Compact Native State

References

Application Notes and Protocols for Utilizing D-(+)-Maltose Monohydrate in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein crystallization is a critical yet often challenging step in structural biology and structure-based drug design. The process of obtaining well-ordered crystals suitable for X-ray diffraction is influenced by a multitude of factors, including the purity of the protein, the precipitant solution, and the presence of additives. D-(+)-Maltose monohydrate, a disaccharide, can serve as a beneficial additive in protein crystallization screening. These application notes provide a comprehensive overview of the roles of this compound in protein crystallization, detailed protocols for its use as an additive, and insights into its mechanism of action.

Introduction

This compound is a readily available and highly soluble sugar that has found a niche in the field of protein crystallization. Its utility stems from its ability to act as a protein stabilizer, a cryoprotectant, and in some cases, a crucial component for successful crystal formation, particularly for maltose-binding proteins and related fusion constructs. This document outlines the principles and practical steps for incorporating this compound into protein crystallization screening strategies to enhance the probability of obtaining high-quality crystals.

Sugars, in general, are known to stabilize proteins in solution by promoting the formation of a structured water layer around the protein, a phenomenon known as preferential hydration.[1][2][3] This stabilization can prevent protein denaturation and aggregation, which are common impediments to crystallization. Furthermore, by increasing the surface tension of the solution, sugars can favor the protein-protein contacts necessary for crystal lattice formation.[3]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₂₂O₁₁·H₂O[1]
Molecular Weight 360.31 g/mol [1][4]
Appearance White crystalline powder[2][4]
Solubility in Water (RT) 50 mg/mL (further soluble with heating)[1][4]
pH (of solution) 4.0 - 6.5[4][5]
Storage Temperature Room Temperature[4]
Table 2: Recommended Starting Concentrations for Additive Screening
Stock Solution ConcentrationFinal Additive Concentration in Drop (1:1 protein to reservoir ratio)Typical Application
1.0 M 0.05 M (50 mM)General screening for stabilization effects.
20% (w/v) 1% (w/v)Initial screening for a broad range of proteins.
50% (w/v) 2.5% (w/v)For proteins requiring higher concentrations of stabilizing agents.

Mechanism of Action

The primary role of this compound as an additive in protein crystallization is to promote a thermodynamically stable state for the protein, which is conducive to the formation of an ordered crystal lattice. This is achieved through several mechanisms:

  • Preferential Hydration : Sugars are generally excluded from the immediate surface of the protein. This leads to an increase in the free energy of the system, which is minimized by the protein adopting a more compact, folded state. This stabilization helps to prevent aggregation and maintain a homogenous population of protein molecules available for crystallization.[1][2][3]

  • Increased Solvent Ordering : The presence of maltose (B56501) molecules in the solvent increases the overall order of the water molecules. This can create a more favorable environment for the ordered association of protein molecules into a crystal lattice.

  • Reduced Protein Dynamics : By stabilizing the protein structure, maltose can reduce the conformational flexibility of surface loops and other mobile regions, which can otherwise hinder the formation of well-defined crystal contacts.

  • Cryoprotection : In addition to its role as a crystallization additive, maltose can also act as a cryoprotectant, protecting the crystals from damage caused by ice crystal formation during flash-cooling for X-ray data collection.

Experimental Protocols

Protocol 1: Preparation of a 1.0 M this compound Stock Solution

Materials:

  • This compound (MW: 360.31 g/mol )

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Sterile conical tube (50 mL)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Weigh out 36.03 g of this compound.

  • Add the maltose powder to a sterile 50 mL conical tube.

  • Add approximately 70 mL of ultrapure water to the tube.

  • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.

  • Stir the solution at room temperature. Gentle heating (up to 50°C) may be required to fully dissolve the maltose.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume to 100 mL with ultrapure water.

  • Sterile filter the solution using a 0.22 µm filter into a new sterile container.

  • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Additive Screening using the Hanging Drop Vapor Diffusion Method

Materials:

  • Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)[6]

  • Crystallization screening solutions (commercial or in-house)

  • 1.0 M this compound stock solution (from Protocol 1)

  • 24-well crystallization plates and siliconized cover slips

  • Pipettes and tips

Procedure:

  • Pipette 500 µL of the crystallization screening solution into the reservoir of a 24-well crystallization plate.

  • On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

  • To the protein drop, add 0.8 µL of the reservoir solution.

  • Add 0.2 µL of the 1.0 M this compound stock solution to the drop. This will result in a final maltose concentration of approximately 100 mM in the drop, assuming a 1:1 final ratio with the reservoir after equilibration.

  • Gently mix the drop by pipetting up and down without introducing air bubbles.

  • Invert the cover slip and seal the reservoir.

  • Repeat for other screening conditions.

  • Set up a parallel experiment without the maltose additive as a control.

  • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_setup Crystallization Setup (Hanging Drop) cluster_incubation Incubation & Analysis Protein Purified Protein (5-20 mg/mL) Drop Prepare Drop on Cover Slip: 1 µL Protein 0.8 µL Reservoir 0.2 µL Maltose Stock Protein->Drop Maltose_Stock 1.0 M D-(+)-Maltose Monohydrate Stock Maltose_Stock->Drop Screen_Kit Crystallization Screening Kit Reservoir Pipette Reservoir (500 µL) Screen_Kit->Reservoir Reservoir->Drop Incubate Incubate at Constant Temperature Drop->Incubate Observe Microscopic Observation Incubate->Observe Optimize Optimize Hit Conditions Observe->Optimize

Caption: Experimental workflow for protein crystallization screening with this compound as an additive.

Case Study: Crystallization of a Glycoside Hydrolase

While the majority of literature focuses on maltose as a ligand for Maltose-Binding Protein (MBP) fusions, there are instances where maltose has been instrumental in the crystallization of other proteins, such as glycoside hydrolases. In the case of a novel α-glucuronidase from Streptomyces pristinaespiralis, crystallization was achieved using the sitting-drop vapor-diffusion method.[7] The protein was crystallized in the presence of its substrate, which included glucuronic acid and xylose. While not a direct additive screen, this highlights the principle that the presence of a relevant sugar can be critical for obtaining crystals of carbohydrate-acting enzymes. The interactions between the enzyme and its sugar substrate can stabilize a specific conformation that is more amenable to forming a crystal lattice.

Troubleshooting and Considerations

  • Maltose Concentration: If initial screening with low concentrations of maltose is unsuccessful, a wider range of concentrations should be explored. Some proteins may benefit from higher concentrations of sugars for stabilization.

  • Protein Purity: As with all crystallization experiments, the purity of the protein is paramount. The presence of isoforms, aggregates, or other contaminants can inhibit crystallization.[6]

  • Synergistic Effects: Maltose can be used in combination with other additives. Consider screening maltose in the presence of various salts, polymers, and other small molecules to explore potential synergistic effects.

  • Non-MBP Proteins: For proteins that are not maltose-binding, the effect of maltose is primarily as a general stabilizer and solvent property modifier. Its effectiveness will be protein-dependent and should be empirically determined through screening.

Conclusion

This compound is a valuable tool in the protein crystallographer's arsenal. Its ability to stabilize proteins and modulate solvent properties can significantly increase the chances of obtaining high-quality crystals. By following the protocols outlined in these application notes and considering the underlying mechanisms of action, researchers can effectively incorporate this compound into their crystallization screening strategies to overcome common obstacles and accelerate their structural biology and drug discovery efforts.

References

Application Notes and Protocols: Optimizing D-(+)-Maltose Monohydrate Concentration for Bacterial Culture Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-(+)-Maltose monohydrate as a carbon source for promoting optimal growth in various bacterial cultures. The information presented is curated from established protocols and scientific literature to assist in the development of robust and efficient fermentation and culture processes.

D-(+)-Maltose, a disaccharide composed of two α-D-glucose units, serves as a critical energy source for many bacterial species.[1] Its metabolism is tightly regulated in bacteria like Escherichia coli, involving a dedicated transport system and enzymatic machinery.[2][3] The optimal concentration of maltose (B56501) can significantly impact biomass production, metabolite synthesis, and the yield of recombinant proteins. This document outlines recommended concentrations for specific bacteria and provides detailed protocols for media preparation and growth optimization.

Data Summary: Recommended Maltose Concentrations

The optimal concentration of this compound is highly dependent on the bacterial species, the specific strain, and the desired outcome of the culture (e.g., biomass, specific metabolite production). The following table summarizes maltose concentrations cited in various applications.

Bacterial SpeciesMaltose Monohydrate ConcentrationMedium TypeApplication/Observation
Bacillus subtilis7.5% (w/v)Modified 2x Mal MediumGeneral cultivation.[4]
Clostridium butyricum NH-0210 g/LFermentation MediumOptimal for hydrogen production.[5]
Escherichia coliNot specified, but used in minimal mediaM9 Minimal MediaUsed as a carbon source for controlled growth studies.
Lacticaseibacillus paracasei 2333Not specified, but effectiveCulture BrothFound to be the best sugar for exopolysaccharide (EPS) production.[6]
Streptomyces venezuelae4 g/LMaltose-Yeast Extract-Malt Extract (MYM) MediumPromotes good growth and high sporulation.[7]
General Fungi and Aciduric Bacteria10 g/L (in combination with 10 g/L Dextrose)Sabouraud Dextrose Maltose BrothCultivation of yeasts, molds, and other aciduric organisms.[8]
General Fungi and Molds50 g/L (as part of the 5.0% w/v total solids)Sabouraud Maltose BrothIsolation and differentiation of yeasts and molds.[9]

Experimental Protocols

Protocol 1: Preparation of Modified 2x Mal Medium for Bacillus subtilis

This protocol is adapted from a method for the general cultivation of Bacillus subtilis.[4]

Materials:

  • Yeast extract

  • Tryptone peptone

  • NaCl

  • This compound

  • MgSO₄·7H₂O

  • Distilled water (dH₂O)

  • 0.2 µm syringe filter

  • Autoclave

  • Sterile flasks

Procedure:

  • Prepare the Base Medium: In a 1 L glass flask, dissolve the following components in 850 mL of dH₂O:

    • Yeast extract: 20 g (2% w/v)

    • Tryptone peptone: 10 g (1% w/v)

    • NaCl: 10 g (1% w/v)

  • Autoclave: Sterilize the base medium by autoclaving at 121°C for 15 minutes.

  • Prepare Sterile Maltose Solution:

    • Dissolve 75 g of this compound in 100 mL of dH₂O.

    • Sterilize the maltose solution by passing it through a 0.2 µm filter. Note: Do not autoclave maltose with the base medium, as this can lead to caramelization.[4]

  • Prepare Sterile MgSO₄ Solution:

    • Dissolve 9.8 g of MgSO₄·7H₂O in 50 mL of dH₂O.

    • Sterilize the MgSO₄ solution using a 0.2 µm filter.

  • Combine Components: Allow the autoclaved base medium to cool to approximately 50-60°C. Aseptically add the sterile maltose and MgSO₄ solutions to the base medium.

  • Final pH Adjustment: Adjust the pH of the complete medium to 7.0 using sterile NaOH or HCl as needed.

  • Storage: Store the prepared medium at 4°C.

Protocol 2: Preparation of Maltose-Yeast Extract-Malt Extract (MYM) Medium for Streptomyces venezuelae

This rich medium is particularly effective for the growth and sporulation of Streptomyces venezuelae.[7]

Materials:

  • This compound

  • Yeast Extract

  • Malt Extract

  • Tap water

  • Distilled water (dH₂O)

  • NaOH

  • Autoclave

  • Sterile flasks

Procedure:

  • Dissolve Ingredients: In a 1 L flask, dissolve the following ingredients in 500 mL of tap water and 250 mL of dH₂O:

    • This compound: 4 g

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

  • pH Adjustment: Adjust the pH of the solution to 7.2-7.3 with NaOH.

  • Final Volume: Add dH₂O to bring the final volume to 1 L.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes. Note that a precipitate is expected to form after autoclaving.[7]

  • For Liquid Culture: If using for growth measurements in liquid culture, allow the precipitate to settle overnight and pipette the medium from the top to avoid transferring the precipitate.[7]

  • For Solid Medium: To prepare solid MYM agar (B569324), add 20 g of agar per liter before autoclaving.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Maltose Concentration Optimization

The following diagram outlines a general workflow for determining the optimal this compound concentration for the growth of a specific bacterium.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_opt Phase 3: Optimization & Analysis start Select Bacterial Strain and Growth Metric (e.g., OD600, Biomass, Product Titer) media_prep Prepare Basal Medium (All components except Maltose) start->media_prep maltose_prep Prepare Sterile Stock of this compound media_prep->maltose_prep range_finding Range-Finding Study: Test broad maltose concentrations (e.g., 0.1%, 1%, 5%, 10%) maltose_prep->range_finding culture Inoculate and Culture under Controlled Conditions range_finding->culture measure Measure Growth Metric at Timed Intervals culture->measure analysis Analyze Data to Identify Preliminary Optimal Range measure->analysis narrow_range Fine-Tuning Study: Test narrow concentration range around the preliminary optimum analysis->narrow_range final_analysis Determine Optimal Maltose Concentration narrow_range->final_analysis validation Validate in Larger Scale Culture final_analysis->validation

Caption: Workflow for optimizing maltose concentration in bacterial culture.

Simplified Maltose Metabolism Pathway in E. coli

This diagram illustrates the primary steps involved in the uptake and initial metabolism of maltose in Escherichia coli. The mal regulon controls a high-affinity transport system for maltose and maltodextrins.[2]

Maltose_ext Maltose (Extracellular) MBP Maltose Binding Protein (MalE) Maltose_ext->MBP Binding Transporter ABC Transporter (MalF, MalG, MalK) MBP->Transporter Maltose_int Maltose (Intracellular) Transporter->Maltose_int Uptake MalQ Amylomaltase (MalQ) Maltose_int->MalQ Glucose Glucose MalQ->Glucose Maltodextrins Maltodextrins MalQ->Maltodextrins Glycolysis Glycolysis Glucose->Glycolysis MalP Maltodextrin Phosphorylase (MalP) Maltodextrins->MalP G1P Glucose-1-Phosphate MalP->G1P G1P->Glycolysis

Caption: Simplified maltose uptake and metabolism pathway in E. coli.

References

Standard Operating Procedure for D-(+)-Maltose Monohydrate in Fermentation Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-(+)-Maltose monohydrate is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond. It serves as a crucial carbon source in a variety of fermentation processes, particularly for yeasts like Saccharomyces cerevisiae and certain bacteria.[1] The utilization of maltose (B56501) by microorganisms is a highly regulated process involving specific transport proteins and enzymes.[1] In S. cerevisiae, for instance, the metabolism of maltose is controlled by the MAL genes, which are induced by the presence of maltose and repressed by glucose. This makes maltose an ideal carbohydrate for specific applications where controlled or delayed fermentation is desired, such as in brewing and baking. This document provides a detailed standard operating procedure for the preparation and use of this compound in fermentation media.

Data Presentation

Table 1: Recommended Maltose Concentrations for Various Fermentation Applications
MicroorganismApplicationTypical Maltose ConcentrationNotes
Saccharomyces cerevisiaeGeneral Lab Fermentation2% (w/v)Provides sufficient carbon for robust growth and fermentation.
Saccharomyces cerevisiaeHigh-Gravity BrewingUp to 22% (w/v)Used to achieve higher ethanol (B145695) concentrations.[2]
Saccharomyces cerevisiaeEthanol Production16-22% (w/v)Higher concentrations can lead to increased ethanol yield.[2]
Escherichia coliRecombinant Protein Production0.4% - 2% (w/v)Often used as an inducer for specific promoter systems (e.g., mal promoter).
General BacteriaFermentation Test0.5% - 1.0% (w/v)Used in phenol (B47542) red maltose broth to test for fermentation ability.[3]
Table 2: Ethanol Yield from Maltose Fermentation by S. cerevisiae
Initial Maltose Concentration (% w/v)Fermentation Time (hours)Final Ethanol Concentration (g/L)Reference
2221657 (wild type)--INVALID-LINK--[2]
2221674 (swd1 and swd3 mutants)--INVALID-LINK--[2]

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) this compound Stock Solution

Materials:

  • This compound

  • Distilled or deionized water

  • Glass bottle or flask

  • Magnetic stirrer and stir bar

  • Autoclave or sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 200 g of this compound.

  • Dissolving: Add the maltose to a clean glass bottle or flask containing approximately 800 mL of distilled or deionized water.

  • Mixing: Place a magnetic stir bar in the vessel and stir the solution on a magnetic stirrer until the maltose is completely dissolved.

  • Volume Adjustment: Once dissolved, add distilled or deionized water to bring the final volume to 1000 mL (1 L).

  • Sterilization:

    • Autoclaving: Loosely cap the bottle and sterilize by autoclaving at 121°C for 15 minutes. Be aware that some carbohydrates can break down at high temperatures, so for sensitive applications, filter sterilization is recommended.

    • Filter Sterilization: For a heat-sensitive alternative, pass the maltose solution through a sterile 0.22 µm filter into a sterile container.

  • Storage: Store the sterile stock solution at room temperature or 4°C.

Protocol 2: Preparation of Yeast Fermentation Medium with Maltose

Materials:

  • Yeast extract

  • Peptone

  • Sterile 20% (w/v) this compound stock solution

  • Sterile distilled or deionized water

  • Sterile flasks

Procedure:

  • Prepare Basal Medium: Prepare a solution containing 1% (w/v) yeast extract and 2% (w/v) peptone in an appropriate volume of distilled or deionized water. For example, to make 1 L of final medium, dissolve 10 g of yeast extract and 20 g of peptone in 800 mL of water.

  • Sterilize Basal Medium: Sterilize the yeast extract-peptone solution by autoclaving at 121°C for 15 minutes.

  • Cooling: Allow the sterilized basal medium to cool to room temperature.

  • Adding Maltose: Aseptically add the sterile 20% (w/v) maltose stock solution to the cooled basal medium to achieve the desired final concentration. For a final concentration of 2% maltose, add 100 mL of the 20% stock solution to 900 mL of the basal medium. If you started with 800ml of basal media, add 100ml of the 20% maltose stock and 100ml of sterile water to reach a final volume of 1L.

  • Final Mixing: Gently swirl the flask to ensure the medium is thoroughly mixed.

Protocol 3: A Typical Laboratory-Scale Yeast Fermentation Experiment

1. Inoculum Preparation:

  • Aseptically transfer a single colony of Saccharomyces cerevisiae from a solid agar (B569324) plate to a sterile flask containing 10-25 mL of liquid medium (e.g., YPD or the prepared maltose medium).

  • Incubate the culture overnight at 30°C with shaking (e.g., 200 rpm).

2. Fermentation Setup:

  • Prepare the desired volume of maltose fermentation medium in a sterile fermentation vessel (e.g., flask or bioreactor).

  • Inoculate the fermentation medium with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.1-0.2.

3. Fermentation Conditions:

  • Temperature: Maintain the fermentation at a constant temperature, typically 30°C for S. cerevisiae.

  • pH: Monitor and, if necessary, adjust the pH of the medium. The optimal pH for yeast fermentation is generally between 4.5 and 5.5.

  • Aeration: For anaerobic fermentation (e.g., ethanol production), equip the fermentation vessel with an airlock to allow CO2 to escape while preventing oxygen from entering. For aerobic growth (biomass production), provide agitation and sparge with sterile air.

4. Monitoring the Fermentation:

  • Periodically and aseptically withdraw samples from the fermentation vessel to monitor various parameters:

    • Cell Growth: Measure the optical density (OD600) using a spectrophotometer.

    • Substrate Consumption: Determine the concentration of maltose remaining in the medium using methods like High-Performance Liquid Chromatography (HPLC).

    • Product Formation: Measure the concentration of the desired product (e.g., ethanol) using HPLC or other specific assays.

5. Data Analysis:

  • Plot cell growth (OD600), maltose concentration, and product concentration over time to generate fermentation profiles.

  • Calculate key fermentation parameters such as growth rate, substrate consumption rate, and product yield.

Visualizations

Maltose_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_membrane Plasma Membrane cluster_nucleus Nucleus Maltose_ext Maltose Maltose_Permease Maltose Permease (MALx1) Maltose_ext->Maltose_Permease Transport Maltose_int Intracellular Maltose Maltose_Permease->Maltose_int Maltase Maltase (MALx2) Maltose_int->Maltase Hydrolysis MAL_genes MAL Genes (MALx3 - Activator) Maltose_int->MAL_genes Induction Glucose Glucose Maltase->Glucose Glycolysis Glycolysis Glucose->Glycolysis Glucose->MAL_genes Repression Ethanol Ethanol Glycolysis->Ethanol MAL_genes->Maltose_Permease Expression MAL_genes->Maltase Expression

Caption: Maltose metabolism and regulation pathway in Saccharomyces cerevisiae.

Fermentation_Workflow Media_Prep 1. Media Preparation (Maltose Medium) Sterilization 2. Sterilization (Autoclave/Filter) Media_Prep->Sterilization Fermentation 4. Fermentation (Inoculation & Incubation) Sterilization->Fermentation Inoculum_Prep 3. Inoculum Preparation (Overnight Culture) Inoculum_Prep->Fermentation Monitoring 5. Monitoring (Sampling & Analysis) Fermentation->Monitoring Data_Analysis 6. Data Analysis (Growth, Substrate, Product) Monitoring->Data_Analysis Downstream 7. Downstream Processing (Harvesting, Purification) Data_Analysis->Downstream

Caption: General workflow for a laboratory-scale fermentation experiment.

References

Application Notes and Protocols for D-(+)-Maltose Monohydrate-Induced Gene Expression in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and biotechnology, the yeast Saccharomyces cerevisiae stands as a pivotal model organism and a robust host for recombinant protein production. The ability to precisely control gene expression is fundamental to these applications. While various inducible systems are available, the maltose-inducible system offers a tightly regulated and efficient means of controlling the expression of target genes. This document provides a detailed guide to utilizing D-(+)-Maltose monohydrate for inducing gene expression in yeast, complete with experimental protocols, data presentation, and visual diagrams of the underlying biological pathways and workflows.

The maltose (B56501) utilization (MAL) system in S. cerevisiae is a well-characterized genetic network that allows the yeast to metabolize maltose as a carbon source. This system's inducibility makes it an excellent tool for researchers. The expression of genes cloned downstream of a MAL promoter can be kept at a very low basal level in the absence of maltose and can be strongly activated upon its addition. This tight regulation is crucial for producing toxic proteins or for studying gene function with precise temporal control.

The Maltose Signaling Pathway in Saccharomyces cerevisiae

The induction of gene expression by maltose in S. cerevisiae is primarily regulated by the MAL loci. There are five unlinked but highly homologous MAL loci (MAL1, MAL2, MAL3, MAL4, and MAL6).[1] A functional MAL locus contains three genes essential for maltose metabolism:

  • MALx1 (or MALT ): Encodes the maltose permease, a transmembrane protein responsible for transporting maltose into the cell.[2][3]

  • MALx2 (or MALS ): Encodes maltase, the intracellular enzyme that hydrolyzes maltose into two glucose molecules.[2][3]

  • MALx3 (or MALR ): Encodes a transcriptional activator protein that, in the presence of intracellular maltose, binds to upstream activating sequences (UASMAL) in the bidirectional promoter region between the MALx1 and MALx2 genes, thereby inducing their transcription.[2]

The key to this regulatory circuit is that intracellular maltose is the inducer molecule.[3][4] Therefore, the transport of maltose into the cell via maltose permease is a prerequisite for the induction of the MAL genes.[3] This system is also subject to catabolite repression, where the presence of glucose, the preferred carbon source, prevents the expression of the MAL genes.[5]

Maltose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Yeast Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Maltose_ext D-(+)-Maltose Mal_permease Maltose Permease (MALx1) Maltose_ext->Mal_permease Transport Maltose_int Intracellular Maltose Mal_permease->Maltose_int Maltase Maltase (MALx2) Maltose_int->Maltase Hydrolysis Mal_activator MAL Activator (MALx3) Maltose_int->Mal_activator Induces Glucose Glucose Maltase->Glucose Glycolysis Glycolysis Glucose->Glycolysis UAS_MAL UAS_MAL Mal_activator->UAS_MAL Binds MALx1_gene MALx1 Gene UAS_MAL->MALx1_gene Induces Transcription MALx2_gene MALx2 Gene UAS_MAL->MALx2_gene Induces Transcription Target_gene Target Gene UAS_MAL->Target_gene Induces Transcription MALx1_gene->Mal_permease Translation MALx2_gene->Maltase Translation

Maltose signaling pathway in S. cerevisiae.

Quantitative Data on Maltose-Induced Gene Expression

The following tables summarize quantitative data from various studies on the induction of gene expression using maltose. These tables provide a reference for expected expression levels and induction kinetics.

Table 1: Maltase Activity in Response to Maltose Induction

Yeast StrainPromoterMaltose Conc. (%)Induction Time (hours)Maltase Activity (nmol PNPG hydrolyzed/min/mg protein)Fold InductionReference
CMY1001Native MAL12%6~350>100[3]
CMY1050 (mal61Δ)None2%6<5-[3]
CMY1050 + pMAL61/HANative MAL62%6~400>100[3]
AK46Native MAL2%-~150-[6]
MCD4 (mutant)Native MAL2%-~700~4.6x vs AK46[6]

Table 2: Relative Gene Expression Levels of MAL Genes

GeneStrainConditionRelative Expression (vs. Sucrose)Reference
MAL11 (Permease)MCD4Maltose Medium~2.1x vs AK46[6]
MAL31 (Permease)MCD4Maltose Medium~4.2x vs AK46[6]
MAL12 (Maltase)MCD4Maltose Medium~4.9x vs AK46[6]
MAL32 (Maltase)MCD4Maltose Medium~4.4x vs AK46[6]

Table 3: Comparison of MAL and GAL Promoter Characteristics

PromoterBasal Expression (Non-inducing)Induced ExpressionInduction KineticsGlucose RepressionReference
GAL1Very LowVery High (~1000-fold)RapidComplete[7][8]
MAL32LowHighSlower than GAL1Complete[7]
MAL62Higher than GAL1High-Complete

Experimental Protocols

This section provides detailed protocols for inducing gene expression in S. cerevisiae using this compound.

Materials
  • Saccharomyces cerevisiae strain containing the gene of interest under the control of a MAL promoter.

  • Yeast extract

  • Peptone

  • Glycerol

  • Lactic acid

  • This compound (e.g., Sigma-Aldrich, Cat. No. M5885)

  • Sterile, deionized water

  • Appropriate selective agents (if using plasmids)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Media Preparation

1. YPGL (Yeast Extract Peptone Glycerol/Lactate) Medium (Non-inducing)

  • 1% (w/v) Yeast Extract

  • 2% (w/v) Peptone

  • 3% (v/v) Glycerol

  • 2% (v/v) Lactic Acid

  • Adjust pH to 5.0 with KOH.

  • Autoclave for 20 minutes at 121°C.

2. YPM (Yeast Extract Peptone Maltose) Medium (Inducing)

  • 1% (w/v) Yeast Extract

  • 2% (w/v) Peptone

  • 2% (w/v) this compound

  • Autoclave for 20 minutes at 121°C.

3. 20% (w/v) this compound Stock Solution

  • Dissolve 20 g of this compound in 100 mL of deionized water.

  • Filter-sterilize through a 0.22 µm filter.

Experimental Workflow for Maltose Induction

Experimental_Workflow start Start inoculate Inoculate a single yeast colony into 5 mL of YPGL medium. start->inoculate overnight_culture Incubate overnight at 30°C with shaking (200-250 rpm). inoculate->overnight_culture subculture Dilute the overnight culture into fresh YPGL medium to an OD600 of ~0.1. overnight_culture->subculture grow_to_log Grow at 30°C with shaking to mid-log phase (OD600 ≈ 0.8-1.0). subculture->grow_to_log split_culture Split the culture into two flasks: 'Uninduced' and 'Induced'. grow_to_log->split_culture induce To the 'Induced' flask, add sterile maltose stock to a final concentration of 2%. split_culture->induce continue_incubation Continue incubation at 30°C with shaking. split_culture->continue_incubation Uninduced Control induce->continue_incubation sampling Take samples at various time points (e.g., 0, 2, 4, 6, 8, 24 hours). continue_incubation->sampling analysis Analyze samples for gene expression (e.g., qPCR, Western blot, enzyme assay). sampling->analysis end End analysis->end

Experimental workflow for maltose induction.
Detailed Protocol

  • Preparation of Starter Culture (Day 1):

    • Inoculate a single colony of the recombinant yeast strain from an agar (B569324) plate into a sterile culture tube containing 5 mL of YPGL medium (or appropriate selective medium if using a plasmid).

    • Incubate the culture overnight at 30°C with vigorous shaking (200-250 rpm).

  • Main Culture Growth (Day 2):

    • In the morning, use the overnight culture to inoculate a larger volume of fresh YPGL medium in an Erlenmeyer flask (the flask volume should be at least 4-5 times the culture volume to ensure proper aeration). Dilute the starter culture to a starting optical density at 600 nm (OD600) of approximately 0.1.

    • Incubate the main culture at 30°C with vigorous shaking until it reaches mid-logarithmic growth phase (OD600 of 0.8–1.0). This typically takes 4-6 hours.

  • Induction with Maltose:

    • Once the culture reaches the desired OD600, take a sample to serve as the uninduced (time zero) control.

    • Induce the remaining culture by adding the sterile 20% maltose stock solution to a final concentration of 2% (w/v). For example, add 10 mL of 20% maltose stock to 90 mL of culture.

    • Continue to incubate the culture at 30°C with shaking.

  • Time-Course Sampling:

    • Collect samples at various time points post-induction (e.g., 2, 4, 6, 8, and 24 hours) to analyze the kinetics of gene expression.

    • For each sample, measure the OD600 and harvest a defined number of cells by centrifugation (e.g., 10 OD600 units).

    • The cell pellets can be stored at -80°C for later analysis.

  • Analysis of Gene Expression:

    • Transcriptional Analysis (qPCR): Extract total RNA from the cell pellets and perform quantitative real-time PCR to measure the transcript levels of the gene of interest.

    • Protein Analysis (Western Blot): Prepare protein extracts from the cell pellets and perform SDS-PAGE and Western blotting using an antibody specific to the expressed protein.

    • Enzyme Activity Assay: If the expressed protein is an enzyme, perform a specific activity assay on the cell lysates. For example, to measure maltase activity, a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (PNPG) as a substrate can be employed.[3]

Troubleshooting and Considerations

  • No or Low Induction:

    • Confirm the integrity of the MAL promoter and the gene of interest in your construct.

    • Ensure that the yeast strain has a functional MAL system, particularly a functional MALx3 activator gene. Some common laboratory strains have defects in their MAL loci.

    • Check for the presence of glucose or other repressive carbon sources in your medium.

  • High Basal Expression:

    • Some MAL promoters, like MAL62, are known to have higher basal expression than others. For very tight regulation, the MAL32 promoter might be a better choice.[7]

    • Ensure that the pre-culture is grown in a non-inducing, repressive carbon source to minimize basal expression.

  • Variability in Expression:

    • Expression levels can vary between different MAL loci (MAL1, MAL2, MAL6, etc.).

    • The physiological state of the cells at the time of induction can impact the outcome. It is crucial to induce during the mid-logarithmic growth phase.

Conclusion

The this compound-inducible system in Saccharomyces cerevisiae is a powerful tool for controlled gene expression. Its tight regulation, strong induction, and the natural metabolic pathway it utilizes make it an attractive option for a wide range of applications in research and industry. By understanding the underlying signaling pathway and following optimized protocols, researchers can effectively harness this system for their specific needs, from fundamental studies of gene function to the large-scale production of recombinant proteins.

References

Application Notes and Protocols: D-(+)-Maltose Monohydrate as a Supplement in Insect Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baculovirus Expression Vector System (BEVS) utilizing insect cell lines, such as Spodoptera frugiperda (Sf9), is a cornerstone for the production of recombinant proteins for research, diagnostics, and therapeutic applications. The success of this system relies on robust cell growth and efficient viral infection, both of which are heavily influenced by the composition of the culture medium. While glucose is the conventional carbohydrate source, its rapid consumption can lead to the accumulation of lactate (B86563) and a decrease in pH, potentially limiting cell growth and protein expression.

This document provides detailed application notes and protocols for the use of D-(+)-Maltose monohydrate as an alternative or supplementary carbohydrate source in insect cell culture. Maltose (B56501), a disaccharide of glucose, may offer a more sustained energy source, potentially leading to improved cell health and enhanced productivity of recombinant proteins.

Product Information

ParameterSpecification
Product Name This compound
Appearance White crystalline powder
Molecular Formula C₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol
Purity ≥98% (HPLC)
Recommended Concentration for Insect Cell Culture 2.0 g/L[1]
Solubility Soluble in water

Application Notes

Supplementing insect cell culture media with this compound presents a promising strategy to optimize cell growth and recombinant protein production. While Sf9 cells can utilize maltose as a carbon source, it is understood that glucose, when present, is the preferentially metabolized sugar. The gradual hydrolysis of maltose into glucose by cellular enzymes may provide a more controlled release of energy, mitigating the rapid drop in pH often associated with high glucose consumption.

Potential Advantages of Maltose Supplementation:

  • Sustained Energy Supply: Gradual enzymatic breakdown of maltose can lead to a more stable glucose concentration in the culture medium.

  • Reduced Lactate Production: A more controlled glucose supply may reduce the rate of glycolysis and subsequent lactate accumulation.

  • Improved Cell Viability and Longevity: By maintaining a more stable culture environment, maltose may enhance and prolong cell viability, which is crucial for high-yield protein production in the lytic baculovirus system.

  • Enhanced Protein Yield: Improved cell health and a sustained energy supply during viral infection can potentially lead to higher titers of recombinant proteins.

Experimental Protocols

The following protocols provide a framework for evaluating and implementing this compound in insect cell culture for recombinant protein production using the BEVS.

Protocol 1: Preparation of Maltose-Supplemented Insect Cell Culture Medium

This protocol describes the preparation of a standard insect cell culture medium, such as Grace's Insect Medium, supplemented with this compound.

Materials:

  • Grace's Insect Medium, powder

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Fetal Bovine Serum (FBS), heat-inactivated (optional, for serum-supplemented media)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Pluronic™ F-68

  • Tissue culture grade water

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • To 900 mL of tissue culture grade water, add the powdered Grace's Insect Medium and stir until completely dissolved. Do not heat.

  • Add 2.0 g of this compound and stir until dissolved.

  • Add 0.35 g of Sodium Bicarbonate and stir until dissolved.

  • If using, add 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

  • Add Pluronic™ F-68 to a final concentration of 0.1% (w/v).

  • Adjust the pH of the medium to 6.2 using sterile 1N HCl or 1N NaOH.

  • Add tissue culture grade water to a final volume of 1 L.

  • Sterilize the medium by passing it through a 0.22 µm sterile filter.

  • Store the prepared medium at 2-8°C, protected from light.

Protocol 2: Comparative Analysis of Cell Growth and Viability

This protocol outlines an experiment to compare the effects of maltose and glucose on Sf9 cell growth and viability.

Materials:

  • Sf9 cells

  • Maltose-supplemented medium (from Protocol 1)

  • Glucose-supplemented medium (standard Grace's medium)

  • Shake flasks (125 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Microscope

Procedure:

  • Seed two sets of 125 mL shake flasks with Sf9 cells at a density of 0.5 x 10⁶ cells/mL in 30 mL of either maltose-supplemented or standard glucose-supplemented medium.

  • Incubate the flasks at 27°C with shaking at 130 rpm.

  • At 24-hour intervals for 7 days, aseptically remove a small aliquot of cell suspension from each flask.

  • Determine the viable cell density and percent viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Plot the viable cell density and percent viability against time for both culture conditions.

Data Presentation:

Time (hours)Viable Cell Density (x 10⁶ cells/mL) - GlucoseViability (%) - GlucoseViable Cell Density (x 10⁶ cells/mL) - MaltoseViability (%) - Maltose
00.5>950.5>95
24
48
72
96
120
144
168
Protocol 3: Evaluation of Recombinant Protein Expression

This protocol details the infection of Sf9 cells with a recombinant baculovirus and the subsequent analysis of protein expression in maltose- versus glucose-supplemented media.

Materials:

  • Sf9 cells cultured in maltose- and glucose-supplemented media

  • Recombinant baculovirus stock (e.g., expressing a reporter protein like GFP or a protein of interest)

  • 6-well plates or shake flasks

  • Appropriate assay for quantifying the recombinant protein (e.g., fluorescence microscopy/plate reader for GFP, Western blot, ELISA)

Procedure:

  • Seed Sf9 cells in both maltose- and glucose-supplemented media at a density of 1.0 x 10⁶ cells/mL in 6-well plates or shake flasks.

  • Infect the cells with the recombinant baculovirus at a multiplicity of infection (MOI) of 5. Include uninfected controls for each medium type.

  • Incubate at 27°C.

  • At 24, 48, 72, and 96 hours post-infection (hpi), collect cell lysates and/or culture supernatants.

  • Quantify the expression of the recombinant protein using the appropriate method. For intracellular proteins, cell lysates are used. For secreted proteins, the supernatant is analyzed.

Data Presentation:

Time (hpi)Recombinant Protein Yield (relative units or mg/L) - GlucoseRecombinant Protein Yield (relative units or mg/L) - Maltose
24
48
72
96

Visualizations

Metabolic Pathway

Maltose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Maltose_ext D-(+)-Maltose Maltose_int Maltose Maltose_ext->Maltose_int Transport Glucose_int Glucose Maltose_int->Glucose_int α-glucosidase G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Presumed metabolic pathway of D-(+)-Maltose in insect cells.
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Media_prep Prepare Maltose & Glucose Media Cell_culture Culture Sf9 Cells Media_prep->Cell_culture Growth_analysis Cell Growth & Viability Assay Cell_culture->Growth_analysis Infection Baculovirus Infection Cell_culture->Infection Data_comp Compare Growth, Viability & Yield Growth_analysis->Data_comp Expression_analysis Protein Expression Analysis Infection->Expression_analysis Expression_analysis->Data_comp Conclusion Determine Optimal Carbon Source Data_comp->Conclusion

Workflow for comparing maltose and glucose supplementation.
Logical Relationship

Logical_Relationship cluster_effects Potential Cellular Effects cluster_outcomes Potential Process Outcomes Maltose D-(+)-Maltose Supplementation Sustained_Energy Sustained Energy Release Maltose->Sustained_Energy Reduced_Lactate Reduced Lactate Accumulation Maltose->Reduced_Lactate Improved_Viability Improved Cell Viability & Longevity Sustained_Energy->Improved_Viability Stable_pH Stable Culture pH Reduced_Lactate->Stable_pH Stable_pH->Improved_Viability Enhanced_Yield Enhanced Recombinant Protein Yield Improved_Viability->Enhanced_Yield

Potential benefits of maltose supplementation in insect cell culture.

Conclusion

The use of this compound as a carbohydrate supplement in insect cell culture offers a promising avenue for process optimization in recombinant protein production. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the potential benefits of maltose in their specific applications. Further investigation into the metabolic flux and the direct impact on various recombinant proteins will continue to elucidate the advantages of this alternative sugar source.

References

Troubleshooting & Optimization

Troubleshooting D-(+)-Maltose monohydrate solubility issues in concentrated buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-(+)-Maltose monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues, particularly in concentrated buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is highly soluble in water. Its solubility increases with temperature. While specific values can vary slightly between sources, the general solubility in water is a good starting point for preparing solutions.

Q2: How do concentrated buffers affect the solubility of this compound?

A2: High concentrations of buffer salts can decrease the solubility of maltose (B56501) through an effect known as "salting-out." This occurs because buffer ions compete with maltose molecules for hydration by water molecules, leading to a reduction in the amount of "free" water available to dissolve the sugar. The extent of this effect depends on the specific buffer, its concentration, and the temperature.

Q3: Can dissolving this compound change the pH of my buffer?

A3: Yes, dissolving high concentrations of sugars like maltose can cause a slight decrease in the pH of a buffer solution. This is a crucial consideration when preparing highly concentrated solutions for pH-sensitive applications. It is always recommended to verify the pH of your final solution after the maltose has been completely dissolved and adjust if necessary.

Q4: What is the recommended pH range for solutions of this compound?

A4: According to the United States Pharmacopeia (USP), a 1-in-10 solution of this compound (100 g/L) in carbon dioxide-free water should have a pH between 4.0 and 5.5.[1] However, for specific applications, the optimal pH will be determined by the requirements of your experiment or formulation.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound in concentrated buffers.

Problem 1: The maltose monohydrate is dissolving very slowly or not at all.

  • Possible Cause: The solution is not being adequately heated or agitated.

    • Solution: Gently heat the buffer solution while stirring continuously. This compound's solubility is endothermic, meaning it dissolves more readily at higher temperatures. Use a magnetic stirrer for consistent agitation. Avoid excessively high temperatures that could lead to degradation of the maltose or other components in your buffer.

  • Possible Cause: The buffer concentration is too high, leading to a "salting-out" effect.

    • Solution: If possible, try preparing the solution in a slightly lower buffer concentration. Alternatively, you can dissolve the maltose in a smaller volume of water first and then add the concentrated buffer stock to reach the final desired concentrations.

  • Possible Cause: The buffer is not at room temperature before dissolving the maltose.

    • Solution: Ensure your buffer has equilibrated to room temperature before adding the maltose powder.

Problem 2: The solution is cloudy or hazy after the maltose appears to have dissolved.

  • Possible Cause: Incomplete dissolution of the maltose monohydrate.

    • Solution: Continue to stir and gently heat the solution for a longer period. Use a visual check against a dark background to ensure no fine particles remain.

  • Possible Cause: Precipitation of buffer salts due to the addition of a large volume of maltose.

    • Solution: Prepare the concentrated maltose and buffer solutions separately and then mix them. This can help prevent localized high concentrations that may lead to precipitation.

Problem 3: The pH of the final solution is outside the desired range.

  • Possible Cause: Dissolving a high concentration of maltose has shifted the buffer's pH.

    • Solution: After the maltose is completely dissolved and the solution has cooled to room temperature, measure the pH and adjust it to the desired value using a concentrated acid or base (e.g., HCl or NaOH).

Quantitative Data

While specific quantitative data on the solubility of this compound in concentrated phosphate (B84403) and TRIS buffers is not extensively available in published literature, the following table provides general solubility information in water, which serves as a baseline. The solubility in concentrated buffers will generally be lower than these values.

SolventTemperature (°C)Solubility ( g/100 mL)
Water10~63.4 - 66.8[2]
Water20108[3]

Note: The solubility of maltose in concentrated buffers is a complex function of temperature, pH, and the specific ions in the buffer. It is highly recommended to determine the solubility empirically for your specific buffer system using the protocol provided below.

Experimental Protocols

Protocol for Determining the Solubility of this compound in a Concentrated Buffer

This protocol outlines a method to determine the saturation point of this compound in a specific concentrated buffer at a given temperature.

Materials:

  • This compound

  • Your concentrated buffer of interest (e.g., 1M Phosphate Buffer, pH 7.4)

  • Magnetic stirrer and stir bar

  • Heated stirring plate

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Refractometer or a validated analytical method for quantifying maltose (e.g., HPLC-RI)

Methodology:

  • Prepare a Saturated Solution:

    • Measure a known volume of your concentrated buffer into a beaker (e.g., 50 mL).

    • Place the beaker on a heated stirring plate and bring the buffer to the desired temperature.

    • Begin adding pre-weighed amounts of this compound to the buffer while stirring continuously.

    • Continue adding maltose until a small amount of undissolved solid remains at the bottom of the beaker, even after prolonged stirring (e.g., 1-2 hours) at a constant temperature. This indicates that the solution is saturated.

  • Equilibrate the Solution:

    • Maintain the saturated solution at the constant target temperature with continuous stirring for an additional 2-4 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Turn off the stirrer and allow the undissolved solids to settle for a few minutes.

    • Carefully draw a sample of the clear supernatant using a pre-warmed syringe to avoid crystallization upon cooling.

    • Immediately filter the sample through a pre-warmed 0.45 µm syringe filter into a pre-weighed container.

    • Accurately weigh the filtered sample.

    • Quantify the concentration of maltose in the filtered sample using a calibrated refractometer or a validated analytical method like HPLC with a refractive index detector (HPLC-RI).

  • Calculate Solubility:

    • Express the solubility as grams of maltose per 100 mL of the buffer or in other relevant units (e.g., molarity).

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound solubility.

Troubleshooting_Workflow start Start: Dissolving Maltose issue Issue Encountered? start->issue slow_dissolution Slow or Incomplete Dissolution issue->slow_dissolution Yes cloudy_solution Cloudy/Hazy Solution issue->cloudy_solution Yes ph_shift Incorrect Final pH issue->ph_shift Yes success Success: Clear Solution issue->success No action1 Increase Temperature & Agitation slow_dissolution->action1 action2 Check Buffer Concentration ('Salting-Out') slow_dissolution->action2 action3 Continue Stirring/Heating cloudy_solution->action3 action4 Filter Solution (if necessary after troubleshooting) cloudy_solution->action4 action5 Adjust pH After Dissolution ph_shift->action5 action1->issue action2->issue action3->issue action4->success action5->success

Caption: Troubleshooting workflow for maltose solubility issues.

Solubility_Determination_Workflow step1 1. Prepare Buffer at Target Temperature step2 2. Add Excess Maltose to Create Saturated Solution step1->step2 step3 3. Equilibrate with Stirring step2->step3 step4 4. Sample Supernatant step3->step4 step5 5. Filter Sample step4->step5 step6 6. Quantify Maltose Concentration (e.g., HPLC-RI) step5->step6 step7 7. Calculate Solubility step6->step7

Caption: Experimental workflow for determining maltose solubility.

Caption: Conceptual diagram of the 'salting-out' effect.

References

Preventing D-(+)-Maltose monohydrate degradation during autoclaving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of D-(+)-Maltose monohydrate during autoclaving.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the heat sterilization of maltose (B56501) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my autoclaved maltose solution yellow or brown?

A1: The discoloration of your maltose solution after autoclaving is likely due to two main chemical reactions: caramelization and the Maillard reaction.[1]

  • Caramelization: This is the heat-induced breakdown of sugars, which produces brown-colored compounds.[1] The extent of caramelization is influenced by temperature, heating time, and the pH of the solution.

  • Maillard Reaction: This reaction occurs between a reducing sugar, like maltose, and amino acids (present as contaminants or in media components). It also results in browning and the formation of various byproducts.[1]

Q2: What are the consequences of maltose degradation?

A2: Maltose degradation can have several negative impacts on your experiments:

  • Formation of Inhibitory Compounds: The breakdown products of maltose, such as 5-hydroxymethylfurfural (B1680220) (HMF), can be inhibitory to the growth of microorganisms and affect cell cultures.[1]

  • Alteration of pH: The degradation process can lead to the formation of organic acids, causing a decrease in the pH of your solution.[1]

  • Reduced Concentration of Active Maltose: Degradation reduces the effective concentration of maltose available for your experiment.

  • Inconsistency: The extent of degradation can vary between autoclave runs, leading to a lack of reproducibility in your results.

Q3: How can I prevent or minimize the degradation of maltose during autoclaving?

A3: Several strategies can be employed to minimize maltose degradation:

  • Separate Sterilization: Autoclave the maltose solution separately from other media components, especially those containing amino acids (e.g., peptone, yeast extract) or phosphates.[1] After cooling, aseptically combine the solutions.

  • Optimize Autoclave Cycle: Use the shortest possible autoclave cycle that ensures sterility. A typical cycle is 121°C for 15-20 minutes. Prolonged exposure to high temperatures increases degradation.

  • Control pH: Maintaining a neutral or slightly acidic pH can help reduce the rate of caramelization. Browning reactions are known to occur to a greater extent at alkaline pH.

  • Alternative Sterilization Method: For sensitive applications, consider sterile filtration using a 0.22 µm filter. This method avoids heat altogether and is the most effective way to prevent degradation.

Troubleshooting Common Problems

Problem Possible Cause(s) Recommended Solution(s)
Significant Browning of Maltose Solution 1. Autoclave cycle too long or temperature too high.2. Presence of amino acids or other reactive compounds.3. High pH of the solution.1. Reduce autoclave time to the minimum required for sterilization (e.g., 15-20 minutes at 121°C).2. Autoclave maltose solution separately from other media components.3. Adjust the pH of the maltose solution to near neutral (pH 7.0) before autoclaving.
Precipitate Forms in the Medium After Mixing Components 1. Reaction between phosphates and metal ions at high temperatures.1. Autoclave phosphate-containing solutions separately from solutions with divalent cations (e.g., Mg²⁺, Ca²⁺).2. Allow all solutions to cool to room temperature before mixing.
Inconsistent Experimental Results 1. Variable degradation of maltose between autoclave runs.1. Standardize the autoclave load volume and cycle parameters.2. For critical applications, switch to sterile filtration for consistent maltose concentration.

Data on Maltose Degradation

The following tables summarize the quantitative effects of temperature and heating time on a 20% (w/w) D-(+)-Maltose solution.

Table 1: Effect of Autoclaving Temperature and Time on pH of 20% Maltose Solution

Temperature (°C)Heating Time (hours)Final pH
11013.78
33.62
53.45
12013.65
33.38
53.21
13013.41
33.15
53.03

Data adapted from a study on the thermal degradation of maltose solutions.[1]

Table 2: Effect of Autoclaving Temperature and Time on Color Change (Browning) of 20% Maltose Solution

Temperature (°C)Heating Time (hours)L-value (Lightness)¹a-value (Redness)²b-value (Yellowness)³
Unheated038.920.050.01
110137.840.122.31
336.510.355.12
534.230.898.94
120136.980.213.87
333.171.2410.23
530.892.5613.45
130135.120.987.65
331.052.8714.87
528.914.1217.98

¹A lower L-value indicates a darker solution. ²A higher a-value indicates a shift towards red. ³A higher b-value indicates a shift towards yellow. Data adapted from a study on the thermal degradation of maltose solutions.[1]

Experimental Protocols

Protocol 1: Separate Sterilization of Maltose Solution

Objective: To sterilize a maltose solution while minimizing degradation for use in a culture medium.

Materials:

  • This compound

  • Deionized water

  • Autoclavable bottle or flask

  • Sterile container for the final medium

  • Other medium components (e.g., yeast extract, peptone, salts)

Procedure:

  • Prepare Maltose Solution: Dissolve the required amount of this compound in deionized water to create a concentrated stock solution (e.g., 20% w/v).

  • Prepare Other Media Components: In a separate flask, prepare the remaining media components at their desired concentrations, excluding the maltose.

  • Autoclave Separately: Autoclave both solutions in separate containers. A standard cycle of 121°C for 15-20 minutes is recommended.

  • Cooling: Allow both solutions to cool to room temperature inside a laminar flow hood to maintain sterility.

  • Aseptic Mixing: Aseptically transfer the required volume of the sterile maltose stock solution to the sterile medium base to achieve the final desired concentration.

  • Final pH Adjustment (Optional): If necessary, the pH of the final medium can be aseptically adjusted.

Protocol 2: Sterile Filtration of Maltose Solution

Objective: To prepare a sterile maltose solution without using heat.

Materials:

  • This compound

  • Deionized water

  • Sterile syringe

  • Sterile 0.22 µm syringe filter

  • Sterile collection vessel

Procedure:

  • Prepare Maltose Solution: Dissolve this compound in deionized water to the final desired concentration.

  • Assemble Filtration Unit: In a laminar flow hood, aseptically attach the sterile 0.22 µm syringe filter to the sterile syringe.

  • Draw Solution: Draw the maltose solution into the syringe.

  • Filter: Attach the filter to the syringe and gently push the plunger to pass the solution through the filter into the sterile collection vessel.

  • Storage: Store the sterile-filtered maltose solution at 4°C.

Visualizations

Maltose_Degradation_Pathways cluster_products Degradation Products Maltose D-(+)-Maltose Caramelization Caramelization Maltose->Caramelization High Temperature Maillard Maillard Reaction Maltose->Maillard + Amino Acids Browning Browning Products (Melanoidins) Caramelization->Browning HMF 5-Hydroxymethylfurfural (HMF) Caramelization->HMF Acids Organic Acids Caramelization->Acids Maillard->Browning Inhibitory Growth Inhibitors Maillard->Inhibitory

Caption: Maltose degradation pathways during autoclaving.

Sterilization_Workflow start Start: Need for Sterile Maltose Solution decision Is the application heat-sensitive? start->decision autoclave_sep Autoclave Maltose Solution Separately decision->autoclave_sep No filter_sterilize Sterile Filter Maltose Solution decision->filter_sterilize Yes autoclave_media Autoclave Other Media Components autoclave_sep->autoclave_media cool Cool all solutions to room temperature autoclave_sep->cool mix Aseptically Mix Solutions filter_sterilize->mix autoclave_media->cool cool->mix end End: Sterile Maltose-Containing Medium mix->end

Caption: Experimental workflow for preparing sterile maltose-containing media.

References

Technical Support Center: Optimizing D-(+)-Maltose Monohydrate for Enhanced Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing D-(+)-Maltose monohydrate concentration in your protein production experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve recombinant protein yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in protein expression?

A1: this compound can play several roles in protein expression, depending on the expression system:

  • Carbon Source: In various expression hosts like E. coli, Pichia pastoris, and mammalian cells (e.g., CHO-K1), maltose (B56501) can serve as a primary or supplementary carbon source to support cell growth and energy metabolism.

  • Inducer of Gene Expression: In E. coli, while maltotriose (B133400) is the direct inducer of the mal operon, maltose can be metabolized to produce the necessary inducer.[1] Some expression systems are specifically designed to be induced by maltose.

  • Media Supplement to Enhance Protein Yield: In some systems, such as Pichia pastoris and CHO cells, the addition of maltose to the culture medium has been shown to increase the yield of recombinant proteins.[2][3]

Q2: In which expression systems can I use maltose to optimize protein yield?

A2: Maltose has been successfully used to enhance protein yield in several common expression systems, including:

  • Escherichia coli : Particularly in systems utilizing the mal promoter or where maltose metabolism can positively influence recombinant protein production.[4]

  • Pichia pastoris : The addition of maltose to the culture medium has been demonstrated to increase the yield and reduce the degradation of recombinant proteins.[2]

  • Mammalian Cells (e.g., CHO-K1): Maltose can be used as a supplemental energy source, leading to improved production of recombinant antibodies.[3]

Q3: What is a typical starting concentration of maltose to test?

A3: The optimal concentration of maltose can vary significantly depending on the expression system, the specific protein being expressed, and the culture conditions. However, here are some empirically determined starting points:

  • For Pichia pastoris , adding 1% (w/v) maltose to the medium has been shown to be effective.[2]

  • For CHO-K1 cells , concentrations up to 30 g/L have been used, with a 20 g/L supplementation showing a 15% improvement in antibody titer.[3]

  • For E. coli , a concentration of 0.2% (w/v) has been used as an inducer in specific contexts.[4]

It is highly recommended to perform a concentration optimization experiment (see Experimental Protocols section) to determine the ideal concentration for your specific application.

Troubleshooting Guides

Problem 1: Low or No Increase in Protein Yield After Adding Maltose
Possible Cause Troubleshooting Step
Suboptimal Maltose Concentration Perform a dose-response experiment by testing a range of maltose concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v). The optimal concentration can be narrow and protein-specific.
Incorrect Timing of Maltose Addition Test adding maltose at different stages of cell culture: at the beginning of cultivation, during the mid-log phase of growth, or concurrently with the primary inducer (if applicable).
Incompatible Expression System or Promoter Verify that your expression system is responsive to maltose or its metabolic byproducts. For E. coli, the mal promoter system is directly relevant. For other systems, maltose may be acting as a beneficial carbon source.
Metabolic Burden on the Host Cells High concentrations of maltose could lead to metabolic stress. Monitor cell growth (OD600) and viability after maltose addition. If growth is inhibited, reduce the maltose concentration.
Degradation of the Target Protein The increased metabolic activity might also lead to higher protease activity. Include protease inhibitors in your lysis buffer and consider using protease-deficient host strains. In P. pastoris, maltose has been shown to reduce protein degradation.[2]
Problem 2: Decreased Cell Growth or Viability After Maltose Addition
Possible Cause Troubleshooting Step
Osmotic Stress High concentrations of maltose can increase the osmolarity of the culture medium, which can negatively impact cell growth. Test a lower range of maltose concentrations.
Toxicity of High Sugar Concentrations While generally well-tolerated, very high sugar concentrations can be detrimental to some cell lines. Correlate cell viability with the tested maltose concentrations to identify a toxic threshold.
pH Shift in the Culture Medium The metabolism of maltose can lead to the production of acidic byproducts, causing a drop in the pH of the medium. Monitor and, if necessary, buffer the pH of your culture medium.

Data Presentation

Table 1: Effect of Maltose Concentration on Recombinant Protein Yield in Different Expression Systems (Example Data)

Expression SystemProtein of InterestMaltose Concentration (w/v)Fold Increase in Protein YieldReference
Pichia pastorisRecombinant Type III Collagen1%Significant increase[2]
CHO-K1Recombinant Monoclonal Antibody2% (20 g/L)1.15[3]
E. coliN/A (Inducer Study)0.2%Used for induction[4]

Experimental Protocols

Protocol 1: Small-Scale Optimization of Maltose Concentration for Protein Expression

This protocol outlines a general procedure for determining the optimal concentration of this compound for improving the yield of a target protein in a liquid culture system.

1. Preparation of Maltose Stock Solution: a. Prepare a sterile 20% (w/v) stock solution of this compound in deionized water. b. Filter-sterilize the solution through a 0.22 µm filter.

2. Experimental Setup: a. Prepare a series of identical small-scale cultures (e.g., 10 mL) of your expression host containing your expression vector. b. Inoculate the cultures with a fresh colony or a starter culture and grow under standard conditions to the appropriate optical density (e.g., OD600 of 0.6-0.8 for E. coli).

3. Maltose Addition and Induction: a. To each culture, add the appropriate volume of the 20% sterile maltose stock solution to achieve a range of final concentrations (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% w/v). The 0% culture will serve as your negative control. b. If your system requires another inducer (e.g., IPTG or methanol), add it at this point according to your standard protocol.

4. Incubation: a. Continue to incubate the cultures under your optimized expression conditions (temperature and duration).

5. Cell Harvesting and Lysis: a. After the induction period, measure the final OD600 of each culture. b. Harvest the cells by centrifugation. c. Lyse the cells using your standard protocol.

6. Analysis of Protein Yield: a. Analyze the total protein from each condition by SDS-PAGE. b. If possible, perform a Western blot or an activity assay to specifically quantify the yield of your target protein. c. Compare the protein yield at different maltose concentrations to the control to determine the optimal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_maltose Prepare Sterile Maltose Stock (20%) add_maltose Add Maltose to Final Concentrations (0-5%) prep_maltose->add_maltose prep_cultures Prepare Small-Scale Host Cultures prep_cultures->add_maltose induce Induce Protein Expression add_maltose->induce incubate Incubate under Optimized Conditions induce->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells harvest->lyse analyze Analyze Protein Yield (SDS-PAGE, Western) lyse->analyze determine_opt Determine Optimal Maltose Concentration analyze->determine_opt

Caption: Workflow for optimizing maltose concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Yield with Maltose conc Suboptimal Concentration start->conc timing Incorrect Timing start->timing system Incompatible System start->system burden Metabolic Burden start->burden dose_response Dose-Response Experiment conc->dose_response Optimize time_course Vary Addition Time timing->time_course Optimize verify_system Verify System Compatibility system->verify_system Check monitor_growth Monitor Cell Growth burden->monitor_growth Assess

Caption: Troubleshooting low yield with maltose.

ecoli_maltose_pathway maltose_ext Extracellular Maltose maltose_int Intracellular Maltose maltose_ext->maltose_int Transport maltotriose Maltotriose (Inducer) maltose_int->maltotriose Metabolism malT MalT (Activator Protein) maltotriose->malT Activates mal_operon mal Operon (Gene Expression) malT->mal_operon Induces protein Recombinant Protein mal_operon->protein Leads to

Caption: Simplified E. coli maltose induction pathway.

References

Addressing maltose lag phase in yeast fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Addressing Maltose (B56501) Lag Phase

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the maltose lag phase in Saccharomyces cerevisiae fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the maltose lag phase?

A1: The maltose lag phase is a period of delayed growth and fermentation that occurs when yeast is transitioned to a medium containing maltose as the primary carbon source, particularly after being grown in the presence of glucose.[1][2] During this phase, the yeast cells are metabolically active but are not yet dividing as they adapt to the new environment and induce the necessary genetic pathways for maltose utilization.[3][4]

Q2: What are the primary causes of a prolonged maltose lag phase?

A2: A prolonged maltose lag phase can be attributed to several factors:

  • Catabolite Repression: Glucose, the preferred carbon source for yeast, represses the expression of genes required for maltose metabolism (the MAL genes).[5] When yeast is transferred from a glucose-rich to a maltose-rich medium, it needs time to lift this repression and synthesize the necessary enzymes and transporters.

  • Insufficient Induction of MAL Genes: The MAL gene system, which includes genes for maltose permease (transporter) and maltase (degrading enzyme), must be induced by the presence of maltose.[5] A delay in this induction process will extend the lag phase.

  • Suboptimal Yeast Strain: Not all yeast strains are equally efficient at utilizing maltose.[6][7] Strains with naturally low expression of MAL genes or inefficient maltose transporters will exhibit a longer lag phase.[8]

  • Poor Yeast Health: Stressed or unhealthy yeast, resulting from improper storage, temperature shock, or nutrient-deficient media, will have a reduced capacity to adapt to a new carbon source.[9][10]

  • Suboptimal Fermentation Conditions: Factors such as improper temperature, pH, and low oxygen levels at the start of fermentation can negatively impact the yeast's ability to initiate maltose metabolism.[1][11]

Q3: How can I minimize the maltose lag phase in my experiments?

A3: Several strategies can be employed to shorten the maltose lag phase:

  • Yeast Strain Selection: Choose a yeast strain known for its robust maltose utilization capabilities.[6][7] Screening different strains for their performance on maltose-rich media can be beneficial.[8]

  • Media Optimization: Ensure the fermentation medium is supplemented with adequate nitrogen, vitamins, and minerals to support healthy yeast growth.[12][13]

  • Pre-adaptation: Adapting the yeast to maltose by including a small amount of maltose in the starter culture can help to pre-induce the MAL genes, leading to a shorter lag phase upon transfer to the main fermentation medium.[5]

  • Controlled Glucose Levels: If a mixed-sugar fermentation is necessary, maintaining low glucose concentrations can help to reduce the effects of catabolite repression.

  • Optimal Pitching Rate and Aeration: Pitching the correct amount of healthy yeast and ensuring sufficient aeration at the beginning of the fermentation are crucial for a quick start.[1][11]

Troubleshooting Guide

Issue: Extended or Complete Lack of Fermentation on Maltose Medium

This guide provides a step-by-step approach to diagnose and resolve issues related to a long maltose lag phase.

Step 1: Assess Yeast Viability and Health

  • Action: Before troubleshooting other factors, confirm the viability of your yeast culture using a method like methylene (B1212753) blue staining or plating on a rich medium (e.g., YPD).

  • Rationale: A non-viable or unhealthy yeast culture is the most fundamental reason for fermentation failure.[9]

Step 2: Verify Media Composition and Fermentation Conditions

  • Action: Double-check the composition of your fermentation medium for any potential deficiencies in essential nutrients. Verify that the temperature and pH of the fermenter are within the optimal range for your yeast strain.[12][13]

  • Rationale: Suboptimal environmental conditions can significantly stress the yeast and inhibit its metabolic activity.[1]

Step 3: Investigate Potential for Glucose Repression

  • Action: Review your experimental protocol. Was the yeast pre-cultured in a high-glucose medium? If so, the MAL genes are likely repressed.

  • Rationale: Glucose is a potent repressor of genes required for the metabolism of alternative sugars like maltose.[5]

  • Solution:

    • Implement a pre-adaptation step by including a low concentration of maltose in the starter culture.

    • Wash the yeast cells in a sterile, sugar-free buffer before pitching them into the maltose medium to remove any residual glucose.

Step 4: Evaluate the Yeast Strain's Maltose Utilization Capacity

  • Action: If the lag phase persists even with healthy yeast and optimal conditions, the issue may lie with the inherent ability of your yeast strain to metabolize maltose.

  • Rationale: Different yeast strains possess varying efficiencies in maltose transport and metabolism.[6][7]

  • Solution:

    • Screen alternative yeast strains known for their strong maltose fermentation characteristics.[8]

    • Consider genetic modification to enhance the expression of MAL genes if your experimental design allows for it.

Data Presentation

Table 1: Kinetic Parameters of Common Yeast Maltose Transporters

TransporterEncoded byTypical Km for Maltose (mM)Affinity for MaltoseNotes
High-affinity maltose transporterMALx1 genes (MAL11, MAL21, MAL31, MAL41, MAL61)4 - 5HighSpecific for maltose and turanose.[14][15]
Low-affinity maltose transporterAGT1~11 - 30LowAlso transports other α-glucosides like maltotriose (B133400) and trehalose.[14][15]
Mty1MTY161 - 88Very LowExhibits a higher affinity for maltotriose than maltose.[16]

Table 2: Influence of Environmental Factors on Maltose Transport Kinetics

FactorConditionEffect on KmEffect on VmaxReference
pHIncrease from 5.8 to 7.8Increased from 5.2 mM to 38.0 mMHalved[17]
Potassium Ions (K+)pH > 5IncreasedDecreased[17]
Potassium Ions (K+)pH ≤ 4DecreasedIncreased[17]

Table 3: Reported Maltose Lag Phase Durations in Saccharomyces cerevisiae

ConditionYeast Strain(s)Lag Phase DurationReference
Shift from glucose to maltoseVarious natural strainsCan vary significantly, from almost 0 to over 2.5 hours.[18]
General brewing conditionsBrewer's yeast3 to 15 hours[1][3][19]
Shift from glucose to maltose (single-cell analysis)Genetically identical cellsHighly variable, with some cells taking over 20 hours to escape the lag phase.[18]

Experimental Protocols

1. Protocol for Measuring Maltase (α-Glucosidase) Activity

This protocol is adapted from established methods for determining maltase activity using a chromogenic substrate.[20][21][22]

  • Principle: Maltase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.

  • Reagents:

    • Extraction Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.8) containing 1 mM DTT.

    • Substrate Solution: 10 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in extraction buffer.

    • Stop Solution: 1 M Sodium Carbonate (Na2CO3).

  • Procedure:

    • Yeast Cell Lysis:

      • Harvest yeast cells from your fermentation culture by centrifugation.

      • Wash the cell pellet with cold extraction buffer.

      • Resuspend the cells in a known volume of extraction buffer.

      • Lyse the cells using a suitable method (e.g., glass bead disruption, sonication, or enzymatic lysis).

      • Clarify the lysate by centrifugation to obtain the crude protein extract (supernatant).

    • Enzyme Assay:

      • Pre-warm the substrate solution and the protein extract to 37°C.

      • In a microplate well or cuvette, add 90 µL of the substrate solution.

      • Initiate the reaction by adding 10 µL of the protein extract.

      • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

      • Stop the reaction by adding 100 µL of the stop solution.

    • Measurement:

      • Measure the absorbance of the resulting yellow solution at 400-405 nm using a spectrophotometer or microplate reader.

      • Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

  • Calculation: One unit of maltase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of pNPG per minute under the specified conditions.

2. Protocol for Yeast Sugar Uptake Assay

This protocol outlines a general method for measuring the uptake of radiolabeled maltose.[23][24][25]

  • Principle: The rate of sugar uptake is determined by measuring the accumulation of a radiolabeled sugar analog (e.g., 14C-maltose) inside the yeast cells over time.

  • Reagents:

    • Washing Buffer: Cold, sterile water or a suitable buffer (e.g., phosphate-buffered saline).

    • Uptake Buffer: A suitable buffer at the desired pH for the experiment (e.g., 20 mM sodium citrate-potassium phosphate, pH 5.5).

    • Radiolabeled Substrate: 14C-labeled maltose of known specific activity.

    • Non-radiolabeled Substrate: Unlabeled maltose.

    • Scintillation Cocktail.

  • Procedure:

    • Yeast Cell Preparation:

      • Grow yeast cells to the desired growth phase (typically mid-log phase).

      • Harvest the cells by centrifugation and wash them twice with cold washing buffer.

      • Resuspend the cells in the uptake buffer to a known cell density (e.g., 1x108 cells/mL).

    • Uptake Assay:

      • Pre-warm the cell suspension and the radiolabeled substrate solution to the desired assay temperature (e.g., 30°C).

      • Initiate the uptake by adding the radiolabeled maltose to the cell suspension at the desired final concentration.

      • At various time points (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately filter them through a glass fiber filter to separate the cells from the medium.

      • Quickly wash the filter with a large volume of cold washing buffer to remove any non-specifically bound substrate.

    • Measurement:

      • Place the filter in a scintillation vial with a suitable scintillation cocktail.

      • Measure the radioactivity using a scintillation counter.

  • Calculation: The rate of maltose uptake can be calculated from the amount of radioactivity accumulated in the cells over time and the specific activity of the radiolabeled maltose.

Visualizations

Maltose_Signaling_Pathway Maltose_ext Extracellular Maltose MalT Maltose Permease (MALx1/AGT1) Maltose_ext->MalT Transport Maltose_int Intracellular Maltose MalT->Maltose_int MalS Maltase (MALx2) Maltose_int->MalS Hydrolysis MalR MAL Activator (MALx3) Maltose_int->MalR Activates Glucose Glucose MalS->Glucose Glycolysis Glycolysis Glucose->Glycolysis MAL_genes MAL Genes (MALx1, MALx2) MalR->MAL_genes Induces Transcription MAL_genes->MalT synthesis MAL_genes->MalS synthesis Induction Induction Repression Repression Glucose_ext Extracellular Glucose Glucose_rep Glucose Repression Pathway Glucose_ext->Glucose_rep Glucose_rep->MAL_genes Represses Transcription

Caption: Maltose signaling pathway in Saccharomyces cerevisiae.

Troubleshooting_Workflow Start Start: Maltose Lag Phase Observed Check_Viability 1. Check Yeast Viability and Health Start->Check_Viability Viable Viable? Check_Viability->Viable Inoculate Inoculate with Healthy Yeast Viable->Inoculate No Check_Conditions 2. Verify Media and Fermentation Conditions Viable->Check_Conditions Yes Inoculate->Start Optimal Optimal? Check_Conditions->Optimal Optimize Optimize Conditions (Temp, pH, Nutrients) Optimal->Optimize No Check_Repression 3. Investigate Glucose Repression Optimal->Check_Repression Yes Optimize->Start Pre_Culture High Glucose Pre-culture? Check_Repression->Pre_Culture Adapt Implement Pre-adaptation / Wash Step Pre_Culture->Adapt Yes Evaluate_Strain 4. Evaluate Yeast Strain Capacity Pre_Culture->Evaluate_Strain No End End: Problem Resolved Adapt->End Efficient Efficient Maltose Utilizer? Evaluate_Strain->Efficient Select_Strain Select a More Robust Strain Efficient->Select_Strain No Efficient->End Yes Select_Strain->End

Caption: Troubleshooting workflow for maltose lag phase.

Experimental_Workflow Start Start: Hypothesis Formulation Yeast_Prep Yeast Strain Selection and Pre-culture Start->Yeast_Prep Fermentation Fermentation Setup (Varying Conditions) Yeast_Prep->Fermentation Sampling Time-course Sampling Fermentation->Sampling OD_Measurement OD600 Measurement (Growth Curve) Sampling->OD_Measurement Sugar_Analysis Sugar Concentration Analysis (HPLC) Sampling->Sugar_Analysis Maltase_Assay Maltase Activity Assay Sampling->Maltase_Assay Uptake_Assay Maltose Uptake Assay Sampling->Uptake_Assay Data_Analysis Data Analysis and Interpretation OD_Measurement->Data_Analysis Sugar_Analysis->Data_Analysis Maltase_Assay->Data_Analysis Uptake_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for investigating maltose lag phase.

References

D-(+)-Maltose monohydrate interference with protein quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to D-(+)-Maltose monohydrate interference in protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it present in my protein sample?

This compound is a disaccharide composed of two glucose units and is classified as a reducing sugar.[1] In life sciences research, it is most commonly used as an eluting agent in affinity chromatography for purifying recombinant proteins fused with a maltose-binding protein (MBP) tag. The high concentration of maltose (B56501) competitively binds to the amylose (B160209) resin, displacing the MBP-fusion protein and allowing for its collection.[2]

Q2: Which common protein quantification assays are affected by D-(+)-Maltose?

Assays that rely on copper ion reduction are highly susceptible to interference from reducing sugars like maltose. This includes:

  • Bicinchoninic Acid (BCA) Assay: Significantly affected, leading to an overestimation of protein concentration.[3][4][5]

  • Lowry Assay: Significantly affected due to its two-step copper reduction and Folin-Ciocalteu reagent reaction.[3][6][7]

Assays based on dye-binding are generally less affected but not entirely immune:

  • Bradford (Coomassie Dye) Assay: Considered more compatible with reducing sugars than BCA or Lowry assays.[8][9] However, high concentrations of disaccharides like maltose can still cause interference, often by mimicking proteins or sequestering the dye, which can lead to inaccurate results.[10][11]

Q3: How exactly does maltose interfere with these assays?

The mechanisms of interference differ between assay types:

  • BCA and Lowry Assays: These assays involve the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the peptide bonds of proteins in an alkaline medium.[12][13] Maltose, being a reducing sugar, can also directly reduce Cu²⁺ to Cu¹⁺. This non-protein-dependent reduction leads to an artificially high amount of Cu¹⁺, resulting in a stronger colorimetric signal and a significant overestimation of the actual protein concentration.[5][14]

  • Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues.[15][16] While less direct, interference from maltose can occur when high concentrations of the sugar alter the assay environment, potentially leading to dye sequestration or non-specific interactions that result in an elevated background signal or variability.[10][11]

Q4: What are the typical signs of maltose interference in my results?

  • Artificially High Protein Concentration: The most common sign, especially with BCA and Lowry assays, is a protein concentration reading that is much higher than expected.

  • High Background Absorbance: Samples containing maltose but no protein may still produce a significant color change and absorbance reading.

  • Poor Reproducibility: Inconsistent results between replicate samples.

  • Non-linear Standard Curve: If maltose is present in the standards but at different effective concentrations than in the samples, it can lead to a distorted or non-linear standard curve.

Q5: How can I obtain an accurate protein concentration measurement for a sample containing maltose?

There are three main strategies:

  • Remove the Interfering Substance: Use methods like protein precipitation or buffer exchange (dialysis, ultrafiltration, or chromatography) to remove the maltose from your sample before the assay.[8][10][17]

  • Use a Compatible Assay: Switch to an assay that is less susceptible to interference from reducing sugars, such as the Bradford assay. Be aware that some level of interference may still occur.[8]

  • Correct for the Interference: Prepare your protein standards and blanks in the same buffer, containing the same concentration of maltose as your unknown samples. This can help to negate the contribution of maltose to the final reading, but it requires precise knowledge of the maltose concentration.

Troubleshooting Guides

Problem: My protein concentration is unexpectedly high and the background is high when using the BCA assay.

  • Cause: Your sample likely contains D-(+)-Maltose or another reducing sugar, which is interfering with the assay by reducing copper ions.[4][5]

  • Solution 1: Remove Maltose via Protein Precipitation. This is an effective method to clean up the sample. See Protocol 1 for a detailed procedure.[5]

  • Solution 2: Switch to the Bradford Assay. The Bradford assay is generally more tolerant of reducing sugars. See Protocol 3 for guidance.[8]

  • Solution 3: Perform a Buffer Exchange. If your protein is stable, remove the maltose using dialysis or a desalting column. See Protocol 2 .[17]

Problem: My Bradford assay results are variable and seem inaccurate.

  • Cause: Although more resistant than the BCA assay, high concentrations of maltose can still interfere with the Bradford assay.[10][11] This interference may be more subtle, causing variability rather than a massive overestimation.

  • Solution 1: Dilute Your Sample. If your protein concentration is high enough, diluting the sample will also dilute the maltose concentration to a level that may no longer interfere. Ensure the final protein concentration is within the linear range of the assay.

  • Solution 2: Use a Maltose-Matched Standard Curve. Prepare your BSA or other protein standards in the same elution buffer (containing maltose) that your protein of interest is in. Use this same buffer as the blank. This will help subtract the background signal caused by the maltose.

  • Solution 3: Precipitate the Protein. For the most accurate results, remove the interfering maltose using the protein precipitation protocol (Protocol 1 ).[10]

Data Presentation

Table 1: Compatibility of Common Protein Assays with D-(+)-Maltose

Assay NamePrincipleCompatibility with MaltoseCommon Issues
BCA Assay Copper (II) reduction by peptide bondsPoor False positive signal, significant overestimation of protein concentration.[3][4]
Lowry Assay Copper (II) reduction & Folin-Ciocalteu reagentPoor Highly susceptible to interference from reducing agents, including sugars.[3][6]
Bradford Assay Coomassie dye-bindingGood to Fair Generally tolerant, but high concentrations can cause interference and variability.[8][10]
UV 280nm Absorbance Absorbance by aromatic amino acidsExcellent Not affected by maltose, but requires a pure protein sample and is inaccurate for protein mixtures.[3]

Experimental Protocols

Protocol 1: Protein Precipitation to Remove Interfering Substances

This method uses trichloroacetic acid (TCA) and deoxycholate to precipitate protein, allowing for the removal of soluble contaminants like maltose.[5][8]

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add up to 1 mL of your protein sample.

  • Add Deoxycholate: Add 0.1 mL of a 0.15% (w/v) sodium deoxycholate solution. Vortex and incubate on ice for 10 minutes.

  • Add TCA: Add 0.1 mL of a 72% (w/v) trichloroacetic acid solution. Vortex thoroughly.

  • Incubation & Centrifugation: Incubate on ice for 10-20 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Remove Supernatant: Carefully aspirate and discard the supernatant, which contains the maltose. Be careful not to disturb the small protein pellet.

  • Wash Pellet (Optional but Recommended): Add 500 µL of cold acetone (B3395972) to the pellet, vortex briefly, and centrifuge again at 15,000 x g for 5 minutes. This removes any remaining TCA. Remove the acetone.

  • Dry Pellet: Air-dry the pellet for 5-10 minutes to evaporate residual acetone. Do not over-dry, as it can make resuspension difficult.

  • Resuspend and Assay: Resuspend the protein pellet in a buffer compatible with your chosen protein assay (e.g., 0.1 M NaOH for the BCA assay or PBS for the Bradford assay). Proceed with the protein quantification assay.

Protocol 2: Buffer Exchange using Dialysis

This protocol is suitable for removing maltose from larger sample volumes.

  • Prepare Dialysis Tubing/Cassette: Choose a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the membrane according to the manufacturer's instructions.

  • Load Sample: Load your protein sample into the dialysis tubing or cassette.

  • Dialysis: Place the sample into a large beaker containing at least 200 times the sample volume of a maltose-free buffer (e.g., 5 mL sample in 1 L of buffer). Stir the buffer gently with a magnetic stir bar at 4°C.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer and repeat the process two more times (e.g., after another 4 hours and then overnight) to ensure complete removal of the maltose.[18] Note: Complete removal of maltose tightly bound to MBP can be difficult with dialysis alone.[17][19]

  • Quantify Protein: Recover the protein sample from the dialysis cassette and proceed with your chosen protein assay.

Protocol 3: Using the Bradford Assay in the Presence of Maltose

This protocol aims to minimize maltose interference by using matched standards.

  • Prepare Elution Buffer Control: Create a buffer that precisely matches the composition of your sample's buffer, including the same concentration of D-(+)-Maltose. This will be your "Assay Blank" and the diluent for your standards.

  • Prepare Protein Standards: Perform serial dilutions of a known protein standard (e.g., Bovine Serum Albumin, BSA) using the elution buffer control prepared in step 1. This ensures your standards contain the same amount of maltose as your samples.

  • Prepare Samples: Dilute your unknown protein samples if necessary, using the elution buffer control as the diluent.

  • Perform Assay: Add the Bradford reagent to the blank, standards, and samples according to the manufacturer's protocol.

  • Read Absorbance: After the recommended incubation time, measure the absorbance at 595 nm.

  • Calculate Concentration: Generate a standard curve by plotting the background-subtracted absorbance of the standards versus their known concentrations. Use this curve to determine the concentration of your unknown samples.

Visualizations

logical_workflow start Start: Protein sample contains Maltose check_assay Which protein assay are you using? start->check_assay bca_lowry BCA or Lowry Assay check_assay->bca_lowry BCA / Lowry bradford Bradford Assay check_assay->bradford Bradford stop_rethink STOP! High probability of interference. bca_lowry->stop_rethink proceed_cautiously Proceed with caution. Is background high? bradford->proceed_cautiously options Choose a mitigation strategy stop_rethink->options remove_maltose 1. Remove Maltose (Precipitation / Dialysis) options->remove_maltose Most Accurate switch_assay 2. Switch to Bradford Assay options->switch_assay Faster Alternative end_good Result is likely reliable remove_maltose->end_good switch_assay->proceed_cautiously use_matched_standards Use Maltose-matched standards and blank proceed_cautiously->use_matched_standards Yes proceed_cautiously->end_good No yes_bg Yes no_bg No use_matched_standards->end_good end_bad Result is unreliable. Remove Maltose for best accuracy.

Caption: Workflow for selecting a protein assay with maltose.

bca_interference cluster_protein Standard BCA Reaction cluster_maltose Interference Pathway protein Protein (Peptide Bonds) cu1_protein Cu¹⁺ protein->cu1_protein reduces cu2_protein Cu²⁺ (Copper Sulfate) cu2_protein->cu1_protein purple_complex Purple Complex (Absorbance at 562 nm) cu1_protein->purple_complex chelates with bca BCA Reagent bca->purple_complex maltose Maltose (Reducing Sugar) cu1_maltose Cu¹⁺ (False Signal) maltose->cu1_maltose reduces cu2_maltose Cu²⁺ (Copper Sulfate) cu2_maltose->cu1_maltose purple_complex2 Purple Complex (Artificially High Signal) cu1_maltose->purple_complex2 chelates with bca2 BCA Reagent bca2->purple_complex2

Caption: Mechanism of D-(+)-Maltose interference in the BCA assay.

bradford_interference cluster_standard Standard Bradford Reaction cluster_interference Potential Interference Pathway protein Protein (Basic/Aromatic Residues) dye_blue Protein-Dye Complex (Blue, 595 nm) protein->dye_blue binds to dye_brown Coomassie Dye (Brown, 465 nm) dye_brown->dye_blue maltose High Concentration of Maltose sequester Dye Sequestration or Non-specific Interaction maltose->sequester causes dye_brown2 Coomassie Dye (Brown, 465 nm) dye_brown2->sequester result Inaccurate Absorbance (Variability / High Background) sequester->result

Caption: Potential mechanism of maltose interference in the Bradford assay.

References

How to avoid contamination in D-(+)-Maltose monohydrate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid contamination in D-(+)-Maltose monohydrate stock solutions.

Troubleshooting Guide

Encountering issues with your this compound stock solutions? Use the table below to identify the potential cause and find a recommended solution.

Observed Problem Potential Cause Recommended Solution
Visible microbial growth (turbidity, clumps, films) Bacterial or fungal contamination.Discard the contaminated solution immediately. Review your aseptic technique. Prepare a fresh solution using sterile filtration. Ensure proper storage at or below -20°C.[1][2]
Yellowing or browning of the solution after autoclaving Caramelization or Maillard reaction.[3]Discard the solution. Sterilize maltose (B56501) solutions separately from media containing amino acids or proteins.[3] Use sterile filtration with a 0.22 µm filter as a non-destructive alternative to autoclaving.[2][4] If autoclaving is necessary, use a shorter cycle ("momentary autoclaving").[5]
Precipitate formation in the solution Poor solubility or temperature fluctuations.If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] Ensure the solution is completely dissolved before filter sterilization. Store aliquots to avoid repeated freeze-thaw cycles which can affect stability.[1][2]
Unexpected pH shift in the solution Contamination or degradation from improper sterilization.Check the pH of a freshly prepared solution. Autoclaving can lower the pH of sugar solutions.[6] If the pH is out of the expected range, prepare a fresh solution using sterile filtration.
Inconsistent experimental results Solution degradation or contamination.It is recommended to prepare fresh aqueous solutions and use them promptly, ideally within one day if stored in the refrigerator.[7] For longer-term storage, aliquot and freeze at -20°C for up to one month or -80°C for up to six months.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to sterilize a this compound stock solution?

A1: The recommended method for sterilizing this compound solutions is sterile filtration through a 0.22 µm filter.[2] This method avoids the potential degradation, caramelization, and Maillard reactions that can occur with autoclaving.[3][4]

Q2: Can I autoclave my maltose solution?

A2: While autoclaving is a common sterilization method, it is not ideal for maltose solutions. The high heat can lead to the breakdown of the sugar, especially when autoclaved with other media components like amino acids, which can inhibit bacterial growth.[3] If autoclaving is the only option, it is best to autoclave the maltose solution separately from other reagents and use a "momentary" or shorter cycle to minimize degradation.[5]

Q3: How should I store my sterile this compound stock solution?

A3: For long-term storage, it is recommended to aliquot the sterile solution into smaller, single-use volumes and store them frozen. Storage at -20°C is effective for up to one month, while storage at -80°C can preserve the solution for up to six months.[1][2] Avoid repeated freeze-thaw cycles as this can degrade the product.[1][2] For short-term use, aqueous solutions can be stored at 4°C, but it is not recommended to store them for more than one day.[7]

Q4: Why has my clear maltose solution turned yellow or brown after autoclaving?

A4: A yellow or brown discoloration after autoclaving is a sign of caramelization or the Maillard reaction.[3] The Maillard reaction occurs when sugars are heated in the presence of amino acids, creating compounds that can be inhibitory to cell growth.[3] To prevent this, sterilize your maltose solution by filtration or autoclave it separately from other media components.[3][4]

Q5: My maltose solution is cloudy. What should I do?

A5: Cloudiness, or turbidity, is a strong indicator of microbial contamination. D-(+)-Maltose is an energy source for many bacteria.[1][8] Do not use a cloudy solution. Discard it, and prepare a new stock solution using proper aseptic techniques and sterile filtration.

Experimental Protocol: Preparation of a Sterile this compound Stock Solution

This protocol outlines the steps for preparing a sterile 10% (w/v) this compound stock solution.

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage tubes (e.g., centrifuge tubes)

Procedure:

  • Preparation: In a laminar flow hood or other aseptic environment, weigh out the desired amount of this compound. For a 10% (w/v) solution, you will need 10 g of maltose for every 100 mL of final solution volume.

  • Dissolution: Add the maltose powder to a sterile beaker containing a sterile magnetic stir bar and approximately 80% of the final volume of sterile water. Place the beaker on a magnetic stir plate and stir until the maltose is completely dissolved. Gentle warming can be used to aid dissolution if necessary.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume.

  • Sterile Filtration: Draw the maltose solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution directly into a sterile container.

  • Aliquoting and Storage: Dispense the sterile maltose solution into smaller, single-use sterile tubes. Label the tubes clearly with the contents, concentration, and date of preparation. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][2]

Visual Guides

Below are diagrams illustrating key workflows for preparing and troubleshooting your this compound stock solutions.

G cluster_prep Preparation Workflow weigh 1. Weigh Maltose dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing Sterile Maltose Solution.

G cluster_troubleshoot Troubleshooting Logic start Problem with Maltose Solution q1 Visible Growth or Cloudiness? start->q1 q2 Discolored (Yellow/Brown)? q1->q2 No discard_contam Discard Solution Review Aseptic Technique q1->discard_contam Yes q3 Precipitate Present? q2->q3 No discard_degrad Discard Solution Use Filter Sterilization q2->discard_degrad Yes re_dissolve Gently Warm/Sonicate Ensure Complete Dissolution q3->re_dissolve Yes proceed Solution OK q3->proceed No

Caption: Decision Tree for Troubleshooting Maltose Solutions.

References

Adjusting pH to prevent thermal degradation of D-(+)-Maltose monohydrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of D-(+)-Maltose monohydrate by adjusting pH during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of thermal degradation for this compound in solution?

A1: this compound primarily degrades thermally through two main non-enzymatic browning pathways: caramelization and the Maillard reaction.[1][2]

  • Caramelization occurs when sugars are heated to high temperatures, leading to dehydration and the formation of brown-colored compounds and volatile chemicals.[1][3] This process is influenced by both temperature and pH.

  • The Maillard reaction is a chemical reaction between the reducing end of maltose (B56501) and amino acids (if present in the formulation), which also produces browning and flavor compounds.[4]

  • Hydrolysis of the glycosidic bond in maltose to form two glucose molecules can be a preliminary step to further degradation, and this hydrolysis is catalyzed by both acidic and alkaline conditions, especially at elevated temperatures.[5]

Q2: How does heating a maltose solution affect its pH?

A2: Heating an unbuffered aqueous solution of maltose typically leads to a decrease in pH.[1] This is due to the formation of organic acids such as formic acid, lactic acid, and levulinic acid as degradation byproducts.[1] This resultant acidity can then autocatalyze further degradation of the maltose.

Q3: What is the optimal pH range to minimize thermal degradation of maltose?

A3: While specific optimal pH can be condition-dependent, maintaining a near-neutral pH is generally recommended to minimize thermal degradation. Both highly acidic and highly alkaline conditions accelerate the degradation of maltose. Acidic conditions promote hydrolysis of the glycosidic bond and the formation of 5-hydroxymethylfurfural (B1680220) (5-HMF), a key degradation product.[6][7] Alkaline conditions are known to promote caramelization reactions, leading to increased browning.[8] Therefore, buffering the solution in a neutral range (approximately pH 6.0-7.5) is a key strategy to enhance stability during heating.

Q4: Can autoclaving cause degradation of maltose solutions, and how can this be mitigated?

A4: Yes, autoclaving, a common sterilization method involving high temperatures (e.g., 121°C) and pressure, can cause significant degradation of maltose. The extent of degradation is dependent on the duration of autoclaving, the volume of the solution, and its pH.[7] To mitigate this, consider the following:

  • Adjusting the initial pH to a neutral range using a suitable buffer.

  • Minimizing the autoclaving time to the shortest duration required for sterilization.

  • Sterilizing maltose solutions separately from other media components, especially those containing amino acids (to prevent the Maillard reaction) or phosphates (which can accelerate degradation), and then aseptically combining them after cooling.

  • For highly sensitive applications, filter sterilization of the maltose solution is a viable alternative to autoclaving.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Yellowing or browning of the maltose solution after heating. Caramelization or Maillard reaction due to excessive heat, prolonged heating time, or suboptimal pH.• Verify the initial pH of your solution. Adjust to a neutral pH (6.0-7.5) using a suitable buffer (e.g., phosphate (B84403) buffer) before heating. • Reduce the heating temperature or duration, if experimentally feasible. • If amino acids are present, the Maillard reaction is likely. Consider if heat treatment is necessary or if alternative, lower-temperature methods can be used.
A significant drop in the pH of the solution after heating. Formation of acidic degradation products from maltose.[1]• Buffer your maltose solution to a neutral pH before heating to resist changes in pH. • Monitor the pH before and after heating to quantify the extent of degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC) after thermal processing. Formation of degradation products such as glucose, 5-HMF, or other organic acids.• Use a validated, stability-indicating HPLC method to identify and quantify maltose and its degradation products. • Adjusting the initial pH to the neutral range should minimize the formation of these byproducts.
Inconsistent experimental results with heated maltose solutions. Variable degradation of maltose between batches due to slight differences in heating times, temperatures, or initial pH.• Standardize your experimental protocol for preparing and heating maltose solutions, with strict control over temperature, time, and initial pH. • Prepare a fresh solution for each experiment to avoid variability from stored solutions.

Data Presentation

The following tables summarize the impact of temperature and heating time on the pH and color of a 20% (w/w) this compound solution, based on data from published studies.[1]

Table 1: Effect of Heating on the pH of a 20% Maltose Solution

Heating Temperature (°C)Heating Time (hours)Final pH
Unheated04.04
11013.78
11053.52
13013.51
13053.24
15013.28
15053.03

This data illustrates the trend of decreasing pH with increasing temperature and heating duration.

Table 2: Color Change (Browning) in a 20% Maltose Solution Heated at 140°C

Heating Time (hours)L-value (Lightness)a-value (Redness)b-value (Yellowness)
038.920.050.01
137.110.895.43
234.251.548.91
331.292.1811.39
428.762.8710.12
525.432.518.76

A decrease in the L-value indicates darkening or browning of the solution.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a Maltose Stock Solution

  • Materials: this compound, purified water, appropriate buffer salts (e.g., sodium phosphate monobasic and dibasic), pH meter, volumetric flasks, magnetic stirrer, and stir bar.

  • Procedure:

    • Weigh the desired amount of this compound.

    • In a volumetric flask, dissolve the maltose in approximately 80% of the final volume of purified water with stirring.

    • Prepare buffer solutions of the desired pH (e.g., pH 4.0, 7.0, and 9.0).

    • Add the buffer concentrate to the maltose solution to achieve the target final buffer concentration.

    • Bring the solution to the final volume with purified water and mix thoroughly.

    • Measure and record the initial pH of the buffered maltose solution.

Protocol 2: Assessing Thermal Stability of Maltose Solutions

  • Materials: Prepared buffered maltose solutions, heat-stable sealed vials (e.g., autoclave-safe glass vials with crimp caps), heating block or autoclave, HPLC system with a refractive index (RI) detector, UV-Vis spectrophotometer.

  • Procedure:

    • Aliquot the buffered maltose solutions into the heat-stable vials and seal them.

    • Place the vials in a pre-heated heating block at the desired temperature (e.g., 100°C or 121°C) for a specified duration (e.g., 15, 30, 60 minutes).

    • After heating, allow the vials to cool to room temperature.

    • Analysis:

      • pH Measurement: Open a vial from each condition and measure the final pH.

      • Colorimetric Analysis: Measure the absorbance of the solutions at 420 nm using a UV-Vis spectrophotometer to quantify browning.

      • HPLC Analysis: Dilute the samples appropriately and analyze by HPLC to quantify the remaining maltose and the formation of degradation products like glucose and 5-HMF.

Visualizations

Thermal_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products Maltose This compound Heat High Temperature Hydrolysis Hydrolysis Heat->Hydrolysis pH dependent Caramelization Caramelization Heat->Caramelization Maillard Maillard Reaction (with amino acids) Heat->Maillard Glucose Glucose Hydrolysis->Glucose Browning Browning Products (Melanoidins) Caramelization->Browning Acids Organic Acids (e.g., Formic, Lactic) Caramelization->Acids HMF 5-HMF Caramelization->HMF Maillard->Browning Glucose->Caramelization Glucose->Maillard

Caption: Key thermal degradation pathways for this compound.

Troubleshooting_Workflow Start Observe Maltose Degradation (e.g., browning, pH drop) CheckpH Is the initial pH of the solution neutral (e.g., 6.0-7.5)? Start->CheckpH AdjustpH Adjust pH to neutral range using a suitable buffer. CheckpH->AdjustpH No CheckTempTime Are heating temperature and duration minimized? CheckpH->CheckTempTime Yes AdjustpH->CheckTempTime ReduceHeat Reduce temperature/time if experimentally possible. CheckTempTime->ReduceHeat No CheckComponents Are other reactive components (e.g., amino acids) present? CheckTempTime->CheckComponents Yes ReduceHeat->CheckComponents SeparateComponents Consider filter sterilization or separate heat treatment of components. CheckComponents->SeparateComponents Yes End Degradation Minimized CheckComponents->End No SeparateComponents->End

Caption: Troubleshooting workflow for preventing maltose degradation.

References

Technical Support Center: HPLC Analysis of D-(+)-Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common peak problems encountered during the HPLC analysis of D-(+)-Maltose monohydrate.

Troubleshooting Guides

This section provides solutions to specific peak shape and elution problems in a question-and-answer format.

Question: Why is my D-(+)-Maltose peak broad and/or showing tailing?

Answer:

Peak broadening and tailing for D-(+)-Maltose are common issues that can compromise resolution and quantification. The potential causes and corresponding solutions are outlined below.

Possible Causes & Solutions for Peak Tailing

CauseRecommended Solution
Secondary Interactions The primary cause of peak tailing for sugars like maltose (B56501) is often secondary interactions between the analyte and the stationary phase, particularly with uncapped silanol (B1196071) groups on silica-based columns.[1]
* Mobile Phase Modification: Add a competitive base or increase the buffer concentration in your mobile phase to help mask residual silanol interactions.[1]
* pH Adjustment: Ensure the mobile phase pH is appropriate for your column and analyte.
Column Overload Injecting a sample that is too concentrated can lead to peak tailing.[1]
* Dilute Sample: Reduce the concentration of your this compound standard and sample solutions.
Column Packing Bed Deformation A void at the column inlet or a partially blocked inlet frit can disrupt the sample flow path, causing peak tailing.[1][2]
* Use Guard Column: Employ a guard column to protect the analytical column from contaminants.[3][4]
* Column Flushing: If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer).
* Column Replacement: If the problem persists, the column may be degraded and require replacement.[1]
Sample Solvent Incompatibility If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[5]
* Use Mobile Phase as Solvent: Whenever possible, dissolve your this compound sample in the initial mobile phase.[5]
Question: My D-(+)-Maltose peak is fronting. What is the cause and how can I fix it?

Answer:

Peak fronting, where the leading edge of the peak is sloped, is often a sign of sample overload or incompatibility issues.

Possible Causes & Solutions for Peak Fronting

CauseRecommended Solution
Mass Overload Injecting too much analyte onto the column is a primary cause of peak fronting.[6][7]
* Reduce Sample Concentration: Dilute your sample and standards. A 10-fold dilution can often resolve the issue.[6][7]
Volume Overload Injecting too large a volume of your sample can also lead to fronting.[6]
* Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Sample Solvent Incompatibility Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[6][8]
* Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase or a weaker solvent.
Column Collapse In reversed-phase chromatography, using a mobile phase with very high aqueous content (>95%) can cause phase collapse, leading to fronting and a significant decrease in retention time.[6]
* Use Aqueous C18 Columns: Employ columns specifically designed for highly aqueous mobile phases.[6]
* Column Wash: Flush the column with 100% acetonitrile (B52724) to attempt to regenerate the stationary phase.[6]
Question: Why am I observing split peaks for D-(+)-Maltose?

Answer:

Split peaks for D-(+)-Maltose can be particularly perplexing. A key reason is the presence of anomers, but instrumental issues can also be a cause.

Possible Causes & Solutions for Split Peaks

CauseRecommended Solution
Anomeric Separation D-(+)-Maltose exists in solution as an equilibrium of α and β anomers.[9] Depending on the column and mobile phase conditions, these two forms can be partially or fully separated, appearing as two distinct peaks or a split peak.[10][11][12]
* Increase Column Temperature: Raising the column temperature can accelerate the interconversion between anomers, often resulting in a single, sharper peak.[13]
* Mobile Phase Additive: Adding a small amount of a weak base (e.g., 0.1% ammonium (B1175870) hydroxide) to the mobile phase can catalyze the mutarotation, leading to a single peak.[14]
Partially Blocked Frit or Column Inlet A blockage can cause the sample to be distributed unevenly onto the column, leading to a split peak.[15]
* Reverse and Flush Column: If the manufacturer's instructions permit, reverse and flush the column to dislodge any particulates.
* Install In-line Filter: Use an in-line filter before the column to prevent particulates from reaching the frit.
Sample Solvent Incompatibility Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split.[16]
* Dissolve Sample in Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.[16]
Co-eluting Interference An impurity or another component in your sample may be eluting at a very similar retention time to maltose.
* Adjust Method Parameters: Modify the mobile phase composition, gradient, or temperature to try and resolve the two components.
Question: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

Answer:

Ghost peaks are extraneous peaks that appear in your chromatogram and are not related to your sample. They are often more apparent in gradient elution.

Possible Causes & Solutions for Ghost Peaks

CauseRecommended Solution
Mobile Phase Contamination Impurities in the solvents (even HPLC-grade) or water used for the mobile phase are a common source of ghost peaks.[17][18]
* Use High-Purity Solvents: Always use fresh, high-purity HPLC-grade solvents and water.
* Blank Gradient Run: Run a blank gradient (without an injection) to see if the peaks are inherent to your system and mobile phase.[18]
System Contamination Carryover from previous injections, contaminated autosampler components, or degraded pump seals can introduce ghost peaks.[17]
* Systematic Cleaning: Implement a regular cleaning protocol for your HPLC system, including the injector and detector cell.
* Needle Wash: Ensure the autosampler needle wash is effective and uses a strong, appropriate solvent.
Sample Preparation Contaminants from glassware, vials, or caps (B75204) can be introduced during sample preparation.[17]
* Thoroughly Clean Glassware: Use a rigorous cleaning procedure for all glassware.
* Test Vials and Caps: Run a blank with just the solvent in a vial to check for contamination from the vial or cap.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound analysis?

A1: The choice of column depends on the desired separation mechanism.

  • Amide and Amino Columns: These are commonly used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode for the analysis of polar compounds like sugars.[19][20] HILIC is often preferred for good retention and separation of carbohydrates.

  • Ion-Exchange Columns: Specifically, cation-exchange columns in the calcium (Ca2+) or lead (Pb2+) form are effective for separating mono- and disaccharides.[19]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer unique selectivity and are capable of separating anomeric forms of reducing sugars like maltose.[10][11][21]

Q2: What is a typical mobile phase for maltose analysis?

A2: For HILIC on amide or amino columns, a common mobile phase is a mixture of acetonitrile and water, often in a ratio of around 75:25 (v/v) or 80:20 (v/v).[22][23] A buffer may be added to control pH and improve peak shape. For ion-exchange columns, the mobile phase is typically just HPLC-grade water.[3]

Q3: What type of detector is suitable for D-(+)-Maltose analysis?

A3: Since maltose lacks a strong UV chromophore, UV detection is not ideal. The most common detectors are:

  • Refractive Index (RI) Detector: RI detection is a universal method for carbohydrate analysis but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[22]

  • Evaporative Light Scattering Detector (ELSD): ELSD is more sensitive than RI and is compatible with gradient elution, making it a popular choice.[24][25]

  • Charged Aerosol Detector (CAD): CAD is another mass-based detector that offers good sensitivity and gradient compatibility.[24]

Q4: How does the anomeric nature of D-(+)-Maltose affect the HPLC peak?

A4: In solution, D-(+)-Maltose exists as an equilibrium between its α and β anomers. This phenomenon is called mutarotation.[12] These anomers can have slightly different interactions with the stationary phase, which may lead to a broadened or split peak.[12][13] The rate of interconversion and the degree of separation depend on factors like temperature, pH, and the chosen chromatographic conditions.[10][13]

Experimental Protocols

Example HPLC Method for this compound Analysis

This protocol is a general example and may require optimization for your specific instrumentation and application.

  • Column: Amide Column (e.g., XBridge BEH Amide, 2.5 µm, 3.0 x 150 mm)[26]

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[22]

  • Flow Rate: 1.0 mL/min[22]

  • Column Temperature: 30-35°C[22]

  • Detector: Refractive Index (RI) Detector, with the detector temperature set a few degrees above the column temperature (e.g., 35-40°C)[22]

  • Injection Volume: 10 µL[22]

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution. Prepare working standards by serial dilution of the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.[3]

Visualizations

Experimental Workflow for HPLC Analysis

G Figure 1: General Experimental Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_standard Prepare Standard Solutions inject Inject Sample/Standard prep_standard->inject prep_sample Prepare Sample Solutions prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect Peak Detection (e.g., RI, ELSD) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General Experimental Workflow for HPLC Analysis of this compound.

Troubleshooting Logic for Peak Problems

G Figure 2: Troubleshooting Decision Tree for Common Peak Problems start Observe Peak Problem shape What is the peak shape? start->shape ghost Is it a 'ghost' peak? start->ghost tailing Tailing shape->tailing Tailing fronting Fronting shape->fronting Fronting split Split/Broad shape->split Split/Broad tailing_causes Check for: - Secondary Interactions - Column Overload - Column Contamination tailing->tailing_causes fronting_causes Check for: - Mass/Volume Overload - Sample Solvent Incompatibility fronting->fronting_causes split_causes Check for: - Anomeric Separation - Blocked Frit - Solvent Mismatch split->split_causes yes_ghost Yes ghost->yes_ghost Yes no_ghost No ghost->no_ghost No, it's a sample peak ghost_causes Check for: - Mobile Phase Contamination - System Carryover - Sample Prep Contamination yes_ghost->ghost_causes no_ghost->shape

Caption: Troubleshooting Decision Tree for Common Peak Problems.

References

Impact of impurities in D-(+)-Maltose monohydrate on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues that may be related to impurities in D-(+)-Maltose monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound preparations and what are their typical levels?

A1: Commercial this compound is typically derived from the enzymatic hydrolysis of starch.[1] Consequently, the most common impurities are structurally related saccharides, residual reactants, and contaminants from the manufacturing process. Pharmaceutical-grade maltose (B56501) generally has a purity of 99% or higher on a dry basis.[2]

ImpurityTypical Range/LimitPotential Impact
Glucose 0.5% to 2.0%[1]Altered cellular metabolism, potential for misinterpretation of results in glucose-sensitive assays.
Maltotriose (B133400) 0.2% to 1.5%[1]May interfere with assays where maltose is a specific substrate.
Higher Oligosaccharides & Dextrins 0.1% to 1.0%[1]Can affect the physical properties of formulations and may be an unintended carbon source in cell culture.
Heavy Metals (e.g., Pb, Cd, Ni) Pharmacopeial limits are typically low, e.g., < 4 ppm.[3]Can induce cytotoxicity, oxidative stress, and apoptosis even at low concentrations, affecting cell growth and viability.[4][5]
Endotoxins (Lipopolysaccharides) For pharmaceutical use, especially injectables, levels are very low (e.g., < 0.25 EU/g).[2]Can cause pyrogenic responses, trigger inflammatory signaling, and lead to protein aggregation and degradation in formulations.[6][7]
Ash 0.05% to 0.5%[1]Indicates the presence of inorganic impurities.
Moisture 3% to 10% (for monohydrate)[1]Affects the stability and handling of the powdered form.

Q2: My cell culture is showing inconsistent growth and viability. Could impurities in maltose be the cause?

A2: Yes, impurities in maltose can lead to inconsistent cell culture performance. Heavy metal contaminants, even at trace levels, are known to be cytotoxic.[4][5] For example, cadmium, lead, and nickel can disrupt cellular signaling, induce oxidative stress, and lead to apoptosis.[8][9] Endotoxins can also negatively impact cell health. Furthermore, variations in the concentration of other sugars like glucose between different lots of maltose can alter cellular metabolism and growth rates.[10] It is crucial to use high-purity, low-endotoxin maltose for sensitive cell culture applications.[11]

Q3: We are observing unexpected protein aggregation in our formulation that contains maltose. What could be the cause?

A3: Endotoxin (B1171834) (LPS) contamination is a significant cause of protein aggregation.[7] Endotoxins can interact with proteins, leading to conformational changes and subsequent aggregation.[12] This can compromise the stability and efficacy of a drug product. It is recommended to use maltose with very low endotoxin levels for protein formulations and to test for endotoxins throughout the development process.[2]

Q4: How can I test the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of maltose and quantifying related sugar impurities.[13][14] A typical method uses a column designed for carbohydrate analysis, such as one with L58 packing material as specified by the United States Pharmacopeia (USP), and a refractive index (RI) detector.[13] For heavy metals, Inductively Coupled Plasma (ICP) techniques are used, and for endotoxins, the Limulus Amebocyte Lysate (LAL) assay is the standard method.

Troubleshooting Guides

Issue 1: Inconsistent Mammalian Cell Culture Performance (Poor Growth, Low Viability)
Possible Cause Recommended Action
Heavy Metal Contamination in Maltose 1. Review the Certificate of Analysis (CoA) for the maltose lot, specifically for heavy metal content. Compare with previous lots if the issue is new. 2. If the CoA is unavailable or lacks detail, consider sending a sample for ICP-MS analysis to quantify trace metals. 3. Switch to a higher purity, pharmaceutical-grade maltose with stringent specifications for heavy metals.
Endotoxin Contamination 1. Use low-endotoxin certified maltose for all cell culture applications.[11] 2. If endotoxin contamination is suspected, perform an LAL test on the maltose solution. 3. Ensure all water and other reagents used to prepare the media are endotoxin-free.
Lot-to-Lot Variability in Sugar Composition (e.g., Glucose content) 1. Perform HPLC analysis on different lots of maltose to check for variations in the impurity profile. (See Experimental Protocol 1). 2. If significant variation is found, qualify a single lot of maltose for a series of critical experiments or switch to a supplier with more consistent product specifications. 3. Be aware that high glucose consumption can lead to lactate (B86563) accumulation, which can be inhibitory to cell growth.[10][15]
Issue 2: Unexpected Results in Biochemical or Enzymatic Assays
Possible Cause Recommended Action
Interference from Other Reducing Sugars (e.g., Glucose) 1. If your assay is sensitive to reducing sugars, the presence of glucose as an impurity can lead to erroneously high readings. 2. Analyze the maltose purity via HPLC to quantify the glucose content. 3. If necessary, use a higher purity grade of maltose or develop assay controls to account for the contribution of glucose.
Competitive Inhibition 1. If using an enzyme specific for maltose, structurally similar impurities like maltotriose could act as competitive inhibitors, leading to inaccurate kinetic measurements. 2. Characterize the impurity profile of your maltose to identify potential inhibitors.
Issue 3: Stability Issues in a Drug Formulation (e.g., Aggregation, Degradation)
Possible Cause Recommended Action
Endotoxin-Induced Protein Aggregation 1. Quantify the endotoxin levels in your maltose and other excipients using the LAL assay. 2. Ensure that the total endotoxin level in the final drug product remains below the regulatory limits. 3. Switch to low-endotoxin grade maltose and other excipients.[2] 4. Investigate the effect of different endotoxin concentrations on your protein's stability to define a safe operating range.
Reaction with Impurities 1. Impurities in excipients can directly impact the stability of the active pharmaceutical ingredient (API).[3] 2. Conduct forced degradation studies with your API in the presence of maltose to identify any potential interactions.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

Objective: To quantify the purity of this compound and identify related sugar impurities such as glucose and maltotriose.

Methodology:

  • System: A standard HPLC system equipped with a refractive index (RI) detector.

  • Column: A column suitable for carbohydrate analysis, such as a Shodex SUGAR KS-801 (or equivalent) which is packed with L58 packing material as per USP guidelines.[13]

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Standard Preparation:

    • Prepare a standard solution containing known concentrations of maltose, glucose, and maltotriose in deionized water. A typical concentration would be 10 mg/mL for each component.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in deionized water to a final concentration of approximately 10 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention times and response factors for each sugar.

    • Inject the sample solution.

    • Identify and quantify the peaks in the sample chromatogram by comparing them to the standard chromatogram.

    • The system suitability is met if the resolution between maltose and maltotriose is ≥ 1.6.[13]

Visualizations

Experimental_Workflow_for_Maltose_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MaltoseSample Maltose Sample Dissolve Dissolve & Filter MaltoseSample->Dissolve Dissolve in DI Water StandardMix Sugar Standards (Maltose, Glucose, Maltotriose) Dissolve_Std Dissolve & Filter StandardMix->Dissolve_Std Dissolve in DI Water HPLC HPLC System (RI Detector, L58 Column) Dissolve->HPLC Inject Sample Dissolve_Std->HPLC Inject Standard Chromatogram Generate Chromatogram HPLC->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify Report Purity Report Quantify->Report

Caption: Workflow for Maltose Purity Analysis by HPLC.

Heavy_Metal_Signaling_Pathway cluster_stress Cellular Stress cluster_response Cellular Response Heavy Metals Heavy Metals (e.g., Cd, Pb, Ni) ROS ↑ Reactive Oxygen Species (ROS) Heavy Metals->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis MAPK->Apoptosis Mito->Apoptosis CellGrowth ↓ Cell Growth & Viability Apoptosis->CellGrowth

Caption: Signaling Pathways Activated by Heavy Metal Impurities.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckMaltose Is Maltose a Potential Variable? Start->CheckMaltose CheckCoA Review Certificate of Analysis (CoA) CheckMaltose->CheckCoA Yes OtherFactors Investigate Other Experimental Variables CheckMaltose->OtherFactors No TestPurity Perform Impurity Testing (HPLC, ICP-MS, LAL) CheckCoA->TestPurity Inconclusive or Suspicious ImpuritiesFound Impurities Exceed Acceptable Levels? TestPurity->ImpuritiesFound ChangeSource Source High-Purity Maltose ImpuritiesFound->ChangeSource Yes ImpuritiesFound->OtherFactors No ChangeSource->Start Re-run Experiment

Caption: Troubleshooting Logic for Maltose-Related Issues.

References

Optimizing elution of MBP-fusion proteins with high maltose concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maltose-Binding Protein (MBP)-fusion proteins. Our focus is on optimizing the elution step, particularly when using high maltose (B56501) concentrations, to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard maltose concentration for eluting MBP-fusion proteins?

Most standard protocols recommend an isocratic elution with 10 mM maltose in the elution buffer.[1][2] This concentration is typically sufficient to disrupt the interaction between the MBP tag and the amylose (B160209) resin, leading to the release of the fusion protein.

Q2: Can I increase the maltose concentration to improve elution efficiency?

Yes, if you are experiencing low yield with the standard 10 mM maltose, increasing the concentration is a common optimization step. Some protocols suggest using a gradient of 20-200 mM maltose or step elutions with concentrations up to 50-100 mM.[3][4] However, it's important to note that for many MBP-fusion proteins, the elution occurs at the beginning of a maltose gradient, suggesting that very high concentrations are not always necessary.[3]

Q3: Are there alternatives to maltose for elution?

While maltose is the standard eluent, if you encounter issues such as co-elution of contaminants or difficulty in removing maltose for downstream applications, other strategies can be considered. For instance, if your MBP-fusion protein also has a His-tag, you can use immobilized metal affinity chromatography (IMAC) for purification.[5][6] Some researchers have also explored using engineered affinity matrices, such as those based on DARPins, which are insensitive to maltose.[7]

Q4: How can I remove maltose from my purified protein sample?

Maltose can be removed through dialysis against a buffer that does not contain maltose.[8] Alternatively, size-exclusion chromatography (gel filtration) can be used to separate the protein from the smaller maltose molecules. Ultrafiltration using centrifugal filters with an appropriate molecular weight cutoff is another rapid method for buffer exchange and maltose removal.[8]

Troubleshooting Guide

Problem 1: Low Yield of Eluted MBP-Fusion Protein

If you are observing a low yield of your target protein in the elution fractions, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Inefficient Elution Increase the maltose concentration in the elution buffer. You can try a stepwise increase to 20 mM, 50 mM, or even 100 mM.[4] A linear gradient of maltose can also help determine the optimal elution concentration.[3]
Protein Precipitation on Column The high concentration of protein on the column can sometimes lead to aggregation and precipitation. Try eluting with a linear gradient instead of a step elution to reduce the protein concentration in the eluate. Adding agents that increase solubility, such as 1-2 M urea (B33335) or 10-20% glycerol, to your buffers may also help.[3]
Slow Elution Kinetics Increase the contact time of the elution buffer with the resin. You can pause the flow for a few minutes after applying the elution buffer to allow for more efficient dissociation of the fusion protein from the resin.
Protein Degradation Proteolysis can lead to a loss of full-length protein.[9] Ensure that protease inhibitors are added during cell lysis and consider performing all purification steps at 4°C.[4] Using a protease-deficient E. coli strain for expression can also mitigate this issue.[9]
Incomplete Cell Lysis If the cells are not lysed efficiently, the total amount of protein loaded onto the column will be reduced. Optimize your lysis protocol by, for example, increasing sonication time or using a different lysis method.
Problem 2: Protein Aggregation During or After Elution

Aggregation is a common issue, especially for proteins that are difficult to express in a soluble form. The MBP tag generally enhances solubility, but the fusion partner itself can still be prone to aggregation.[10]

Possible Cause Recommended Solution
High Protein Concentration As mentioned above, high protein concentrations during elution can promote aggregation. Using a larger elution volume or a gradient elution can help.
Buffer Conditions The pH and ionic strength of the elution buffer can significantly impact protein solubility.[11] You may need to optimize these parameters for your specific protein. For example, increasing the salt concentration (up to 1 M NaCl) can sometimes reduce non-specific hydrophobic interactions that lead to aggregation.[4]
Misfolded Protein Even with an MBP tag, the protein of interest may not be correctly folded, leading to aggregation.[12] Lowering the expression temperature (e.g., to 15-25°C) during induction can slow down protein synthesis and promote proper folding.[5][9]
Disulfide Bond Formation If your protein contains cysteine residues, improper disulfide bond formation can lead to aggregation.[10] Adding reducing agents like DTT or β-mercaptoethanol to your buffers can help maintain a reducing environment and prevent intermolecular disulfide bonds.[2]
Problem 3: Presence of Contaminants in the Eluted Fraction

If your eluted protein is not pure, several factors could be at play.

Possible Cause Recommended Solution
Non-specific Binding Host cell proteins can non-specifically bind to the amylose resin. Increase the number and/or volume of washes before elution.[2] You can also try increasing the salt concentration in the wash buffer to disrupt weak, non-specific interactions.[4]
Co-purification of Chaperones Sometimes, molecular chaperones that assist in protein folding bind to the fusion protein and co-elute. An ATP wash (1-5 mM ATP) before elution can sometimes help to release these chaperones.
Proteolytic Fragments If you see smaller protein bands in your eluate, it could be due to proteolysis of your fusion protein.[9] As mentioned earlier, use protease inhibitors and a protease-deficient host strain.

Experimental Protocols

Standard Protocol for MBP-Fusion Protein Purification

This protocol is a general guideline and may require optimization for your specific protein.

1. Preparation of Buffers

Buffer Components
Binding/Wash Buffer 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, 1 mM DTT (optional)[13]
Elution Buffer 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, 10 mM Maltose, 1 mM DTT (optional)[1]

2. Cell Lysis and Lysate Clarification

  • Resuspend the cell pellet from your E. coli expression culture in Binding/Wash Buffer.

  • Lyse the cells using your preferred method (e.g., sonication, French press).

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains your soluble MBP-fusion protein.

3. Affinity Chromatography

  • Equilibrate the amylose resin column with 5-10 column volumes of Binding/Wash Buffer.

  • Load the clarified lysate onto the column. The flow rate should be slow enough to allow for efficient binding.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

  • Elute the bound MBP-fusion protein with Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

4. Analysis of Eluted Fractions

  • Analyze the collected fractions by SDS-PAGE to check for the purity and size of your fusion protein.

  • Pool the fractions containing your purified protein.

Protocol for Optimizing Maltose Elution

If the standard protocol results in low yield, you can perform a maltose gradient elution to determine the optimal concentration for your protein.

  • Prepare two elution buffers:

    • Elution Buffer A: Binding/Wash Buffer (no maltose)

    • Elution Buffer B: Binding/Wash Buffer + 200 mM Maltose

  • After binding and washing the column as described above, connect the column to a chromatography system capable of generating a linear gradient.

  • Apply a linear gradient from 0% to 100% Elution Buffer B over 10-20 column volumes.

  • Collect fractions throughout the gradient and analyze them by SDS-PAGE to identify the fractions where your protein elutes. This will indicate the maltose concentration required for efficient elution.

Visualizations

MBP_Purification_Workflow cluster_prep Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis cell_culture E. coli Culture Expression cell_lysis Cell Lysis cell_culture->cell_lysis clarification Lysate Clarification cell_lysis->clarification equilibration Column Equilibration clarification->equilibration Soluble Lysate loading Sample Loading equilibration->loading washing Washing loading->washing elution Elution with Maltose washing->elution sds_page SDS-PAGE Analysis elution->sds_page Eluted Fractions pooling Fraction Pooling sds_page->pooling downstream Downstream Applications pooling->downstream Purified Protein

Caption: Workflow for MBP-fusion protein purification.

Troubleshooting_Elution cluster_solutions Troubleshooting Steps start Low Elution Yield increase_maltose Increase Maltose Concentration start->increase_maltose Inefficient Elution? gradient_elution Use Gradient Elution start->gradient_elution Protein Precipitation? optimize_wash Optimize Wash Steps start->optimize_wash Contamination? protease_inhibitors Add Protease Inhibitors start->protease_inhibitors Degradation? lower_expression_temp Lower Expression Temperature start->lower_expression_temp Aggregation? success Improved Yield/Purity increase_maltose->success solubility_agents Add Solubility Agents (Glycerol, Urea) gradient_elution->solubility_agents solubility_agents->success optimize_wash->success protease_inhibitors->success lower_expression_temp->success

Caption: Troubleshooting logic for low elution yield.

References

Validation & Comparative

D-(+)-Maltose Monohydrate vs. Sucrose: A Comparative Guide to Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of therapeutic proteins, maintaining stability is paramount to ensure efficacy and safety. Disaccharides are widely employed as excipients to protect proteins from degradation during processing, storage, and administration. Among the common choices, D-(+)-Maltose monohydrate and sucrose (B13894) are frequently considered. This guide provides an objective comparison of their performance in protein stabilization, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Similarities

FeatureThis compoundSucrose
Type Reducing DisaccharideNon-reducing Disaccharide
Composition Two α-glucose unitsOne glucose unit and one fructose (B13574) unit
Primary Stabilization Mechanism (Aqueous) Preferential ExclusionPreferential Exclusion
Primary Stabilization Mechanism (Solid/Lyophilized) Water Replacement, VitrificationWater Replacement, Vitrification
Thermal Stability (Tm) Generally provides a lower melting temperature (Tm) increase compared to sucrose for some proteins.Often results in a higher melting temperature (Tm) increase, indicating greater thermal stability.
Long-Term Stability (Lyophilized) Effective, but as a reducing sugar, it carries a higher risk of glycation, especially under stress conditions.Highly effective and generally preferred for long-term storage due to its non-reducing nature, minimizing the risk of glycation.
Potential Concerns Potential for Maillard reaction (glycation) with protein primary amino groups.Hydrolysis into glucose and fructose at low pH and elevated temperatures can lead to glycation.

In-Depth Comparison: Mechanisms of Protein Stabilization

Both maltose (B56501) and sucrose stabilize proteins in aqueous solutions primarily through the preferential exclusion mechanism. In this model, the sugar is preferentially excluded from the protein's surface, leading to an increase in the free energy of the system.[1][2] To minimize this thermodynamically unfavorable state, the protein adopts its most compact, native conformation, which has the smallest surface area.[3] This entropically driven process enhances the stability of the folded state over the unfolded state.

In the solid, lyophilized state, two primary theories explain the stabilizing effects of these sugars:

  • Water Replacement Hypothesis : During drying, water molecules that form hydrogen bonds with the protein are removed. Maltose and sucrose can act as water substitutes, forming hydrogen bonds with the polar groups on the protein surface, thereby preserving the native-like structure.[4]

  • Vitrification (Glass Dynamics) Hypothesis : Both sugars can form a rigid, amorphous glassy matrix that encapsulates the protein molecules.[4] This glassy state severely restricts molecular mobility, thus preventing unfolding and aggregation.

dot

Caption: Mechanisms of protein stabilization by maltose and sucrose.

Experimental Data: A Head-to-Head Comparison

While extensive data exists for sucrose, direct comparative studies with maltose are less common. However, available research provides valuable insights.

Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC is a key technique used to determine the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater stability.

ProteinStabilizerConcentrationΔTm (°C) vs. No StabilizerReference
Lysozyme Sucrose40 wt%+6-8[5]
Lysozyme MaltoseNot specifiedProvides stabilization, but often less than sucroseInferred from multiple sources
Monoclonal Antibody (IgG1) Sucrose2:1 (sucrose:protein w/w)Significant increase[6]
Monoclonal Antibody (IgG1) MaltoseNot specifiedEffective, but with glycation riskInferred from multiple sources
Long-Term Storage Stability of Lyophilized Formulations

Long-term stability is critical for the shelf-life of therapeutic proteins. Studies on lyophilized monoclonal antibodies (mAbs) highlight the importance of the choice of disaccharide.

ProteinStabilizerStorage ConditionsKey FindingsReference
rhuMAb HER2 Sucrose40°C for up to 54 monthsA 360:1 molar ratio of sugar to protein was required for optimal stability.[7]
IgG1 Sucrose40°C for 4 weeksMarkedly decreased the formation of subvisible particles.[6]
Monoclonal Antibody MaltoseNot specifiedCan be used, but the potential for glycation is a significant concern for long-term stability.[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the thermal transition midpoint (Tm) of a protein in the presence of maltose or sucrose.

Methodology:

  • Sample Preparation: Prepare protein solutions at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 20 mM histidine, pH 6.0). Prepare corresponding solutions containing the desired concentration of this compound or sucrose (e.g., 10% w/v). A reference sample containing only the buffer and the respective sugar should also be prepared.

  • Instrumentation: Use a differential scanning calorimeter.

  • Experimental Parameters:

    • Load the protein solution into the sample cell and the corresponding buffer-sugar solution into the reference cell.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Scan the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the protein is fully denatured (e.g., 95°C).[8]

  • Data Analysis: The resulting thermogram (heat capacity vs. temperature) will show an endothermic peak corresponding to protein unfolding. The Tm is the temperature at the apex of this peak.[9][10]

dot

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P_S Protein Solution (1-2 mg/mL) DSC Load into DSC P_S->DSC B_S Buffer + Sugar (Maltose or Sucrose) B_S->DSC Scan Temperature Scan (e.g., 25-95°C at 1°C/min) DSC->Scan Thermogram Generate Thermogram Scan->Thermogram Tm Determine Tm Thermogram->Tm

Caption: Experimental workflow for DSC analysis.

Aggregation Kinetics using Fluorescence Spectroscopy

Objective: To monitor the rate of protein aggregation in the presence of maltose or sucrose using a fluorescent dye.

Methodology:

  • Sample Preparation: Prepare protein solutions as described for DSC. Add a fluorescent dye that binds to hydrophobic regions, such as SYPRO Orange.

  • Instrumentation: Use a real-time PCR instrument or a fluorometer with temperature control.

  • Experimental Parameters:

    • Place the samples in a 96-well plate.

    • Increase the temperature in a stepwise or ramped manner (e.g., from 25°C to 95°C at 1°C/minute).

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: As the protein unfolds and aggregates, the dye will bind to the exposed hydrophobic regions, leading to an increase in fluorescence. The temperature at which the fluorescence signal rapidly increases is an indicator of the onset of aggregation.[11][12]

dot

Aggregation_Kinetics_Workflow cluster_prep Sample Preparation cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis P_D Protein Solution + Dye (e.g., SYPRO Orange) Plate Load into 96-well Plate P_D->Plate B_D Buffer + Sugar + Dye B_D->Plate Heat Apply Thermal Stress (Temperature Ramp) Plate->Heat Measure Monitor Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temp Measure->Plot T_agg Determine Aggregation Onset Plot->T_agg

Caption: Workflow for monitoring aggregation kinetics.

Conclusion and Recommendations

Both this compound and sucrose are effective protein stabilizers, operating through similar physicochemical principles. The choice between them often depends on the specific protein, the formulation type (liquid or lyophilized), and the desired storage conditions.

  • For liquid formulations and applications requiring maximum thermal stability, sucrose is often the preferred choice. It generally provides a greater increase in the protein's melting temperature.

  • For lyophilized formulations intended for long-term storage, sucrose is strongly recommended. Its non-reducing nature minimizes the risk of glycation, a common degradation pathway that can compromise protein efficacy and safety.

  • This compound can be a suitable alternative, particularly in applications where the risk of glycation is low or can be mitigated. However, careful consideration and thorough stability studies are necessary to assess the potential for the Maillard reaction, especially under accelerated stability testing conditions.

Ultimately, the optimal stabilizer for a given protein therapeutic must be determined through empirical studies that evaluate both short-term thermal stability and long-term storage stability under relevant conditions.

References

Trehalose vs. D-(+)-Maltose Monohydrate: A Comparative Guide to Cryopreservation Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cryopreservation, the choice of cryoprotective agent (CPA) is paramount to ensuring post-thaw cell viability and functionality. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the gold standard, its inherent cytotoxicity has driven the exploration of safer alternatives, particularly sugars. Among these, the disaccharides trehalose (B1683222) and D-(+)-maltose monohydrate have emerged as promising CPAs. This guide provides an objective comparison of their cryopreservation efficacy, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal cryoprotectant for their specific needs.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data on the cryopreservation efficacy of trehalose and this compound from various studies. It is important to note that direct head-to-head comparisons across a wide range of mammalian cell lines are limited. Therefore, data from individual studies are presented to provide a comparative overview.

Parameter Trehalose This compound Cell/Tissue Type Key Findings Reference
Protein Stability (Denaturation Enthalpy of Myosin, ΔH) Higher ΔH valuesLower ΔH valuesWashed Beef MeatHigher ΔH values with trehalose indicate a greater cryoprotective effect on myofibrillar proteins compared to maltose (B56501).[1]
Protein Solubility (Salt Extractable Protein, SEP) Smaller decrease in SEPLarger decrease in SEPWashed Beef MeatSamples with trehalose showed less protein solubility loss during 360 days of frozen storage compared to those with maltose.[1]
Post-Thaw Proliferation More effectiveLess effectiveMouse Spermatogonial Stem CellsTrehalose was found to be more effective than maltose and sucrose (B13894) in promoting post-thaw proliferation.[2]
Post-Thaw Viability ~80% (with 0.2 M intracellular)Data not available in direct comparison3T3 FibroblastsIntracellular loading of trehalose significantly improved long-term post-thaw survival.[3]
Post-Thaw Viability ~70% (with 0.2 M intracellular)Data not available in direct comparisonHuman KeratinocytesIntracellular trehalose demonstrated significant cryoprotective effects.[3]
Post-Thaw Viability 89.7 ± 2.0% (50 mM with DMSO)Data not available in direct comparisonMurine Spermatogonial Stem Cells50 mM trehalose with DMSO significantly improved cell viability compared to DMSO alone (76.1 ± 3.4%).[4][5]

Mechanisms of Cryoprotection

Trehalose and maltose, both being disaccharides of glucose, share some cryoprotective mechanisms, but their structural differences lead to variations in their efficacy.

Trehalose: The cryoprotective prowess of trehalose is attributed to two primary hypotheses:

  • Water Replacement Hypothesis: During freezing-induced dehydration, trehalose molecules replace the water molecules that normally hydrate (B1144303) and stabilize biological structures like proteins and lipid membranes. This interaction prevents the denaturation of proteins and the fusion of membranes.[2]

  • Vitrification Hypothesis: Trehalose has a high glass transition temperature (Tg).[6] As the cell and its surrounding medium cool, trehalose helps in the formation of a glassy, amorphous state (vitrification) rather than a crystalline ice structure. This glassy state prevents the formation of damaging ice crystals.[2]

This compound: Maltose also offers cryoprotection through mechanisms similar to other sugars, primarily by stabilizing proteins and membranes. It can reduce the loss of protein solubility during frozen storage.[1] However, its physicochemical properties, such as a lower glass transition temperature compared to trehalose, may render it less effective in vitrification.[6] The structural difference, specifically the α-1,4 glycosidic bond in maltose versus the α-1,1 bond in trehalose, is thought to influence how these sugars interact with water and biological macromolecules, with trehalose being more effective at structuring water and protecting biomolecules.[6]

cluster_trehalose Trehalose Cryoprotection cluster_maltose Maltose Cryoprotection T_start Freezing Process T_mech1 Water Replacement Hypothesis T_start->T_mech1 T_mech2 Vitrification Hypothesis T_start->T_mech2 T_out1 Stabilization of Proteins & Membranes T_mech1->T_out1 T_out2 Inhibition of Ice Crystal Formation T_mech2->T_out2 T_end Enhanced Cell Survival T_out1->T_end T_out2->T_end M_start Freezing Process M_mech Macromolecule Stabilization M_start->M_mech M_out Reduced Protein Denaturation M_mech->M_out M_end Moderate Cell Survival M_out->M_end

Figure 1: Proposed cryoprotective mechanisms of Trehalose and Maltose.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are summaries of protocols used in studies evaluating trehalose and maltose as cryoprotectants.

Trehalose Cryopreservation Protocol (Murine Spermatogonial Stem Cells)[4][5]
  • Cell Preparation: Isolate and enrich for spermatogonial stem cells (SSCs).

  • Cryopreservation Medium Preparation: Prepare a basal freezing medium containing standard cell culture medium, fetal bovine serum (FBS), and DMSO. Supplement this medium with trehalose to final concentrations of 50 mM, 100 mM, or 200 mM.

  • Freezing Procedure:

    • Resuspend the cell pellet in the prepared cryopreservation medium at a specific cell density.

    • Aliquot the cell suspension into cryovials.

    • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute.

    • Store the container at -80°C overnight.

    • Transfer the vials to liquid nitrogen for long-term storage.

  • Thawing Procedure:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Transfer the cell suspension to a tube containing pre-warmed culture medium.

    • Centrifuge to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cells in fresh culture medium for subsequent viability and functional assays.

Maltose Cryopreservation Protocol (Washed Chicken Meat)

A study on washed chicken meat used various mass fractions of maltose (2%, 4%, 6%, 8%, and 10%) mixed with the meat before freezing and storage at -30°C for up to 360 days.[7] While this is not a cell culture protocol, it provides a basis for the concentrations of maltose that can be effective in preserving protein integrity. For cellular applications, a similar protocol to the one described for trehalose would be followed, substituting trehalose with this compound at various concentrations to determine the optimal level for the specific cell type.

start Harvest and Prepare Cells prepare_media Prepare Cryopreservation Medium (with Trehalose or Maltose) start->prepare_media resuspend Resuspend Cells in Cryo-Medium prepare_media->resuspend aliquot Aliquot into Cryovials resuspend->aliquot controlled_freeze Controlled Rate Freezing (-1°C/min to -80°C) aliquot->controlled_freeze storage Long-Term Storage in Liquid Nitrogen controlled_freeze->storage thaw Rapid Thawing at 37°C storage->thaw wash Wash to Remove Cryoprotectant thaw->wash culture Post-Thaw Culture and Analysis wash->culture

Figure 2: General experimental workflow for cell cryopreservation.

Conclusion

The available evidence suggests that while both trehalose and this compound can act as effective cryoprotectants, trehalose generally exhibits superior performance, particularly in preserving protein stability and promoting post-thaw cell proliferation.[1][2] This enhanced efficacy is likely due to its unique physicochemical properties, including a higher glass transition temperature and a more significant interaction with water molecules.[6]

For researchers seeking a non-toxic alternative to DMSO, trehalose presents a well-documented and often more effective option than maltose for the cryopreservation of a variety of biological samples. However, the optimal cryoprotectant and its concentration are highly dependent on the specific cell or tissue type. Therefore, empirical testing of both trehalose and maltose at various concentrations is recommended to determine the most effective protocol for a given application.

References

D-(+)-Maltose monohydrate as an analytical standard for HPLC quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of D-(+)-Maltose monohydrate as an analytical standard for High-Performance Liquid Chromatography (HPLC) quantification of carbohydrates, juxtaposed with other commonly used sugar standards.

This compound, a disaccharide composed of two α-glucose units, is a frequently utilized standard in the food and beverage industry, as well as in pharmaceutical and biotechnological applications where carbohydrate analysis is critical. Its performance as a calibrant is benchmarked here against other key monosaccharide and disaccharide standards to aid researchers in selecting the most appropriate standard for their specific analytical needs.

Performance Characteristics of Carbohydrate Standards

The selection of an appropriate analytical standard is contingent on several factors, including the analyte of interest, the complexity of the sample matrix, and the desired analytical performance. The following table summarizes the key properties and typical performance data for this compound and its common alternatives.

ParameterThis compoundD-(+)-GlucoseD-(+)-SucroseD-(+)-Fructose
Purity (Typical) ≥99% (HPLC grade)≥99.5% (Analytical Standard)≥99.5% (Analytical Standard)≥99% (Analytical Standard)
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₆H₁₂O₆C₁₂H₂₂O₁₁C₆H₁₂O₆
Molecular Weight 360.31 g/mol 180.16 g/mol 342.30 g/mol 180.16 g/mol
Type Disaccharide (Reducing)Monosaccharide (Reducing)Disaccharide (Non-reducing)Monosaccharide (Reducing)
Solubility in Water HighHighVery HighVery High
Mutarotation in Solution YesYesNoYes
Typical Linearity (R²) >0.999>0.999>0.999>0.999
Reported LOD (mg/mL) ~0.26[1]~0.13[1]~0.21[1]~0.13[1]
Reported LOQ (mg/mL) ~0.69[1]~0.47[1]~0.51[1]~0.44[1]
Intra-day Precision (%RSD) <2%<2%<2%<2%
Inter-day Precision (%RSD) <2%<2%<2%<2%
Accuracy (Recovery %) 90-125%[2]90-125%[2]90-125%[2]90-125%[2]

Note: Linearity, LOD, LOQ, precision, and accuracy are method-dependent and can vary based on the HPLC system, column, and detection method used. The values presented are typical ranges found in literature for HPLC-RID methods.

Experimental Protocols

Accurate quantification relies on meticulous preparation of standards and samples. Below are detailed protocols for the preparation of calibration standards and a general HPLC method for carbohydrate analysis.

Preparation of Stock and Working Standard Solutions
  • Stock Standard Preparation (e.g., 10 mg/mL):

    • Accurately weigh approximately 100 mg of the desired high-purity carbohydrate standard (e.g., this compound).

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a portion of HPLC-grade water (or the mobile phase solvent) to the flask and sonicate for 2 minutes, or until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to the 10 mL mark with the same solvent.

    • Mix the solution thoroughly by inverting the flask several times.

  • Working Standard Preparation (Calibration Curve):

    • Prepare a series of at least five working standards by serial dilution of the stock solution.

    • For example, to prepare a 1 mg/mL standard, pipette 1 mL of the 10 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

General HPLC Method for Carbohydrate Analysis

This protocol provides a general starting point; optimization may be required based on the specific application.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is commonly used.

  • Column: An amino-functionalized silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm) is a popular choice for carbohydrate analysis.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is frequently used. A common starting point is an isocratic elution with 75:25 (v/v) acetonitrile:water.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintain the column at a constant temperature, for example, 35 °C, to ensure reproducible retention times.[3]

  • Detector Temperature: The RID should also be maintained at a stable temperature, often the same as the column temperature.

  • Injection Volume: 10 µL is a common injection volume.[3]

  • Data Analysis: Identify and quantify the sugars by comparing the retention times and peak areas of the samples to those of the prepared standards.

Visualizing the Workflow and Selection Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample (Dissolve, Filter) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., RID) Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify Analyte in Sample Detection->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification of carbohydrates.

Standard_Selection Start Start: Select Analytical Standard Analyte_Type What is the primary analyte type? Start->Analyte_Type Mono Monosaccharide Analyte_Type->Mono Monosaccharide Di Disaccharide Analyte_Type->Di Disaccharide Glucose_Fructose Consider D-(+)-Glucose or D-(+)-Fructose Mono->Glucose_Fructose Reducing Is the analyte a reducing sugar? Di->Reducing Yes_Reducing Yes Reducing->Yes_Reducing Yes No_Reducing No Reducing->No_Reducing No Maltose_Standard Consider this compound Yes_Reducing->Maltose_Standard Sucrose_Standard Consider D-(+)-Sucrose No_Reducing->Sucrose_Standard Final_Choice Final Choice based on Purity, Availability, and Matrix Maltose_Standard->Final_Choice Glucose_Fructose->Final_Choice Sucrose_Standard->Final_Choice

Caption: Decision tree for selecting a carbohydrate HPLC standard.

Comparison and Alternatives

This compound:

  • Advantages: As a disaccharide, it is an excellent standard for quantifying other disaccharides. Its reducing nature is representative of many common sugars found in food and biological samples. High-purity grades (≥99%) suitable for HPLC are readily available.

  • Disadvantages: Being a reducing sugar, it undergoes mutarotation in solution, which can lead to peak splitting in some chromatographic systems if conditions like temperature and pH are not controlled.[5]

Alternative Standards:

  • D-(+)-Glucose: A common monosaccharide standard, widely available in high purity. It is a good choice for the quantification of monosaccharides. Like maltose (B56501), it is a reducing sugar and exhibits mutarotation.

  • D-(+)-Fructose: Another important monosaccharide standard, particularly relevant in food analysis. It is also a reducing sugar.

  • D-(+)-Sucrose: A non-reducing disaccharide, making it more stable in solution as it does not undergo mutarotation. This can lead to sharper, more symmetrical peaks in HPLC analysis. It is an ideal standard for the quantification of sucrose (B13894) and other non-reducing sugars.

Conclusion

This compound is a reliable and effective analytical standard for the HPLC quantification of maltose and other disaccharides. Its performance is comparable to other common carbohydrate standards like glucose, fructose, and sucrose. The choice of the most suitable standard ultimately depends on the specific requirements of the analysis, including the target analyte's identity (monosaccharide vs. disaccharide, reducing vs. non-reducing) and the analytical method's parameters. For robust and accurate results, it is crucial to use a high-purity standard and to follow validated experimental protocols for standard and sample preparation.

References

A Comparative Guide to the Purity Validation of D-(+)-Maltose Monohydrate: NMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and chemical research, the purity of starting materials and intermediates is paramount. D-(+)-Maltose monohydrate, a disaccharide widely used in various formulations and as a carbon source in cell culture, is no exception. Accurate determination of its purity is crucial for ensuring product quality, safety, and consistency. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity validation of this compound, supported by experimental protocols and data.

Executive Summary

Quantitative ¹H-NMR (qNMR) spectroscopy emerges as a powerful primary method for the direct quantification of this compound, offering high precision and accuracy without the need for a specific reference standard of the analyte. In comparison, High-Performance Liquid Chromatography (HPLC) is a sensitive and widely used separation technique that provides excellent resolution of maltose (B56501) from related sugars and other impurities. The mass balance approach, a comprehensive method that involves the summation of all impurities, offers a holistic view of the sample's purity. The choice of method depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available instrumentation.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of qNMR, HPLC, and the mass balance method for the purity determination of this compound.

ParameterQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Balance Method
Principle Direct quantification based on the ratio of the integral of an analyte signal to that of an internal standard of known purity.Separation of components based on their differential partitioning between a stationary and a mobile phase, followed by detection and quantification.Purity is calculated by subtracting the sum of all determined impurities (e.g., water, related substances, residual solvents, non-volatile residue) from 100%.
Purity Result (Example) 99.2% ± 0.3%99.5% (Area Normalization)99.1%
Precision (RSD) < 1%< 2%Dependent on the uncertainties of individual impurity tests.
Accuracy High, as it is a primary ratio method.High, dependent on the purity of the reference standard.High, provides a comprehensive purity assessment.
Specificity High, capable of distinguishing structurally similar compounds through unique NMR signals.High, excellent separation of closely related sugars.High, relies on specific methods for each impurity.
Sample Throughput ModerateHighLow
Destructive NoYesYes (for most constituent tests)

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (internal standard, certified reference material)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of D₂O.

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest (for maltose anomeric protons and maleic acid vinyl proton, a delay of 30 seconds is recommended to ensure full relaxation).

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio (>250:1 for the signals used for quantification).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved anomeric proton signal of the α-maltose (around δ 5.22 ppm, 1H) and the vinyl proton signal of maleic acid (around δ 6.28 ppm, 2H).

    • Calculate the purity of this compound using the following formula:

    Where:

    • I_maltose = Integral of the anomeric proton of α-maltose

    • N_maltose = Number of protons for the integrated signal (1)

    • I_IS = Integral of the vinyl protons of maleic acid

    • N_IS = Number of protons for the integrated signal (2)

    • MW_maltose = Molecular weight of this compound (360.31 g/mol )

    • MW_IS = Molecular weight of maleic acid (116.07 g/mol )

    • m_maltose = Mass of this compound

    • m_IS = Mass of maleic acid

    • Purity_IS = Purity of the maleic acid internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from related impurities. This protocol is based on the USP monograph for Maltose.[1][2]

Materials:

  • This compound sample

  • USP Maltose Monohydrate Reference Standard (RS)

  • HPLC grade water

  • HPLC system with a refractive index (RI) detector

  • Column: A column with L58 packing material (e.g., Shodex SUGAR KS-801, 7.8 mm x 30 cm) is specified in the USP monograph.[3][4]

Procedure:

  • Mobile Phase Preparation: Use degassed HPLC grade water.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP Maltose Monohydrate RS in water to obtain a solution with a known concentration of about 10 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve about 100 mg of the this compound sample in water and dilute to 10.0 mL with water.

  • Chromatographic Conditions:

    • Column: L58 packing material (e.g., Shodex SUGAR KS-801)

    • Mobile Phase: Water

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80 °C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the maltose peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity by area normalization or by using the response factor from the standard. For area normalization, the purity is calculated as:

Mass Balance Method

Objective: To determine the purity of this compound by quantifying all significant impurities.

Principle: The purity of the substance is determined by subtracting the sum of the mass fractions of all identified impurities from 100%.[5][6]

Procedure:

  • Water Content: Determine the water content using Karl Fischer titration. For a monohydrate, the theoretical water content is approximately 5.0%.

  • Related Sugars: Quantify related sugars (e.g., glucose, maltotriose) using a validated HPLC method as described above.

  • Residual Solvents: Analyze for residual solvents using headspace gas chromatography (HS-GC) with a flame ionization detector (FID).

  • Non-Volatile Residue/Sulphated Ash: Determine the content of non-volatile inorganic impurities by measuring the residue on ignition (sulphated ash).

  • Purity Calculation:

Visualization of Methodologies

The following diagrams illustrate the workflows and logical relationships of the described analytical methods.

experimental_workflow cluster_qnmr qNMR Purity Validation cluster_hplc HPLC Purity Validation cluster_mb Mass Balance Purity Validation qnmr_start Weigh Maltose and Internal Standard qnmr_prep Dissolve in D₂O qnmr_start->qnmr_prep qnmr_acq Acquire ¹H-NMR Spectrum (long relaxation delay) qnmr_prep->qnmr_acq qnmr_proc Process Spectrum and Integrate Signals qnmr_acq->qnmr_proc qnmr_calc Calculate Purity qnmr_proc->qnmr_calc hplc_start Prepare Mobile Phase and Solutions hplc_inj Inject Sample and Standard hplc_start->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det Detect with RI hplc_sep->hplc_det hplc_calc Calculate Purity (Area % or vs. Standard) hplc_det->hplc_calc mb_start Characterize Impurities mb_water Water Content (Karl Fischer) mb_start->mb_water mb_sugars Related Sugars (HPLC) mb_start->mb_sugars mb_solvents Residual Solvents (GC) mb_start->mb_solvents mb_ash Sulphated Ash mb_start->mb_ash mb_calc Purity = 100% - Σ Impurities mb_water->mb_calc mb_sugars->mb_calc mb_solvents->mb_calc mb_ash->mb_calc

Caption: Experimental workflows for purity validation.

logical_comparison maltose This compound Purity Assessment qnmr qNMR Principle: Direct, primary ratio method. Pros: High accuracy, non-destructive, structural info. Cons: Lower throughput, requires specific expertise. maltose->qnmr Direct Measurement hplc HPLC Principle: Separation and comparison to a reference. Pros: High sensitivity, high throughput, established methods. Cons: Requires specific reference standards, destructive. maltose->hplc Comparative Separation mass_balance Mass Balance Principle: Subtraction of all impurities. Pros: Comprehensive, absolute purity. Cons: Labor-intensive, multiple techniques required, error propagation. maltose->mass_balance Impurity Summation

Caption: Logical comparison of analytical methods.

References

A Comparative Analysis of D-(+)-Maltose Monohydrate and Trehalose in Enzyme Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of enzymes is a critical factor in the development of biopharmaceuticals, diagnostics, and industrial biocatalysts. Excipients are often added to protein formulations to protect them from degradation during processing, storage, and transport. Among the most common stabilizers are disaccharides, which are known for their ability to preserve protein structure and function. This guide provides a comparative study of two such disaccharides: D-(+)-Maltose monohydrate and trehalose (B1683222), with a focus on their efficacy in stabilizing enzymes, supported by experimental data and detailed methodologies.

Mechanisms of Enzyme Stabilization by Disaccharides

Both this compound and trehalose are thought to stabilize enzymes primarily through the "preferential exclusion" or "preferential hydration" model.[1] In this model, the sugar is excluded from the immediate vicinity of the enzyme's surface. This exclusion leads to an increase in the surface tension of the surrounding water, making it energetically unfavorable for the enzyme to unfold, as unfolding would expose more of its surface area to the solvent.[1]

Trehalose, however, is often considered a superior stabilizer, and several additional mechanisms have been proposed to explain its enhanced protective effects:

  • Water Replacement Hypothesis: During dehydration or freezing, trehalose can form hydrogen bonds with the enzyme, effectively acting as a substitute for the water molecules that normally hydrate (B1144303) the protein surface, thus helping to maintain its native conformation.[1][2]

  • Vitrification Theory: Trehalose possesses a high glass transition temperature (Tg), which allows it to form a rigid, amorphous glassy matrix.[1][2] This glassy state physically entraps the enzyme, restricting its mobility and preventing unfolding and aggregation.[1] Trehalose's Tg is notably higher than that of other disaccharides, including maltose (B56501).[3]

  • Water Structuring: Trehalose is known as a "kosmotrope" or a "water-structure maker."[1] It organizes surrounding water molecules, leading to a more structured and less dynamic bulk water phase, which can in turn restrict the unfolding motions of the enzyme.[1] Molecular dynamics simulations have shown this effect to be more pronounced for trehalose than for sucrose (B13894) or maltose.[3]

  • Larger Hydrated Volume: Research suggests that trehalose has a larger hydrated volume compared to other sugars like sucrose and maltose.[3][4] This larger size exclusion effect is believed to be a key reason for its superior efficiency in protecting enzymes against thermal inactivation.[4] A 1.5M trehalose solution contains significantly less water by volume (62.5%) compared to equimolar solutions of sucrose (87%) and maltose (86%), leading to increased viscosity.[3]

Quantitative Comparison of Stabilizing Effects

Direct quantitative comparisons between this compound and trehalose are present in the literature, often as part of broader studies including other disaccharides. The data consistently indicates the superior stabilizing effect of trehalose.

A key metric for assessing thermal stability is the change in the midpoint of thermal unfolding (Tm), or melting temperature. An increase in Tm in the presence of a stabilizer signifies enhanced stability. Another critical measure is the retention of enzymatic activity after stress, such as freeze-drying and storage.

Enzyme Stabilizer Concentration Change in Melting Temperature (ΔTm) Residual Activity after Stress Reference
MyoglobinTrehaloseNot Specified+6.8°CNot Specified[5]
MyoglobinSucroseNot Specified+5.1°CNot Specified[5]
Lactate (B86563) Dehydrogenase (LDH)TrehaloseNot SpecifiedNot SpecifiedHigher storage stability after freeze-drying compared to maltose, sucrose, and lactose.[6]
Lactate Dehydrogenase (LDH)MaltoseNot SpecifiedNot SpecifiedShowed significant destabilization and browning during storage after freeze-drying.[6]
Yeast PyrophosphataseTrehaloseNot SpecifiedNot SpecifiedBetter protection against thermal inactivation at 50°C compared to other sugars.[3]

Note: The table summarizes findings from various studies. Direct side-by-side quantitative data for ΔTm with maltose was not prevalent in the initial search results, which more frequently compared trehalose to sucrose.

Experimental Protocols

To facilitate further investigation and replication of enzyme stabilization studies, the following are detailed methodologies for key experiments.

Protocol 1: Determination of Thermal Melting Temperature (Tm) by Differential Scanning Calorimetry (DSC)

This protocol is adapted from studies evaluating the thermal stability of proteins in the presence of disaccharides.[7][8][9][10]

1. Sample Preparation:

  • Prepare a stock solution of the enzyme of interest in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). The final enzyme concentration for DSC analysis is typically in the range of 1-5 mg/mL.
  • Prepare stock solutions of this compound and trehalose in the same buffer.
  • Mix the enzyme solution with the sugar solutions to achieve the desired final concentrations of both enzyme and stabilizer. Prepare a control sample with the enzyme in buffer alone.
  • Thoroughly degas all samples before loading into the DSC pans.

2. DSC Analysis:

  • Accurately load the sample and a matching buffer reference into the DSC pans.
  • Place the pans in the calorimeter and allow the system to equilibrate at the starting temperature (e.g., 25°C).
  • Heat the samples at a constant scan rate (e.g., 1°C/min) up to a final temperature where the enzyme is fully denatured (e.g., 95°C).
  • Record the differential power required to heat the sample versus the reference as a function of temperature.

3. Data Analysis:

  • The resulting thermogram will show an endothermic peak corresponding to the unfolding of the enzyme.
  • The temperature at the apex of this peak is the melting temperature (Tm).
  • Compare the Tm of the enzyme in the presence of maltose and trehalose to the Tm of the enzyme in buffer alone to determine the ΔTm.

Protocol 2: Assessment of Enzyme Activity after Freeze-Drying and Storage

This protocol is based on studies comparing the stabilizing effects of disaccharides on freeze-dried proteins.[6]

1. Sample Preparation and Freeze-Drying:

  • Prepare solutions of the enzyme (e.g., Lactate Dehydrogenase) in a suitable buffer containing either this compound or trehalose at a specific concentration (e.g., 100 mM). Include a control with no sugar.
  • Dispense equal aliquots of each solution into vials.
  • Freeze the samples at a controlled rate (e.g., -80°C).
  • Lyophilize the samples in a freeze-dryer until a dry, porous cake is formed.

2. Storage:

  • Store the freeze-dried samples under controlled conditions of temperature and relative humidity (e.g., 40°C at 32.8% RH).

3. Reconstitution and Activity Assay:

  • At specified time points, remove samples from storage and allow them to equilibrate to room temperature.
  • Reconstitute the samples with a precise volume of ultrapure water.
  • Measure the enzymatic activity of the reconstituted samples. For LDH, this can be done by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[6]
  • The activity assay should be performed under standard conditions of substrate concentration, pH, and temperature.

4. Data Analysis:

  • Calculate the percentage of residual activity for each sample relative to the activity of the initial, non-lyophilized enzyme solution.
  • Compare the residual activity of the samples stabilized with maltose and trehalose over the storage period.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of enzyme stabilizers.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Enzyme Enzyme Stock Solution Mix_C Control Sample (Enzyme + Buffer) Enzyme->Mix_C Mix_M Maltose Sample (Enzyme + Maltose) Enzyme->Mix_M Mix_T Trehalose Sample (Enzyme + Trehalose) Enzyme->Mix_T Buffer Buffer Buffer->Mix_C Stab_M Maltose Stock Stab_M->Mix_M Stab_T Trehalose Stock Stab_T->Mix_T Thermal Thermal Stress (e.g., Heating) Mix_C->Thermal Freeze Freeze-Drying & Storage Mix_C->Freeze Mix_M->Thermal Mix_M->Freeze Mix_T->Thermal Mix_T->Freeze DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Activity Enzyme Activity Assay Freeze->Activity Tm Determine Tm (Melting Temperature) DSC->Tm Res_Act Calculate Residual Activity (%) Activity->Res_Act Compare Comparative Analysis of Stabilizer Efficacy Tm->Compare Res_Act->Compare

Caption: A logical workflow for the systematic evaluation of enzyme stabilizers.

Conclusion

The available evidence strongly suggests that while both this compound and trehalose can act as enzyme stabilizers, trehalose is generally more effective, particularly in protecting against thermal stress and degradation during freeze-drying and subsequent storage.[6] This superior performance is attributed to a combination of factors including its higher glass transition temperature, more pronounced effect on water structuring, and larger hydrated volume.[3][4] For researchers and drug development professionals, the choice of stabilizer will depend on the specific enzyme, the nature of the stresses it will encounter, and the desired formulation characteristics. However, based on current understanding, trehalose presents a more robust option for ensuring long-term enzyme stability.

References

Quantifying D-(+)-Maltose Monohydrate in Fermentation Broth: A Comparative Guide to Chromatographic and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals monitoring fermentation processes, accurate quantification of D-(+)-maltose monohydrate is critical for process optimization, quality control, and yield determination. Fermentation broths, however, present a complex matrix of components that can interfere with analysis. This guide provides an objective comparison of common analytical techniques for maltose (B56501) quantification—High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays—supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for maltose quantification in fermentation broth depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Chromatographic methods like HPLC and GC are powerful for separating maltose from other components in the broth, while enzymatic assays offer high specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for sugar analysis due to its robustness and ability to separate complex mixtures.[1] The primary challenge in HPLC analysis of underivatized sugars is detection, as they lack a strong UV chromophore.[2] Consequently, several detection methods are employed.

  • Refractive Index Detection (RID) : RID is a universal detector that measures the change in refractive index of the eluent as the analyte passes through the detector cell.[3] It is a standard approach for quantitative sugar analysis.[4] However, RID is sensitive to temperature and flow rate fluctuations and is not compatible with gradient elution, which can limit its application for complex samples.[2]

  • Evaporative Light Scattering Detection (ELSD) : ELSD is another universal detector that is not dependent on the optical properties of the analyte, making it well-suited for sugar analysis.[5] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[5] ELSD is generally more sensitive than RID and is compatible with gradient elution, offering greater flexibility.[5][6] However, its response can be non-linear, which may necessitate more complex calibration models.[5]

  • Pulsed Amperometric Detection (PAD) : PAD is a highly sensitive and specific detection method for electroactive compounds like carbohydrates. It is particularly effective for analyzing oligosaccharides without derivatization.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a high-resolution separation technique, and when coupled with mass spectrometry, it provides excellent sensitivity and selectivity.[7] However, carbohydrates are non-volatile and require a derivatization step to make them amenable to GC analysis.[1][8] Common derivatization methods include silylation or acetylation.[8] While GC-MS can offer very low limits of detection, the sample preparation is more complex and time-consuming compared to HPLC.[1]

Enzymatic Assays

Enzymatic assays offer high specificity for maltose quantification. These assays typically involve a series of enzymatic reactions that lead to a measurable change in absorbance. For instance, maltase can be used to hydrolyze maltose to glucose, which is then quantified in a subsequent reaction.[9] Another approach uses the 3,5-dinitrosalicylic acid (DNS) method to quantify the reducing sugars produced from a substrate.[10][11] Enzymatic methods can be rapid and cost-effective but may be susceptible to interference from other components in the fermentation broth that affect enzyme activity.

Quantitative Performance Data

The following tables summarize the performance characteristics of the different analytical methods for maltose and other sugar quantification.

Table 1: Performance Comparison of HPLC Detectors for Sugar Analysis

ParameterRefractive Index (RI)Evaporative Light Scattering (ELSD)
Principle Measures changes in refractive indexMeasures light scattered by analyte particles after mobile phase evaporation
Selectivity UniversalUniversal for non-volatile analytes
Sensitivity LowerHigher than RI
Gradient Elution Not compatibleCompatible
Linearity Generally good over a narrower rangeCan be non-linear over a wide range
LOD (Maltose) ~1500 ppm (for glucose)[4][12]2.5–12.5 mg/L[5][6]
LOQ (Maltose) Not specified12.0–30.0 mg/L[5][6]
Precision (%RSD) Not specified<2% (repeatability), <6% (intermediate precision)[5][6]
Accuracy (Recovery) 92.4–109% (for glucose)[3]86–119%[5][6]

Table 2: Comparison of Chromatographic and Enzymatic Methods

MethodPrincipleSample PreparationThroughputKey AdvantagesKey Disadvantages
HPLC-RID Separation by chromatography, detection by refractive index change.[3]Filtration, dilution.[2]ModerateRobust, well-established.Lower sensitivity, no gradient elution.[2]
HPLC-ELSD Separation by chromatography, detection by light scattering.[5]Filtration, dilution.ModerateHigher sensitivity, gradient compatible.[5]Non-linear response, requires optimization.[5]
GC-MS Separation by gas chromatography, detection by mass spectrometry.Derivatization (e.g., silylation) required.[1][8]LowerHigh sensitivity and selectivity.[7]Complex sample preparation, potential for multiple derivative peaks.[1]
Enzymatic Assay Specific enzyme-catalyzed reaction leading to a colorimetric or spectrophotometric signal.[9][10]Minimal, may require dilution.HighHigh specificity, rapid.Potential for matrix interference, may not be suitable for complex mixtures.

Experimental Protocols

Sample Preparation for Fermentation Broth

A crucial first step for reliable chromatographic analysis is proper sample preparation to remove interferences.

cluster_prep Sample Preparation Workflow Fermentation_Broth Fermentation Broth Sample Centrifugation Cell Removal (e.g., 10,000 x g, 10 min) Fermentation_Broth->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Protein_Precipitation Protein Precipitation (Optional, e.g., with cold acetonitrile) Supernatant_Collection->Protein_Precipitation Filtration Filtration (0.22 or 0.45 µm filter) Protein_Precipitation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Analysis Inject into Analytical System Dilution->Analysis

Figure 1: General sample preparation workflow for chromatographic analysis of fermentation broth.

Method 1: HPLC with Refractive Index Detection (HPLC-RID)

This method is a standard approach for the quantification of sugars in various matrices, including fermentation broth.[13][14]

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Aminex HPX-87H)

Chromatographic Conditions:

  • Mobile Phase: 5 mM Sulfuric Acid in ultrapure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60-80 °C

  • Injection Volume: 10-20 µL

Protocol:

  • Prepare maltose standards in the mobile phase at concentrations ranging from 0.1 to 10 mg/mL.

  • Prepare fermentation broth samples as described in the sample preparation workflow.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards in triplicate to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify maltose in the samples by comparing the peak area to the calibration curve.

cluster_hplc_rid HPLC-RID Workflow Prepare_Standards Prepare Maltose Standards Inject_Standards Inject Standards & Generate Calibration Curve Prepare_Standards->Inject_Standards Prepare_Samples Prepare Fermentation Broth Samples Inject_Samples Inject Prepared Samples Prepare_Samples->Inject_Samples Equilibrate_System Equilibrate HPLC-RID System Equilibrate_System->Inject_Standards Equilibrate_System->Inject_Samples Quantification Quantify Maltose Inject_Standards->Quantification Inject_Samples->Quantification

Figure 2: Experimental workflow for maltose quantification by HPLC-RID.

Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method offers higher sensitivity and is compatible with gradient elution, allowing for better separation of complex sugar mixtures.[5][6]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Amino-based or HILIC column

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ultrapure water

  • Gradient: A typical gradient might start at 80% A, decreasing to 60% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase.

Protocol:

  • Prepare maltose standards in the initial mobile phase composition.

  • Prepare fermentation broth samples as described previously.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standards to construct a calibration curve (often requires a non-linear fit).

  • Inject the prepared samples.

  • Quantify maltose using the established calibration curve.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity but requires derivatization of the maltose.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms)

Derivatization Protocol (Silylation):

  • Pipette a known volume of the prepared sample or standard into a vial and evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Scan Range: m/z 50-650.

Protocol:

  • Derivatize both the maltose standards and the prepared samples.

  • Inject the derivatized standards to create a calibration curve.

  • Inject the derivatized samples.

  • Identify the maltose derivative peaks by their retention time and mass spectrum, and quantify using the calibration curve.

cluster_gcms GC-MS Workflow Dry_Sample Dry Sample/Standard Derivatize Derivatize with Silylating Agent Dry_Sample->Derivatize Inject_GCMS Inject into GC-MS Derivatize->Inject_GCMS Analyze Identify & Quantify Inject_GCMS->Analyze

Figure 3: Workflow for maltose analysis by GC-MS, including the mandatory derivatization step.

Method 4: Enzymatic Assay

This protocol is based on the hydrolysis of maltose to glucose, followed by the quantification of glucose.

Reagents:

  • Maltase enzyme solution

  • Glucose oxidase/peroxidase (GOPOD) reagent

  • Maltose standards

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 6.8)

Protocol:

  • Prepare maltose standards in the buffer solution.

  • Dilute fermentation broth samples in the buffer.

  • To a set of microplate wells or tubes, add a specific volume of the standards and samples.

  • Add the maltase solution to each well/tube and incubate to allow for the complete hydrolysis of maltose to glucose.

  • Add the GOPOD reagent to each well/tube and incubate for the color development reaction.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer or microplate reader.

  • Construct a calibration curve from the standards and determine the maltose concentration in the samples.

cluster_enzymatic Enzymatic Assay Workflow Prepare Prepare Standards & Samples Hydrolysis Maltose Hydrolysis with Maltase Prepare->Hydrolysis Color_Reaction Glucose Quantification with GOPOD Hydrolysis->Color_Reaction Measure_Absorbance Measure Absorbance Color_Reaction->Measure_Absorbance Quantify Quantify Maltose Measure_Absorbance->Quantify

Figure 4: Step-by-step workflow for the enzymatic quantification of maltose.

Conclusion

The selection of an appropriate method for quantifying this compound in fermentation broth is a critical decision that impacts the accuracy and efficiency of process monitoring.

  • HPLC-RID is a reliable and robust method suitable for routine analysis where high sensitivity is not a primary concern.

  • HPLC-ELSD offers a more sensitive alternative that is compatible with gradient elution, making it ideal for complex fermentation broths containing multiple sugars.

  • GC-MS , while providing excellent sensitivity and specificity, involves a more laborious sample preparation process.

  • Enzymatic assays are highly specific and can be used for rapid, high-throughput screening, but may be prone to matrix effects.

For researchers and professionals in drug development and biotechnology, a thorough evaluation of the specific analytical needs, sample complexity, and available resources is essential for choosing the optimal method for maltose quantification in fermentation processes.

References

Sweetener Showdown: A Comparative Analysis of D-(+)-Maltose Monohydrate and Other Sugars on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the impact of D-(+)-Maltose monohydrate and other common sugars on cell viability, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key experimental data, detailing methodologies, and visualizing metabolic pathways, this document serves as a critical resource for optimizing cell culture conditions and interpreting experimental outcomes.

Executive Summary

The choice of a carbohydrate source in cell culture media can significantly influence cell growth, viability, and overall experimental results. While glucose is the most conventionally used sugar, its rapid consumption and the subsequent lactate (B86563) accumulation can be detrimental to certain cell lines. This guide explores the effects of this compound as an alternative energy source and compares its performance against glucose, fructose (B13574), sucrose, and galactose across various cell lines. Our findings indicate that this compound can serve as a viable energy source, particularly for CHO-K1 and HEK293 cells, maintaining high culture viability over extended periods. However, its impact on cell proliferation rates varies compared to glucose. In the context of cancer cell metabolism, the choice of sugar can have profound effects on proliferation, with fructose exhibiting unique metabolic pathways that can be exploited by tumor cells.

Comparative Analysis of Sugar Effects on Cell Viability

The following tables summarize quantitative data from studies comparing the effects of different sugars on the viability and growth of various cell lines.

Table 1: Effect of Sugars on CHO-K1 Cell Growth and Viability
Sugar (3.6 g/L)Maximum Viable Cell Density (x 10^6 cells/mL)Doubling Time (hours)Culture ViabilityReference
D-(+)-Glucose5.922.3High initial viability, declines after peak density[1]
This compound1.453.7Maintained >80% viability for a longer duration[1]
SucroseTerminated due to decreased viabilityNot ApplicableDecreased viability by Day 31[2]
LactoseTerminated due to decreased viabilityNot ApplicableDecreased viability by Day 31[2]
TrehaloseTerminated due to decreased viabilityNot ApplicableDecreased viability by Day 31[2]

Note: The study on CHO-K1 cells showed that while glucose supported a higher maximum cell density and faster doubling time, maltose (B56501) sustained a high level of cell viability for a more extended period.[1]

Table 2: Adaptability of CHO-K1 and HEK293 Cells to Different Sugar Media
Cell LineSugarOutcomeReference
CHO-K1D-(+)-MaltoseSuccessful adaptation and sustained growth[2]
CHO-K1Sucrose, Lactose, TrehaloseCultures terminated due to decreased viability[2]
HEK293D-(+)-MaltoseSuccessful adaptation and sustained growth[2]

Note: This study highlights the ability of both CHO-K1 and HEK293 cells to adapt and proliferate in media containing maltose as the primary carbohydrate source, unlike other disaccharides tested.[2]

Table 3: Differential Effects of Glucose and Fructose on Pancreatic Cancer Cells
SugarEffect on ProliferationMetabolic Pathway Utilized by Cancer CellsReference
D-(+)-GlucoseIncreased cancer cell growthStandard glycolysis, leading to lactate production[3]
D-(+)-FructoseIncreased cancer cell growth (at similar rates to glucose)Used to generate nucleic acids (building blocks for DNA and RNA) needed for cell division[3][4]

Note: While both glucose and fructose can fuel the growth of pancreatic cancer cells, they do so through distinct metabolic pathways.[3][4] A direct comparative study including this compound on these specific cancer cell lines was not identified in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the different sugars (e.g., this compound, glucose, fructose) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Resazurin (B115843) Cell Viability Assay

The Resazurin assay is a fluorescent/colorimetric assay that also measures metabolic activity.

Principle: In viable cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm, or absorbance at 570 nm. The signal intensity is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures cytotoxicity by quantifying the release of LDH from damaged cells.

Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged cells.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the metabolic pathways of the compared sugars and a typical experimental workflow for assessing cell viability.

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h sugar_treatment Addition of Different Sugars (Maltose, Glucose, Fructose, etc.) incubation_24h->sugar_treatment incubation_exp Incubation (24, 48, 72h) sugar_treatment->incubation_exp assay_reagent Addition of Viability Reagent (MTT, Resazurin, etc.) incubation_exp->assay_reagent incubation_assay Incubation (1-4h) assay_reagent->incubation_assay read_plate Measure Absorbance/Fluorescence incubation_assay->read_plate data_analysis Calculate Cell Viability (%) read_plate->data_analysis G Metabolic Entry Points of Sugars into Glycolysis cluster_sugars Extracellular Sugars cluster_glycolysis Glycolytic Pathway Maltose D-(+)-Maltose Glucose D-Glucose Maltose->Glucose Hydrolysis G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Fructose D-Fructose F6P Fructose-6-Phosphate Fructose->F6P Hexokinase (in most tissues) F16BP Fructose-1,6-Bisphosphate Fructose->F16BP Fructokinase, Aldolase (in liver) G6P->F6P F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate

References

Cross-Validation of D-(+)-Maltose Monohydrate Concentration: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of D-(+)-Maltose monohydrate. Accurate determination of maltose (B56501) concentration is critical in various fields, including pharmaceutical formulation, food science, and biotechnology. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Spectrophotometry (DNS Method), and Enzymatic Assays, presenting a comparative analysis of their performance based on available experimental data.

Comparative Performance of Assay Methods

The selection of an appropriate assay for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the performance characteristics of the discussed analytical techniques. The data presented is a synthesis from various studies and should be considered as a general comparison, as performance can vary with specific experimental conditions and instrumentation.

Analytical MethodPrincipleLinearity (R²)Limit of Quantification (LOQ)Precision (%RSD)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Separation based on polarity and molecular size, detected by changes in refractive index.>0.99~1500 ppm[1]<2.0%[2][3]High specificity and accuracy; official method in pharmacopeias (USP).[2][3]Lower sensitivity compared to other methods; not ideal for trace analysis.[1]
Spectrophotometry (DNS Method) Colorimetric method based on the reduction of 3,5-dinitrosalicylic acid (DNS) by the reducing sugar (maltose) to produce a colored compound measured at 540 nm.[4][5]>0.99Dependent on reaction conditions<5.0%Simple, cost-effective, and suitable for high-throughput screening.Non-specific for maltose, as it detects all reducing sugars present in the sample; potential for interference.
Enzymatic Assay Specific enzymes (e.g., α-glucosidase) hydrolyze maltose to glucose, which is then quantified through a coupled enzymatic reaction that produces a detectable signal (colorimetric or fluorometric).>0.99Colorimetric: ~2-500 µM Fluorometric: ~1-50 µM<5.0%High specificity for maltose; high sensitivity, especially with fluorometric detection.Can be more expensive than spectrophotometric methods; enzyme activity can be affected by sample matrix components.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - USP Method

This method is based on the United States Pharmacopeia (USP) monograph for maltose.[6][7]

1. System and Materials:

  • HPLC system with a refractive index detector.

  • Column: A column that meets the L58 packing requirements (e.g., SUGAR KS-801).[3]

  • Mobile Phase: Degassed water.[6][7]

  • Standard Solution: Prepare a solution of USP Maltose Monohydrate Reference Standard in water with a concentration of about 10 mg/g.[6][7]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in water to a concentration of about 10 mg/g.[6][7]

2. Chromatographic Conditions:

  • Flow Rate: Adjusted so that the resolution between maltotriose (B133400) and maltose is not less than 1.6.[2]

  • Column Temperature: 80 ± 2°C.

  • Detector Temperature: 40°C.

  • Injection Volume: 20 µL.[6]

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the peak response. The relative standard deviation for replicate injections should not be more than 2.0%.[6]

  • Inject the sample solution and record the peak response.

  • Calculate the percentage of maltose in the sample using the peak responses of the standard and sample solutions.

Spectrophotometric - 3,5-Dinitrosalicylic Acid (DNS) Method

This protocol is a common method for the quantification of reducing sugars.[4][5]

1. Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water.[4]

  • Maltose Standard Solutions: Prepare a series of maltose solutions of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in distilled water.[4]

2. Procedure:

  • Pipette 1 mL of each standard or sample solution into separate test tubes.

  • Add 1 mL of DNS reagent to each tube.

  • Heat the tubes in a boiling water bath for 5-10 minutes.[8]

  • Cool the tubes to room temperature.

  • Add 3 mL of distilled water to each tube and mix well.[8]

  • Measure the absorbance of the solutions at 540 nm using a spectrophotometer, with a blank containing water and DNS reagent.[4][5]

  • Plot a standard curve of absorbance versus maltose concentration for the standard solutions.

  • Determine the concentration of maltose in the samples from the standard curve.

Enzymatic Assay

The following describes the general principle of a commercially available maltose assay kit. Specific protocols may vary between manufacturers.

1. Principle: Maltose is hydrolyzed to two molecules of glucose by the enzyme α-glucosidase. The resulting glucose is then specifically oxidized in a coupled enzymatic reaction to produce a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the maltose concentration.

2. General Procedure:

  • Prepare a series of maltose standards and the test samples.

  • Add the enzyme mix (containing α-glucosidase and the enzymes for the detection reaction) to each standard and sample.

  • Incubate the reactions according to the manufacturer's instructions (e.g., 60 minutes at 37°C).

  • Measure the absorbance or fluorescence at the specified wavelength.

  • Construct a standard curve and determine the maltose concentration in the samples.

Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Sample This compound Sample StockSolution Prepare Stock Solution Sample->StockSolution Dilutions Prepare Serial Dilutions StockSolution->Dilutions HPLC HPLC-RID Analysis Dilutions->HPLC DNS DNS Assay Dilutions->DNS Enzymatic Enzymatic Assay Dilutions->Enzymatic DataCollection Collect Raw Data (Peak Area / Absorbance) HPLC->DataCollection DNS->DataCollection Enzymatic->DataCollection StdCurve Generate Standard Curves DataCollection->StdCurve Concentration Calculate Maltose Concentration StdCurve->Concentration Comparison Compare Results (Accuracy, Precision, Linearity) Concentration->Comparison Conclusion Conclusion: Select Optimal Method Comparison->Conclusion

Caption: Experimental workflow for the cross-validation of this compound assays.

EnzymaticAssayPathway Maltose D-(+)-Maltose Enzyme1 α-Glucosidase Maltose->Enzyme1 Glucose D-Glucose (x2) Enzyme2 Glucose Oxidase/ Peroxidase Glucose->Enzyme2 OxidizedProduct Oxidized Product Probe Probe OxidizedProduct->Probe ColoredProduct Colored/Fluorescent Product Enzyme1->Glucose Enzyme2->OxidizedProduct Probe->ColoredProduct

Caption: Signaling pathway for a typical enzymatic assay for maltose determination.

References

Safety Operating Guide

Proper Disposal of D-(+)-Maltose Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the drug development field, ensuring proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant workspace. D-(+)-Maltose monohydrate, a common disaccharide used in various biochemical applications, is generally not classified as a hazardous substance.[1][2][3] However, adherence to standard laboratory safety protocols for its disposal is essential to prevent environmental contamination and maintain good laboratory practice.

This guide provides a clear, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not considered hazardous, these precautions are vital to protect against potential irritation and to maintain a sterile laboratory environment.

Aspect Recommendation Rationale
Personal Protective Equipment (PPE) Safety glasses or goggles, laboratory coat, and gloves.Protects against eye and skin contact.
Ventilation Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed.[2]Minimizes inhalation of airborne particles.
Spill Response Sweep up spills, avoiding dust formation, and place in a suitable, closed container for disposal.[2]Prevents contamination of the work area and environment.
Environmental Precautions Do not allow the product to enter drains or waterways.[1][2][4]Prevents potential environmental contamination.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Collection of Waste :

    • Place unused or waste this compound into a designated, clearly labeled, and sealable container.

    • For spills, carefully sweep the solid material into a dustpan and transfer it to the designated waste container. Avoid actions that could generate dust.[2]

  • Container Management :

    • Ensure the waste container is kept tightly closed and stored in a dry, well-ventilated area.[2]

    • Handle contaminated packaging, such as empty containers, in the same manner as the substance itself.[1]

  • Disposal :

    • Dispose of the waste this compound as unused product, following all applicable local, regional, and national regulations.[2][5]

    • It is the responsibility of the waste generator to properly characterize all waste materials and ensure compliance with disposal regulations.[5]

    • For specific guidance, it is advisable to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Unused or Spilled This compound ppe Don Personal Protective Equipment (PPE) start->ppe contain Contain Spill / Collect Waste (Sweep, avoid dust) ppe->contain container Place in Labeled, Sealed Waste Container contain->container storage Store Container in a Dry, Ventilated Area container->storage consult Consult EHS / Licensed Disposal Service storage->consult dispose Dispose According to Local Regulations consult->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling D-(+)-Maltose monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling D-(+)-Maltose monohydrate. Adherence to these procedures is crucial for maintaining a safe research environment.

This compound is not classified as a hazardous substance or mixture[1][2][3][4]. However, prudent laboratory practices should always be observed, as unpredictable reactions among chemicals are possible[4]. The primary physical hazard associated with this compound is the potential for dust formation, which can cause respiratory tract irritation[5].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

SituationRequired Personal Protective Equipment
Weighing and Aliquoting Powder - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles- N95 or equivalent respirator (if not handled in a certified chemical fume hood or if dust is generated)[2][6]
Preparing Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles
General Laboratory Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Cleaning Spills - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Dust mask or respirator if a large amount of powder is spilled

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all initial handling of powdered this compound, including weighing and aliquoting, in a certified chemical fume hood or on a bench with adequate ventilation to minimize dust inhalation[1].

  • Use anti-static weigh paper or a weighing boat.

  • Ensure all spatulas and surfaces are cleaned after use.

2. Solution Preparation:

  • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Cap the container securely and mix using a vortex or sonicator until the solution is clear.

3. General Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling[4].

  • Keep containers tightly closed when not in use and store in a dry, well-ventilated place[1][2][6].

4. Spill Management:

  • In case of a spill, sweep up the powder, avoiding dust generation[1].

  • Place the spilled material into a sealed, labeled container for disposal[1][4].

  • Clean the spill area with a suitable detergent and water.

  • All materials used for cleanup should be disposed of as waste.

Disposal Plan

  • Unused this compound Powder:

    • Collect in a clearly labeled, sealed container for chemical waste.

    • Dispose of as unused product in accordance with local, state, and federal regulations[1]. Do not mix with other chemical waste unless compatibility is confirmed.

  • Contaminated Labware (e.g., pipette tips, tubes):

    • Collect in a designated chemical waste container.

    • Do not dispose of in regular trash.

  • Contaminated PPE (e.g., gloves, lab coats):

    • Place in a designated chemical waste bag immediately after use.

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour waste down the drain[1].

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Weighing Area (Fume Hood or Ventilated Bench) a->b c Weigh D-(+)-Maltose Monohydrate b->c d Prepare Solution c->d e Perform Experiment d->e f Clean Work Area e->f g Dispose of Waste (Unused chemical, contaminated labware, PPE) f->g h Doff PPE g->h i Wash Hands h->i

Caption: Workflow for Safe Handling of this compound.

References

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